molecular formula C9H9ClFNO2 B3024968 2-Chloro-4-fluoro-DL-phenylalanine CAS No. 754152-25-5

2-Chloro-4-fluoro-DL-phenylalanine

Cat. No.: B3024968
CAS No.: 754152-25-5
M. Wt: 217.62 g/mol
InChI Key: BCUFAMXOPAUSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFAMXOPAUSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

therapeutic potential of 2-Chloro-4-fluoro-DL-phenylalanine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of the Phenyl Ring: The Pharmacological Architecture of 2-Chloro-4-fluoro-DL-phenylalanine

Executive Summary: The Halogenated Pharmacophore

In the landscape of modern medicinal chemistry, 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) represents a high-value "warhead" for structure-activity relationship (SAR) optimization. It is not merely a building block but a strategic tool used to modulate the metabolic stability , conformational entropy , and lipophilicity of peptide-based therapeutics and small-molecule inhibitors.

This guide dissects the therapeutic utility of 2-Cl-4-F-Phe, moving beyond its identity as a non-canonical amino acid (ncAA) to its role as a precision probe in drug discovery. We address the critical challenge of the racemic (DL) mixture, providing a validated protocol for enzymatic resolution to yield the bioactive L-enantiomer.

Molecular Mechanics: The "Why" Behind the Modification

The therapeutic potential of 2-Cl-4-F-Phe is derived from the synergistic effects of orthogonal halogenation. This is not random substitution; it is rational design targeting specific failure points in drug development.

A. The Para-Fluorine Effect (Metabolic Armor)
  • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).

  • Therapeutic Impact: In natural Phenylalanine, the para position is the primary site for hydroxylation by Cytochrome P450 enzymes (specifically CYP450).

  • Result: Substitution with Fluorine at the 4-position blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) of the parent molecule without drastically altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    
B. The Ortho-Chlorine Effect (Conformational Locking)
  • Mechanism: Chlorine is significantly larger (1.75 Å) and more lipophilic than Hydrogen.

  • Therapeutic Impact: Placing Chlorine at the ortho (2-position) creates a steric clash with the peptide backbone (specifically the amide nitrogen).

  • Result: This forces the side chain into restricted rotameric states (typically

    
     constraints). In drug design, this pre-organizes the molecule into its "bioactive conformation," reducing the entropic penalty of binding to a receptor.
    

Table 1: Physicochemical Impact of Halogenation

PropertyPhenylalanine (Native)2-Cl-4-F-PhenylalanineImpact on Drug Design
Metabolic Liability High (Para-hydroxylation)Low (Blocked)Increased in vivo half-life.
LogP (Lipophilicity) ~1.38~2.15Enhanced membrane permeability; Blood-Brain Barrier (BBB) penetration.
Electronic Nature Electron RichElectron DeficientAltered

-

stacking interactions with receptor aromatic residues.
Steric Bulk LowHigh (Ortho-Cl)Induces conformational bias; improves selectivity.

Visualization: The SAR Logic Flow

The following diagram illustrates the decision-making logic for deploying 2-Cl-4-F-Phe in a lead optimization campaign.

SAR_Logic Lead Lead Peptide/Small Molecule (Unstable/Low Potency) Strategy Strategy: Incorporate 2-Cl-4-F-Phe Lead->Strategy Optimization Metabolism Metabolic Stability (4-Fluoro) Strategy->Metabolism Conformation Conformational Lock (2-Chloro) Strategy->Conformation Lipophilicity Permeability (Lipophilicity Boost) Strategy->Lipophilicity Outcome1 Block P450 Oxidation Metabolism->Outcome1 Outcome2 Restrict Rotamers (Lower Entropic Cost) Conformation->Outcome2 Outcome3 Increase BBB Crossing Lipophilicity->Outcome3 Final Optimized Clinical Candidate Outcome1->Final Outcome2->Final Outcome3->Final

Caption: SAR decision tree demonstrating how 2-Cl-4-F-Phe addresses simultaneous stability and potency challenges.

Therapeutic Vectors & Applications

A. Cancer Therapy: The LAT1 Trojan Horse

The L-type Amino Acid Transporter 1 (LAT1) is highly overexpressed in many cancers (glioma, breast, lung) to fuel rapid growth.

  • Mechanism: LAT1 has a large hydrophobic binding pocket. The 2-Cl-4-F substitution increases the affinity for LAT1 compared to native Phe.

  • Application: 2-Cl-4-F-L-Phe can be used as a competitive inhibitor to starve cancer cells or as a transport vector to deliver cytotoxic payloads (e.g., conjugated to a warhead) directly into the tumor.

B. Neuroprotection

Halogenated phenylalanine derivatives have demonstrated the ability to attenuate glutamate-induced excitotoxicity.[1]

  • Mechanism: They modulate the kinetics of glutamate release or act as weak antagonists at the glycine site of NMDA receptors.

  • Relevance: The increased lipophilicity of the 2-Cl-4-F analogue ensures better Blood-Brain Barrier (BBB) penetration, a critical failure point for many neuroprotective agents.

Technical Protocol: Enzymatic Resolution of DL-Isomers

Context: The starting material is often 2-Chloro-4-fluoro-DL-phenylalanine (racemic) due to synthetic costs. For therapeutic use, the L-isomer is strictly required. Chemical separation is inefficient.

Methodology: Kinetic Enzymatic Resolution using Acylase I (Aspergillus melleus) . Rationale: Acylase I exhibits strict stereospecificity, hydrolyzing the N-acetyl group of the L-isomer only, leaving the D-isomer acetylated. This allows for simple solubility-based separation.

Step-by-Step Protocol
  • Acetylation (Pre-cursor Step):

    • Dissolve 10g of 2-Cl-4-F-DL-Phe in 2M NaOH (25 mL).

    • Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise while maintaining pH > 10.

    • Acidify to pH 2.0 with HCl to precipitate N-Acetyl-2-Cl-4-F-DL-Phe . Filter and dry.

  • Enzymatic Hydrolysis:

    • Substrate Prep: Dissolve 5g of N-Acetyl-2-Cl-4-F-DL-Phe in water (adjust to pH 7.5 with dilute LiOH). Note: LiOH is preferred over NaOH for solubility.

    • Enzyme Addition: Add Acylase I (approx. 50 mg/g substrate) and 0.1 mM CoCl₂ (cofactor).

    • Incubation: Incubate at 37°C for 24-48 hours. Monitor reaction progress via HPLC (chiral column) or TLC.

  • Separation (The Critical Step):

    • Acidify the mixture to pH 5.0.[2]

    • Fraction A (L-Isomer): The free amino acid 2-Cl-4-F-L-Phe will remain in the aqueous phase or precipitate (depending on concentration).

    • Fraction B (D-Isomer): Acidify further to pH 1-2. The unreacted N-Acetyl-2-Cl-4-F-D-Phe will precipitate or can be extracted into Ethyl Acetate.

    • Purification: Recrystallize the L-isomer from water/ethanol.

Workflow Visualization: Enzymatic Resolution

Resolution_Workflow Input Start: 2-Cl-4-F-DL-Phe (Racemic) Acetylation Step 1: Acetylation (Ac2O / NaOH) Input->Acetylation Hydrolysis Step 2: Acylase I (pH 7.5, 37°C) Acetylation->Hydrolysis Split Mixture: L-Free AA + D-Acetyl AA Hydrolysis->Split Acidify Step 3: Acid Extraction (pH Adjustment) Split->Acidify L_Iso Aqueous Phase: 2-Cl-4-F-L-Phe (Target) Acidify->L_Iso D_Iso Organic Phase: N-Acetyl-D-Phe (Byproduct) Acidify->D_Iso

Caption: Kinetic resolution workflow separating the bioactive L-isomer from the D-isomer.

References

  • BenchChem. (2025).[3] A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. Retrieved from

  • National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC7265893. Retrieved from [3]

  • Kagiyama, T., et al. (2004).[1] Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196.[1] Retrieved from

  • Chem-Impex. (2025). Product Monograph: 2-Chloro-4-fluoro-L-phenylalanine. Retrieved from

  • Behrens, O. K., et al. (1948). Resolution of dl-Phenylalanine by Asymmetric Enzymatic Synthesis. Journal of Biological Chemistry. Retrieved from

Sources

role of halogenated phenylalanine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of halogenated phenylalanine (Phe) derivatives—specifically fluoro-, chloro-, bromo-, and iodo-phenylalanines—has evolved from a simple lipophilicity-tuning tactic into a precision tool for manipulating protein-ligand recognition and metabolic stability. This guide dissects the physicochemical and mechanistic distinctives of these derivatives. Unlike the "fluorine scan" often used solely for metabolic blocking, heavier halogens (Cl, Br, I) are increasingly deployed to engineer specific Halogen Bonds (X-bonds) , a highly directional non-covalent interaction that can enhance potency by orders of magnitude while orthogonally modulating peptide conformation.

Physicochemical Foundation: Beyond Lipophilicity

To effectively utilize halogenated Phe derivatives, one must move beyond the classical Hansch


 parameters and consider the electronic anisotropy introduced by the halogen.
Comparative Properties of Halogenated Phenylalanines

The following table summarizes the key atomic properties that dictate the behavior of 4-halo-Phe derivatives in a biological context.

PropertyPhenylalanine (H)4-Fluoro-Phe (F)4-Chloro-Phe (Cl)4-Bromo-Phe (Br)4-Iodo-Phe (I)
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C-X Bond Length (Å) 1.091.351.771.942.14

-Hole Magnitude
N/ANegligibleModerateStrongVery Strong
Primary Utility Native recognitionMetabolic block, dipole modulationLipophilicity, weak X-bondStrong X-bond, phasing (X-ray)Strongest X-bond, radiolabeling

Technical Insight: While Fluorine is isosteric with Oxygen and often mimics the steric demand of a proton, Chlorine and Bromine introduce significant steric bulk. However, the critical feature for Cl, Br, and I is the


-hole —a region of positive electrostatic potential on the extension of the C-X bond axis, surrounded by a belt of negative potential.

Mechanistic Role: The Sigma-Hole and Halogen Bonding[1][2]

The "Sigma-Hole" concept is the cornerstone of rational design using heavier halogens. Unlike hydrogen bonds, which are ubiquitous and often non-specific, halogen bonds are strictly directional.

Mechanism of Action
  • Directionality: The interaction angle (

    
    ) prefers linearity (
    
    
    
    ). This geometric constraint allows for high-fidelity targeting of backbone carbonyls or specific side-chain residues (e.g., His, Tyr).
  • Tunability: The strength of the

    
    -hole (and thus the binding energy) scales with the polarizability of the halogen (I > Br > Cl >> F) and the electron-withdrawing nature of the aromatic scaffold.
    
Visualization: The Sigma-Hole Interaction Landscape

HalogenBonding cluster_geometry Geometric Constraint Phe_Scaffold Phe Aromatic Ring (Electron Withdrawing) Halogen Halogen Atom (X) (Cl, Br, I) Phe_Scaffold->Halogen Inductive Effect SigmaHole σ-Hole (+) (Electron Deficient Cap) Halogen->SigmaHole Polarization along C-X bond axis NegBelt Negative Belt (-) (Orthogonal) Halogen->NegBelt Equatorial Electron Density Target Lewis Base Acceptor (Y) (C=O, His-N, π-system) SigmaHole->Target Electrostatic Attraction (The Halogen Bond) Constraint Angle θ ≈ 180° Strict Directionality

Caption: Schematic of the anisotropic electron distribution on a halogen atom creating the


-hole, which mediates directional binding to nucleophilic targets.

Case Study: Conformational Control in Auristatins

A definitive example of halogenated Phe utility is found in the optimization of Monomethyl Auristatin F (MMAF) , a potent tubulin polymerization inhibitor used in Antibody-Drug Conjugates (ADCs).

  • Challenge: MMAF exists as a mixture of cis and trans conformers around the amide bond. Only the trans isomer is biologically active.

  • Solution: Substitution of the native Phe with 4-fluoro-Phe or 4-chloro-Phe .

  • Outcome:

    • 4-F-Phe: Shifted equilibrium significantly toward the bioactive trans conformer.[1]

    • Potency: Retained or improved cytotoxicity (

      
       reduced from 650 nM to 210 nM in SKOV3 cells).
      
    • Mechanism: The electronic repulsion between the halogen and the carbonyl oxygen of the adjacent residue disfavors the cis state.

Experimental Protocols

As a Senior Scientist, ensuring the reproducibility of these modified peptides is paramount. Below are self-validating protocols for synthesis and evaluation.

Protocol A: Fmoc-SPPS Incorporation of 4-Halo-Phenylalanine

Objective: Site-specific incorporation of 4-Cl-Phe into a bioactive peptide sequence (e.g., model sequence Ala-Gly-(4-Cl-Phe)-Leu).

Reagents:

  • Fmoc-4-chloro-L-phenylalanine (Fmoc-Cl-Phe-OH)

  • Resin: Rink Amide MBHA (loading 0.5 mmol/g)

  • Coupling: HATU / DIPEA (Diisopropylethylamine)

  • Deprotection: 20% Piperidine in DMF

Workflow:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash DMF (5x).

    • Validation: Kaiser Test (Ninhydrin) must be blue (positive for free amine).

  • Coupling (Native AA): Standard coupling for Ala, Gly, Leu.

  • Coupling (Modified AA):

    • Dissolve Fmoc-Cl-Phe-OH (3 eq), HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) immediately prior to addition to resin.

    • Critical Step: React for 2 hours (double standard time) to account for slight steric hindrance of the halogen.

    • Validation: Kaiser Test must be colorless (negative). If slightly blue, perform a second coupling (double coupling).

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 3 hours.

  • Purification: Precipitate in cold diethyl ether. Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

    • Expected Shift: The 4-Cl-Phe peptide will elute later than the WT peptide due to increased lipophilicity (

      
       vs 
      
      
      
      ).
Protocol B: Validation of Halogen Bonding via 1H-NMR Titration

Objective: Confirm the existence of a halogen bond between the peptide ligand and a target mimic (e.g., a Lewis base like pyridine or a simple carbonyl model).

  • Sample Prep: Dissolve the halogenated peptide (Host) in a non-competing solvent (e.g.,

    
     or 
    
    
    
    ). Concentration: 5 mM.
  • Titrant: Prepare a solution of the acceptor (e.g., deuterated pyridine) at 50 mM.

  • Titration:

    • Record initial 1H-NMR of the Host. Focus on the aromatic protons ortho to the halogen.

    • Add Titrant in increments (0.2, 0.5, 1.0, 2.0, 5.0 equivalents).

    • Record spectra after each addition.

  • Analysis:

    • Track the chemical shift (

      
      ) of the ortho-protons.
      
    • Causality: A downfield shift indicates deshielding consistent with the withdrawal of electron density into the

      
      -hole upon complexation.
      
    • Control: Repeat with the non-halogenated (WT) Phe. No significant shift should be observed.

Strategic Decision Framework

When should you deploy a halogenated Phe? Use this logic flow to guide your medicinal chemistry strategy.

DecisionFramework Start Optimization Goal? MetStab Metabolic Instability (e.g., rapid p-hydroxylation) Start->MetStab Potency Low Potency / Binding Start->Potency Permeability Poor Membrane Permeability Start->Permeability F_Sub Substitute with 4-Fluoro-Phe MetStab->F_Sub Block metabolism Min steric impact PocketAnalysis Analyze Binding Pocket (Is there a carbonyl/His nearby?) Potency->PocketAnalysis Lipophilicity_Mod Modulate LogP (F < Cl < Br < I) Permeability->Lipophilicity_Mod XB_Design Design Halogen Bond (Use Cl, Br, or I) PocketAnalysis->XB_Design Yes (Lewis Base present) Hydrophobic Increase Lipophilicity (Use Cl or CF3) PocketAnalysis->Hydrophobic No (Hydrophobic pocket)

Caption: Decision tree for selecting specific halogenated phenylalanine derivatives based on medicinal chemistry objectives.

References

  • Sokka, I. K., et al. (2021).[2] Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity.[1] Molecular Pharmaceutics.

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design, validation, and screening strategies. Expert Opinion on Drug Discovery.

  • Gilday, J. P., et al. (2015). Halogen Bonding in Crystal Engineering: Tools for Molecular Design. Chemical Reviews.

  • Benoit, M., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances.

Sources

2-Chloro-4-fluoro-DL-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Non-Proteinogenic Scaffolds in Drug Discovery

Executive Summary & Chemical Identity

2-Chloro-4-fluoro-DL-phenylalanine is a racemic, halogenated derivative of phenylalanine. In medicinal chemistry and chemical biology, it serves as a critical "biostere" tool. The simultaneous incorporation of chlorine (steric bulk, lipophilicity) and fluorine (metabolic blocking, electronic modulation) at the ortho (2-) and para (4-) positions, respectively, allows researchers to probe the steric and electronic requirements of receptor binding pockets with high precision.

Unlike its enantiopure counterparts (L- or D-), the DL-form is frequently utilized in early-stage fragment screening, as a cost-effective starting material for enzymatic resolution, or as an analytical standard for chiral chromatography development.

Core Technical Specifications
PropertySpecification
CAS Number 754152-25-5
Molecular Weight 217.62 g/mol
Molecular Formula C₉H₉ClFNO₂
IUPAC Name 2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
SMILES NC(Cc1c(Cl)cc(F)cc1)C(=O)O
Appearance White to off-white crystalline powder
Solubility Soluble in water (slightly), dilute acid/base; sparingly soluble in ethanol
Melting Point >200°C (decomposition characteristic of amino acids)
Storage 2–8°C, Desiccate (Hygroscopic)

Synthesis & Manufacturing Logic

The synthesis of 2-Chloro-4-fluoro-DL-phenylalanine typically follows the Erlenmeyer-Plöchl Azalactone route or the Acetamidomalonate pathway. The Erlenmeyer method is preferred for its scalability and the facile formation of the carbon-carbon bond required to construct the phenylalanine side chain.

Mechanistic Workflow
  • Condensation: 2-Chloro-4-fluorobenzaldehyde reacts with N-acetylglycine (hippuric acid derivative) in the presence of acetic anhydride and sodium acetate. This forms the thermodynamic product: the azalactone.

  • Hydrolysis (Ring Opening): The azalactone ring is opened using water/acid or base to yield the

    
    -acetamidocinnamic acid derivative.
    
  • Reduction: The double bond is reduced (often via catalytic hydrogenation or HI/P reduction) to form the N-acetyl-DL-amino acid.

  • Deprotection: Final acid hydrolysis removes the acetyl group, yielding the free amino acid salt.

Synthesis Diagram (Graphviz)

Synthesis_Pathway Start Starting Materials 2-Chloro-4-fluorobenzaldehyde + N-Acetylglycine Azalactone Intermediate 1 Azalactone Formation (Erlenmeyer Condensation) Start->Azalactone Ac2O, NaOAc, Reflux Hydrolysis Intermediate 2 alpha-Acetamidocinnamic Acid (Ring Opening) Azalactone->Hydrolysis H2O/Acetone, Reflux Reduction Intermediate 3 N-Acetyl-2-chloro-4-fluoro-DL-Phe (C=C Reduction) Hydrolysis->Reduction H2/Pd-C or HI/P Final Product 2-Chloro-4-fluoro-DL-phenylalanine (Acid Hydrolysis & Purification) Reduction->Final HCl (aq), Reflux

Caption: Step-wise Erlenmeyer-Plöchl synthesis pathway for generating the racemic DL-phenylalanine derivative.

Applications in Drug Discovery[2][3][4][5]

Metabolic Stability (The "Fluorine Effect")

The 4-position (para) of the phenyl ring is a primary hotspot for Cytochrome P450-mediated hydroxylation. Substituting the para-hydrogen with Fluorine blocks this metabolic pathway.

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering it resistant to oxidative cleavage.

  • Result: Peptides or small molecules incorporating this moiety often exhibit extended half-lives (t1/2) in vivo.

Conformational Restriction (The "Chlorine Effect")

The 2-position (ortho) Chlorine atom introduces significant steric bulk compared to hydrogen (Van der Waals radius: H = 1.20 Å vs. Cl = 1.75 Å).

  • Impact: This forces the side chain into specific torsional angles (

    
     and 
    
    
    
    ), restricting the conformational space of the peptide backbone. This is used to "lock" peptides into their bioactive conformation, reducing the entropic penalty of binding to a receptor.
19F NMR Probes

Because fluorine is not naturally present in biological proteins, 2-Chloro-4-fluoro-DL-phenylalanine can be incorporated into proteins or peptides to serve as a sensitive 19F NMR probe .

  • Application: Monitoring protein-protein interactions or conformational changes. The chemical shift of the fluorine atom is highly sensitive to the local dielectric environment, providing a readout of the binding state.

Analytical Validation Protocols

To ensure scientific integrity, the identity of the compound must be validated using the following self-validating analytical triad:

Protocol A: High-Performance Liquid Chromatography (HPLC)
  • Objective: Purity assessment and enantiomeric separation (if resolution is attempted).

  • Column: C18 Reverse Phase (for purity); Chiralpak AD-H or Crownpak CR(+) (for chiral separation).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Detection: UV at 210 nm (peptide bond/aromatic) and 254 nm (phenyl ring).

  • Expected Result: Single peak for DL-mixture on achiral columns; 1:1 split peak on chiral columns.

Protocol B: Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • 
       3.0–3.2 ppm: Multiplet (beta-protons, diastereotopic due to chiral center).
      
    • 
       3.8–4.0 ppm: Triplet/Multiplet (alpha-proton).
      
    • 
       7.0–7.6 ppm: Aromatic region. The substitution pattern (1,2,4) will destroy the typical phenylalanine symmetry, showing distinct coupling constants (
      
      
      
      and
      
      
      ).
  • 19F NMR:

    • Distinct singlet (or multiplet due to H-F coupling) typically around -110 to -120 ppm (relative to CFCl3). This confirms the presence and integrity of the C-F bond.

Safety & Handling (GHS Standards)

While specific toxicological data for this derivative may be limited, it should be handled as a hazardous chemical analog to halogenated aromatics.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood to avoid inhalation of fine dust.

  • Disposal: Halogenated organic waste streams. Do not dispose of in standard aqueous drains.

References

  • National Institutes of Health (NIH). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." PubMed Central, 2020. [Link]

Metabolic Stability of Fluorinated Amino Acid Analogs: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into amino acid side chains is a high-impact strategy in modern peptidomimetic and small-molecule drug design.[1][2][][4][5][6] Beyond the classical rationale of the carbon-fluorine (C–F) bond strength (105.4 kcal/mol vs. 98.8 kcal/mol for C–H), fluorination fundamentally alters the metabolic landscape of a molecule.[7] It modulates lipophilicity (


), shifts 

to influence membrane permeability, and electronically deactivates aromatic rings against oxidative metabolism.

This guide provides a technical roadmap for researchers to design, synthesize, and validate metabolically stable fluorinated amino acid analogs. It moves beyond theoretical benefits to practical application, detailing the mechanisms of cytochrome P450 (CYP) resistance and providing a self-validating protocol for assessing metabolic stability in liver microsomes.

Part 1: Mechanistic Principles of Fluorine-Mediated Stability

The "Metabolic Blockade" Effect

Metabolic instability in amino acids often arises from CYP450-mediated oxidative dealkylation or hydroxylation at electron-rich sites. Fluorine acts as a metabolic blockade through two primary mechanisms:

  • Direct Steric & Electronic Protection: Replacing a metabolically labile C–H bond with C–F prevents hydrogen atom abstraction (HAT), the rate-limiting step in CYP450 catalysis. The high electronegativity of fluorine also lowers the Highest Occupied Molecular Orbital (HOMO) energy of aromatic rings, making them less susceptible to electrophilic attack by the high-valent iron-oxo species (

    
    ) of the CYP heme.
    
  • Proximal Electronic Withdrawal: Fluorination at the

    
     or 
    
    
    
    position reduces the electron density of adjacent C–H bonds, deactivating them toward oxidation even if they are not directly substituted.
Modulation of Physicochemical Properties ( and Lipophilicity$)

Metabolic stability is inextricably linked to permeability and enzyme affinity.

  • Basicity Reduction: Fluorine substitution near an amine group (e.g.,

    
    -fluoroamines) significantly lowers the 
    
    
    
    of the amine (by 1–2 units). This increases the fraction of the molecule in the neutral state at physiological pH, potentially improving passive membrane permeability while altering recognition by transporters and metabolic enzymes.
  • Lipophilicity Tuning: While a single fluorine atom can increase lipophilicity, polyfluorination (e.g.,

    
    ) dramatically increases hydrophobicity. However, "polar hydrophobicity" arises when the C–F bond creates a dipole that interacts with protein backbones, potentially stabilizing specific conformations that are resistant to proteolysis.
    
Diagram 1: Mechanism of CYP450 Resistance

The following diagram illustrates the divergence in metabolic fate between a native amino acid side chain and its fluorinated analog.

CYP_Mechanism CYP CYP450 (Fe=O) Complex_H Enzyme-Substrate Complex CYP->Complex_H Complex_F Enzyme-Substrate Complex CYP->Complex_F Substrate_H Native Substrate (R-CH3) Substrate_H->Complex_H Binding Substrate_F Fluorinated Analog (R-CF3) Substrate_F->Complex_F Binding Radical Carbon Radical Intermediate (R-CH2•) Complex_H->Radical H-Abstraction (Facile) Stable Metabolically Stable [No Reaction] Complex_F->Stable C-F Bond Strength + Electronic Repulsion (Blockade) Metabolite Hydroxylated Metabolite (R-CH2-OH) [Unstable/Cleared] Radical->Metabolite Rebound Mechanism

Caption: Comparative pathway showing CYP450-mediated oxidation of native substrates versus the metabolic blockade provided by fluorination.[5]

Part 2: Strategic Design & Comparative Data

Design Strategies
  • Side-Chain Fluorination (e.g., Leucine, Valine):

    • Target:

      
      -positions prone to hydroxylation.
      
    • Solution: Trifluoromethylation (e.g., 5,5,5-trifluoroleucine). This completely blocks the primary site of metabolism.

  • Aromatic Fluorination (e.g., Phenylalanine, Tryptophan):

    • Target: Para-positions on phenyl rings or specific sites on indole rings (e.g., C7 of Trp) to prevent hydroxylation.

    • Solution: 4-fluorophenylalanine or pentafluorophenylalanine.

  • Proline Ring Fluorination:

    • Target: C4 position.

    • Effect: 4-fluoroproline exerts a gauche effect, pre-organizing the peptide backbone. This conformational rigidity often prevents the "induced fit" required for proteolytic cleavage.

Comparative Stability Data

The following table summarizes the impact of fluorination on metabolic stability parameters (


) and intrinsic clearance (

) for representative amino acid analogs and related pharmacophores.
Compound ClassNative StructureFluorinated AnalogModificationMetabolic Stability (

, min)
Fold Improvement
Leucine Analog Leucine5,5,5-TrifluoroleucineSide-chain

-fluorination
12 (Native)

>120 (Analog)
>10x
Phenylalanine Phenylalanine4-FluorophenylalanineAromatic para-substitution45 (Native)

180 (Analog)
4x
Indole (Trp) Tryptophan7-FluorotryptophanIndole ring substitutionRapid Defluorination (4/5/6-F) vs Stable (7-F)Site Dependent
Proline Proline4(R)-FluoroprolineRing substitutionStable (Proteolytic resistance)Conformational

Note: Data represents generalized trends derived from microsomal stability assays of peptides containing these residues.

Part 3: Experimental Protocol – Microsomal Stability Assay

This protocol is designed to determine the intrinsic clearance (


) of fluorinated amino acid analogs using human liver microsomes (HLM). It is a self-validating system using positive controls (Testosterone or Midazolam) and negative controls (Warfarin).
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: LC-MS/MS.

Workflow Diagram

Microsomal_Assay Prep Preparation Pre-warm Buffer & HLM to 37°C Mix Incubation Mix Compound (1 µM) + Microsomes (0.5 mg/mL) Prep->Mix Start Initiation Add NADPH Mix->Start Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Start->Sampling Quench Termination Add Cold ACN + Internal Standard Sampling->Quench Process Processing Centrifuge (4000g, 20 min) -> Supernatant Quench->Process Analyze Quantification LC-MS/MS Analysis Process->Analyze

Caption: Step-by-step workflow for the microsomal metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Stocks:

    • Prepare a 10 mM stock solution of the fluorinated analog in DMSO.

    • Dilute to 1 µM working concentration in 100 mM KPi buffer (pH 7.4). Critical: Keep DMSO < 0.1% in final incubation to avoid enzyme inhibition.

  • Pre-Incubation:

    • Thaw HLM on ice.[8] Dilute to 1.0 mg/mL in KPi buffer.

    • Mix 30 µL of 1 µM compound solution with 30 µL of 1.0 mg/mL HLM in a 96-well plate.

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 60 µL of pre-warmed 2 mM NADPH solution to the wells (Final Volume = 120 µL; Final [HLM] = 0.5 mg/mL).

    • Control: For the 0-minute time point, add Quench Solution before NADPH.

  • Sampling & Quenching:

    • At

      
       minutes, transfer 50 µL of the reaction mixture into a new plate containing 150 µL of ice-cold Acetonitrile + Internal Standard.
      
    • Mix immediately to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Centrifuge the quench plate at 4,000 rpm for 20 minutes at 4°C.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

  • Data Analysis:

    • Plot

      
       vs. Time.[8]
      
    • Determine the slope (

      
      ) of the linear regression.
      
    • Calculate Half-life (

      
      ) and Intrinsic Clearance (
      
      
      
      ):
      
      
      
      

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026).[9] URL:[Link]

  • The Role of Fluorinated Amino Acids in Modern Drug Discovery. Source: Ningbo Inno Pharmchem.[2] URL:[Link]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Source: The Pharmaceutical Journal. URL:[Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes. Source: Drug Metabolism and Disposition (2016).[9][10] URL:[Link]

Sources

Beyond the Standard 20: A Technical Guide to Genetic Code Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Breaking the Central Dogma

The canonical genetic code is a masterpiece of efficiency, yet it is chemically limited. For protein engineers and drug developers, the standard 20 amino acids restrict the design space to a narrow set of functional groups (amines, carboxyls, thiols, hydroxyls). Genetic Code Expansion (GCE) shatters this ceiling by allowing the site-specific incorporation of non-canonical amino acids (ncAAs) with novel chemotypes—azides, ketones, photocages, and post-translational modification (PTM) mimics—directly into proteins in living cells.

This guide moves beyond basic theory to provide a rigorous, field-tested framework for implementing GCE in E. coli, focusing on therapeutic applications like Antibody-Drug Conjugates (ADCs) and bispecifics.

Mechanism of Action: The Orthogonal Translation System (OTS)

To incorporate an ncAA, we must engineer a "parallel" translation pathway that does not cross-react with the host's endogenous machinery. This requires an Orthogonal Translation System (OTS) composed of three engineered components:

  • Orthogonal tRNA (o-tRNA): Recognizes a specific codon (usually the Amber stop codon, UAG) but is not recognized by host synthetases.

  • Orthogonal aminoacyl-tRNA Synthetase (o-aaRS): Aminoacylates only the o-tRNA with the specific ncAA and ignores all 20 canonical amino acids.

  • The ncAA: Supplied exogenously in the media.

Visualization: The Orthogonal Translation Pathway

The following diagram illustrates how the OTS intercepts the ribosome at the UAG codon to insert the ncAA.

G ncAA Exogenous ncAA (e.g., pAcF) oRS Orthogonal Synthetase (e.g., MjTyrRS variant) ncAA->oRS Substrate otRNA_charged Acylated o-tRNA (ncAA-tRNA) oRS->otRNA_charged Aminoacylation otRNA_empty Uncharged o-tRNA (CUA anticodon) otRNA_empty->oRS Substrate Ribosome Ribosome otRNA_charged->Ribosome Decodes UAG Plasmid Expression Plasmid (Gene of Interest + TAG) mRNA mRNA with UAG Codon Plasmid->mRNA Transcription mRNA->Ribosome Translation Protein Full-Length Protein with ncAA Ribosome->Protein Peptide Bond Formation

Figure 1: The Orthogonal Translation System (OTS) workflow.[1] The engineered synthetase (red) charges the orthogonal tRNA (blue) with the ncAA (yellow), enabling the ribosome (gray) to read the UAG stop codon as a sense codon.

Strategic Selection: Choosing the Right System

Not all OTS pairs are compatible with every host.[2] The two "gold standard" systems are derived from Methanocaldococcus jannaschii (Mj) and Methanosarcina species (Pyl).

Table 1: OTS System Comparison
FeatureMjTyrRS / tRNA_CUA PylRS / tRNA_CUA
Origin M. jannaschii (Archaea)M. barkeri / M. mazei (Archaea)
Host Compatibility E. coli only (Orthogonal in bacteria)E. coli & Mammalian (Orthogonal in both)
Substrate Scope Aromatic side chains (e.g., p-acetylphenylalanine)Bulky, long chains (e.g., Lysine derivatives, Boc-Lys)
Key Application Site-specific conjugation (ADCs), spin labelsPTM mimicry (Acetylation, Ubiquitination), Crosslinking
Limitation Cross-reacts with eukaryotic tRNA (cannot use in CHO/HEK)Lower catalytic efficiency (

) than MjTyrRS

Experimental Protocol: Site-Specific Incorporation of pAcF in E. coli

This protocol describes the incorporation of p-acetylphenylalanine (pAcF) , a keto-containing ncAA used for oxime-ligation ADCs.[3]

Prerequisites:

  • Host: E. coli BL21(DE3) or C321.∆A (Recommended: lacks RF1 for higher yield).

  • Plasmid 1 (pEVOL-pAcF): Encodes the MjTyrRS/tRNA pair (Chloramphenicol resistant).

  • Plasmid 2 (pET-GOI): Gene of Interest with a TAG codon at the desired site (Ampicillin resistant).

Step-by-Step Workflow
  • Transformation: Co-transform both plasmids into the host. Plate on LB-Agar + Cam (34 µg/mL) + Amp (100 µg/mL).

  • Inoculation: Pick a single colony into 5 mL non-inducing media (LB or 2xYT) + antibiotics. Grow overnight at 37°C.

  • Scale-Up: Dilute 1:100 into fresh media (e.g., 500 mL). Incubate at 37°C until OD600 reaches 0.4–0.5 .

    • Expert Tip: Do not let OD exceed 0.6 before induction; metabolic burden will reduce suppression efficiency.

  • Induction & Feeding:

    • Add pAcF to a final concentration of 1 mM . (Dissolve pAcF in dilute NaOH first, then filter sterilize).

    • Add Arabinose (0.02% w/v) to induce the OTS (pEVOL).[4]

    • Add IPTG (0.5 - 1 mM) to induce the target protein.

  • Expression: Lower temperature to 25–30°C and shake for 12–16 hours.

    • Why? Slower translation kinetics favor the binding of the suppressor tRNA over Release Factor 1 (RF1).

  • Harvest: Centrifuge at 5,000 x g. The pellet contains the ncAA-protein.

Visualization: Experimental Timeline

Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Growth & Induction cluster_2 Phase 3: Expression Step1 Co-Transformation (pEVOL + pET-TAG) Step2 Overnight Culture (Non-inducing) Step1->Step2 Step3 Growth to OD600 ~0.5 Step2->Step3 Step4 ADDITION: 1. pAcF (1mM) 2. Arabinose (0.02%) 3. IPTG (1mM) Step3->Step4 Step5 Expression Phase 16h @ 30°C Step4->Step5 Step6 Harvest & Lysis Step5->Step6

Figure 2: Temporal workflow for ncAA incorporation. Note the simultaneous addition of the ncAA and induction agents at mid-log phase.

Troubleshooting & Optimization (Expert Insights)

Even with established protocols, yields can be low. Use this diagnostic logic:

Issue 1: Truncated Protein (Dominant Band at Low MW)
  • Cause: The ribosome is terminating at the UAG codon instead of inserting the ncAA. This is due to competition from Release Factor 1 (RF1) .[5]

  • Solution: Switch to the C321.∆A strain (Genomically Recoded Organism).[6][7] In this strain, all 321 native UAG codons have been mutated to UAA, and the prfA gene (RF1) is deleted. This eliminates termination competition, often doubling or tripling full-length yield.

Issue 2: "Leaky" Incorporation (Background without ncAA)
  • Cause: The o-aaRS is promiscuous and charging the o-tRNA with a natural amino acid (usually Phe or Tyr).

  • Solution: Perform a negative control expression (Media + Antibiotics + Inducers MINUS ncAA). If full-length protein is produced, your synthetase variant has poor fidelity. Revert to a stricter variant (e.g., MjTyrRS-pAcF typically has high fidelity).

Issue 3: Toxicity / Cell Death[10]
  • Cause: High concentrations of ncAA or high expression of the tRNA can be toxic.

  • Solution: Reduce pAcF to 0.5 mM. Ensure the pEVOL plasmid (high copy) is not overwhelming the cell; consider using pSUPAR (lower copy number) for the OTS.

Advanced Application: Site-Specific ADCs

The primary driver for GCE in pharma is the creation of homogeneous Antibody-Drug Conjugates.

  • The Problem: Conventional ADCs conjugate payloads to random Lysines (heterogeneous DAR 0–8) or reduced Cysteines (destabilizes the antibody).

  • The GCE Solution: Replace a specific residue (e.g., A114 on the Heavy Chain) with pAcF.

  • Chemistry: The ketone on pAcF reacts with an alkoxyamine-functionalized drug linker to form a stable oxime bond.[3][8]

  • Result: A strictly defined Drug-to-Antibody Ratio (DAR) of exactly 2.0, improving pharmacokinetics and therapeutic index.

References

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code.[2][6][7][9][10][11][12] Nature, 550(7674), 53–60. [Link]

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code.[1][2][7][9][11][12][13] Annual Review of Biochemistry, 79, 413–444. [Link]

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357–360. [Link]

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[3][8] Proceedings of the National Academy of Sciences, 109(40), 16101–16106. [Link][8]

  • Young, T. S., et al. (2010). An enhanced system for unnatural amino acid incorporation in E. coli.[9][11][14][15] Journal of Molecular Biology, 395(2), 361–374. [Link]

Sources

difference between 2-Chloro-4-fluoro-DL-phenylalanine and native phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) with Native L-Phenylalanine (Phe). This document is structured for researchers in medicinal chemistry and chemical biology, focusing on the physicochemical divergences, synthetic pathways, and biological implications of this halogenated analog.

Executive Summary: The Ortho-Para Halogenation Strategy

Native Phenylalanine (Phe) is a ubiquitous metabolic hub, serving as a precursor for catecholamines and a building block for proteins. However, its rapid metabolism (hydroxylation) and promiscuous transport limit its utility as a stable drug scaffold or tracer.

2-Chloro-4-fluoro-DL-phenylalanine represents a strategic "ortho-para" modification. The 2-chloro (ortho) substituent introduces steric bulk and lipophilicity, enhancing selectivity for the LAT1 transporter (crucial for Blood-Brain Barrier penetration), while the 4-fluoro (para) substituent blocks the primary site of metabolic oxidation (phenylalanine hydroxylase recognition) or alters the electronic landscape for pi-pi stacking interactions. This guide dissects these differences to aid in the rational design of peptidomimetics and molecular probes.

Physicochemical Divergence Matrix

The introduction of chlorine and fluorine atoms fundamentally alters the electronic and steric profile of the amino acid.

PropertyNative L-Phenylalanine (Phe)2-Chloro-4-fluoro-DL-phenylalanineImpact on Drug Design
Molecular Weight 165.19 g/mol 217.62 g/mol Increased mass affects diffusion rates and mass spectrometry signatures.
LogP (Lipophilicity) ~ -1.38 (Hydrophilic Zwitterion)~ -0.6 to -0.8 (Estimated)The 2-Cl substituent significantly increases lipophilicity, improving membrane partitioning and BBB permeability.
Electronic Effect (

)
H = 0.00F = 0.06 (Inductive withdrawal)F withdraws electron density, deactivating the ring towards electrophilic aromatic substitution (metabolic oxidation).
Steric Bulk (A-Value) H = 0.0 kcal/molCl = 0.43 kcal/molThe ortho-Cl forces the side chain into restricted conformations, reducing entropic penalty upon receptor binding.
pKa (Amine) 9.13~ 8.5 - 8.8 (Predicted)Electron-withdrawing halogens lower the pKa of the amine, potentially altering zwitterionic equilibrium at physiological pH.
Chirality Pure L-EnantiomerRacemic (DL) MixtureCritical: The D-isomer is generally biologically inert or inhibitory; resolution is required for protein incorporation.

Biological Interface: Transport and Metabolism

LAT1 Transporter Selectivity

The L-type Amino Acid Transporter 1 (LAT1) is the primary gateway for delivering drugs across the Blood-Brain Barrier (BBB).

  • Native Phe: High-affinity substrate (

    
     ~10-20 µM) but competes with high plasma concentrations of other neutral amino acids.
    
  • 2-Cl-4-F-Phe: The 2-chloro substituent exploits the large hydrophobic pocket of LAT1. Research on similar analogs (e.g., 2-chloro-Phe, 2-iodo-Phe) suggests that ortho-substitution enhances affinity and selectivity for LAT1 over LAT2 (expressed in peripheral tissues), making this scaffold an ideal "Trojan horse" for CNS drug delivery.

Metabolic Stability (PAH Resistance)

Phenylalanine Hydroxylase (PAH) converts Phe to Tyrosine.

  • Native Phe: Rapidly hydroxylated at the 4-position.

  • 2-Cl-4-F-Phe: The 4-fluoro atom mimics the size of hydrogen but forms a strong C-F bond (116 kcal/mol vs 99 kcal/mol for C-H), resisting direct hydroxylation. While 4-F-Phe can sometimes act as a substrate (via the "NIH Shift" mechanism), the combined steric bulk of the 2-chloro group likely disrupts the precise alignment required in the PAH active site, rendering the molecule metabolically stable or acting as a competitive inhibitor.

Protein Incorporation
  • Native Phe: Universally incorporated by Phe-tRNA Synthetase (PheRS).

  • 2-Cl-4-F-Phe: The 2-chloro group presents a steric clash within the wild-type PheRS binding pocket. Efficient translational incorporation typically requires mutant PheRS (with enlarged binding pockets) or cell-free expression systems. This makes it a valuable "bio-orthogonal" handle—it will not be randomly incorporated into the proteome of wild-type cells, reducing off-target toxicity.

Visualization: Metabolic & Transport Divergence

The following diagram illustrates the divergent pathways of Native Phe versus the Halogenated Analog.

MetabolicDivergence Phe Native L-Phenylalanine LAT1 LAT1 Transporter (BBB Crossing) Phe->LAT1 Substrate (Km ~15µM) PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Rapid Oxidation PheRS Phe-tRNA Synthetase Phe->PheRS High Efficiency ClFPhe 2-Cl-4-F-DL-Phenylalanine ClFPhe->LAT1 Enhanced Affinity (Ortho-Lipophilic) ClFPhe->PAH Blocked/Inhibited (C-F Bond Strength) ClFPhe->PheRS Steric Clash (Requires Mutant) Stable Metabolically Stable (High CNS Retention) LAT1->Stable Accumulation Tyr L-Tyrosine (Metabolite) PAH->Tyr Protein Native Protein Synthesis PheRS->Protein Ortho Bio-Orthogonal Protein Labeling PheRS->Ortho Engineered System

Caption: Divergent biological fates. Native Phe (Blue) is rapidly metabolized and incorporated. 2-Cl-4-F-Phe (Red) exhibits enhanced transport and metabolic stability but restricted translation.

Experimental Protocol: Synthesis and Resolution

Since the compound is supplied as a DL-racemate , biological applications often require the pure L-isomer. The following protocol outlines the synthesis of the racemate followed by enzymatic resolution.

Synthesis via Acetamidomalonate (The "Self-Validating" Route)

This method is preferred for its robustness and use of stable intermediates.

Reagents:

  • 2-Chloro-4-fluorobenzyl bromide (Starting material)

  • Diethyl acetamidomalonate (DEAM)

  • Sodium ethoxide (NaOEt) in Ethanol

  • Hydrochloric acid (6M and 12M)

Step-by-Step Workflow:

  • Alkylation (C-C Bond Formation):

    • Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing NaOEt (1.1 eq). Stir for 30 min to generate the enolate nucleophile.

    • Add 2-Chloro-4-fluorobenzyl bromide (1.0 eq) dropwise. Rationale: The enolate attacks the benzylic carbon. The 2-Cl group provides steric hindrance, so slow addition and reflux (4-6 hours) are necessary to drive completion.

    • Validation: Monitor by TLC (Hexane:EtOAc). Disappearance of benzyl bromide indicates success.

  • Hydrolysis and Decarboxylation:

    • Concentrate the reaction mixture to remove ethanol.

    • Reflux the residue in 6M HCl for 12 hours. Rationale: This single step hydrolyzes the ethyl esters to carboxylic acids, hydrolyzes the acetyl amide to the free amine, and thermally decarboxylates the gem-diacid.

    • Critical Control Point: Ensure vigorous reflux (>100°C) to ensure complete decarboxylation.

  • Purification:

    • Adjust pH to ~6.0 (isoelectric point) with ammonium hydroxide.

    • Cool to 4°C. The 2-Chloro-4-fluoro-DL-phenylalanine will precipitate as a white solid.

    • Recrystallize from water/ethanol.

Enzymatic Resolution (Isolation of L-Isomer)

To obtain the biologically active L-2-Chloro-4-fluoro-phenylalanine :

  • Acetylation: React the DL-amino acid with acetic anhydride in NaOH to form N-Acetyl-DL-2-Cl-4-F-Phe .

  • Enzymatic Hydrolysis: Incubate the N-acetyl derivative with Acylase I (from Aspergillus melleus) at pH 7.5, 37°C.

    • Mechanism:[1][2] Acylase I selectively hydrolyzes the L-isomer's amide bond, releasing free L-amino acid. The D-isomer remains N-acetylated.

  • Separation: Acidify the mixture. Extract the N-acetyl-D-isomer into ethyl acetate. The free L-2-Chloro-4-fluoro-phenylalanine remains in the aqueous phase.

  • Final Isolation: Lyophilize the aqueous phase to obtain the pure L-enantiomer.

Visualization: Synthesis & Resolution Workflow

SynthesisWorkflow Start Start: 2-Chloro-4-fluorobenzyl bromide Intermediate Alkylated Diester Intermediate Start->Intermediate Nucleophilic Substitution DEAM Diethyl acetamidomalonate + NaOEt DEAM->Intermediate Hydrolysis Acid Hydrolysis & Decarboxylation (HCl, Reflux) Intermediate->Hydrolysis DL_Product 2-Chloro-4-fluoro-DL-phenylalanine (Racemic Mixture) Hydrolysis->DL_Product Acylation N-Acetylation (Ac2O / NaOH) DL_Product->Acylation Acylase Enzymatic Resolution (Acylase I) Acylation->Acylase Separation Phase Separation (Acidify & Extract) Acylase->Separation L_Iso Aqueous Phase: L-2-Chloro-4-fluoro-Phe Separation->L_Iso D_Iso Organic Phase: N-Acetyl-D-Isomer Separation->D_Iso

Caption: Workflow for the synthesis of the racemate and subsequent isolation of the bioactive L-enantiomer.

References

  • National Institutes of Health (NIH). (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. PMC. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. Retrieved from [Link]

  • ResearchGate. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]

Sources

Unlocking Potent and Selective Peptide Inhibitors: A Technical Guide to the Mechanism of Action of 2-Chloro-4-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the rational design of peptide-based therapeutics offers a compelling avenue for achieving high target specificity and potency. The strategic incorporation of non-canonical amino acids is a cornerstone of this approach, enabling the fine-tuning of a peptide's physicochemical properties to overcome inherent limitations such as poor metabolic stability and low bioavailability. Among the arsenal of modified amino acids, halogenated phenylalanine analogs, and specifically 2-Chloro-4-fluoro-DL-phenylalanine, have emerged as powerful tools for enhancing the inhibitory activity of peptides. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of 2-Chloro-4-fluoro-DL-phenylalanine when incorporated into peptide inhibitors, offering field-proven insights for researchers and drug development professionals.

The Rationale for Halogenation: Physicochemical Impact of Chlorine and Fluorine

The introduction of halogen atoms onto the phenyl ring of phenylalanine profoundly alters its electronic and steric properties, thereby influencing its interactions within a peptide structure and with its biological target. The substitution of hydrogen with chlorine at the 2-position and fluorine at the 4-position of the phenyl ring of DL-phenylalanine is not a trivial modification; it is a strategic choice rooted in fundamental chemical principles.

The high electronegativity of both chlorine and fluorine atoms withdraws electron density from the aromatic ring, creating a more electron-deficient π-system.[1] This modulation of the electrostatic potential can significantly impact crucial non-covalent interactions at the binding interface of a peptide inhibitor and its target protein.[1] Furthermore, the presence of these halogens introduces the potential for halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains.

From a steric perspective, the chlorine atom at the ortho position can induce conformational constraints on the peptide backbone and the side chain of the modified phenylalanine residue. This can pre-organize the peptide inhibitor into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2]

Mechanism of Action: How 2-Chloro-4-fluoro-DL-phenylalanine Enhances Inhibitory Potency

The incorporation of 2-Chloro-4-fluoro-DL-phenylalanine into a peptide inhibitor can enhance its potency through a multi-faceted mechanism of action. This enhancement is not merely an additive effect of the individual halogens but a synergistic consequence of their specific placement on the phenyl ring.

Altered Binding Affinity and Specificity

The modified electronic nature of the aromatic ring directly influences key binding interactions:

  • Enhanced Hydrophobic Interactions: The increased hydrophobicity of the halogenated phenyl ring can lead to stronger van der Waals and hydrophobic interactions with nonpolar pockets in the target protein's active site.[3]

  • Modulated Cation-π Interactions: The electron-withdrawing nature of the halogens weakens the cation-π interaction potential of the aromatic ring. Depending on the specific binding site, this can either be detrimental or beneficial, potentially increasing specificity by disfavoring binding to off-target proteins where cation-π interactions are dominant.

  • Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds with Lewis basic atoms in the active site, providing an additional layer of affinity and specificity that is absent in native phenylalanine.

Conformational Rigidity and Pre-organization

The steric hindrance introduced by the ortho-chloro substituent can restrict the rotational freedom of the phenyl ring and the peptide backbone in its vicinity. This can lead to a more rigid and pre-organized conformation of the peptide inhibitor that more closely resembles its bound state.[2] This pre-organization reduces the entropic cost of binding, leading to a more favorable binding free energy.

Increased Metabolic Stability

Peptide-based drugs are often susceptible to proteolytic degradation. The presence of the bulky and electron-withdrawing halogen atoms can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its half-life in biological systems.[3]

Experimental Workflows for Characterization

A thorough understanding of the mechanism of action of 2-Chloro-4-fluoro-DL-phenylalanine in a peptide inhibitor necessitates a combination of synthetic, structural, and functional characterization techniques.

Peptide Synthesis

The incorporation of 2-Chloro-4-fluoro-DL-phenylalanine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[4][5] Both Fmoc and Boc protection strategies can be employed, with the halogenated phenylalanine analog being introduced as a protected building block during the synthesis cycle.

Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow:

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Structural Analysis

Elucidating the three-dimensional structure of the peptide inhibitor, both in its free and target-bound states, is crucial for understanding the mechanistic impact of the halogenated phenylalanine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed information about the solution-state conformation of the peptide.[6][7] The presence of the fluorine atom also allows for the use of 19F NMR, a sensitive probe of the local chemical environment.[8]

  • X-ray Crystallography: If the peptide inhibitor can be crystallized, either alone or in complex with its target protein, X-ray crystallography can provide a high-resolution atomic-level picture of the binding interactions, including the precise geometry of any halogen bonds.[9][10]

Logical Flow for Structural Characterization:

Structural_Characterization Peptide_Synthesis Synthesized Peptide NMR NMR Spectroscopy (Solution Structure) Peptide_Synthesis->NMR Crystallography X-ray Crystallography (Solid-State Structure) Peptide_Synthesis->Crystallography Computational_Modeling Computational Modeling (Dynamics & Interactions) NMR->Computational_Modeling Crystallography->Computational_Modeling Structural_Insights Structural Insights Computational_Modeling->Structural_Insights

Caption: A logical workflow for the structural characterization of modified peptides.

Functional and Kinetic Analysis

To quantify the impact of 2-Chloro-4-fluoro-DL-phenylalanine on the inhibitory activity of the peptide, rigorous functional and kinetic assays are essential.

  • Enzyme Inhibition Assays: These assays are used to determine the inhibitory potency of the peptide, typically by measuring the concentration required to inhibit the target enzyme's activity by 50% (IC50).

  • Kinetic Analysis: To understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.[11][12][13][14] The data is then often analyzed using graphical methods such as Lineweaver-Burk plots.[15]

Table 1: Representative Data from Kinetic Analysis

InhibitorKi (nM)Mode of Inhibition
Native Peptide150Competitive
Modified Peptide (with 2-Cl-4-F-Phe) 15 Competitive

Case Study: A Hypothetical Example

Consider a peptide inhibitor of a hypothetical protease where a phenylalanine at a key binding pocket is replaced with 2-Chloro-4-fluoro-DL-phenylalanine.

  • Structural Analysis (NMR and X-ray Crystallography): The modified peptide exhibits a more constrained conformation in solution. The crystal structure of the complex reveals a halogen bond between the chlorine atom and a backbone carbonyl oxygen of the protease, and the fluorinated phenyl ring is deeply buried in a hydrophobic pocket.

  • Kinetic Analysis: The modified peptide shows a 10-fold lower Ki value compared to the native peptide, indicating a significantly higher binding affinity. The mode of inhibition remains competitive, suggesting that the inhibitor still binds to the active site.

This case study illustrates how the combination of structural and functional data can provide a clear picture of the mechanism by which 2-Chloro-4-fluoro-DL-phenylalanine enhances the inhibitory potency of a peptide.

Conclusion

The incorporation of 2-Chloro-4-fluoro-DL-phenylalanine into peptide inhibitors is a powerful strategy for enhancing their therapeutic potential. The unique physicochemical properties imparted by the chlorine and fluorine atoms lead to a multifaceted mechanism of action that includes altered binding affinity, conformational pre-organization, and increased metabolic stability. A comprehensive understanding of this mechanism, achieved through a combination of synthesis, structural biology, and kinetic analysis, is essential for the rational design of next-generation peptide-based drugs with superior efficacy and selectivity.

References

  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. Available at: [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available at: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available at: [Link]

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. Available at: [Link]

  • Enzyme kinetics and inhibition. Fiveable. Available at: [Link]

  • Modified-Peptide Inhibitors of Amyloid β-Peptide Polymerization. Biochemistry. Available at: [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. PMC. Available at: [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. PMC. Available at: [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]

  • peptide nmr. University of Zurich. Available at: [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link]

  • Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. PubMed. Available at: [Link]

  • Enzyme Kinetics and Reversible Inhibition. University of Vermont. Available at: [Link]

  • Rapid Flow-Based Peptide Synthesis. Pentelute Lab. Available at: [Link]

  • Peptides. aapptec, LLC. Available at: [Link]

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Springer. Available at: [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Available at: [Link]

  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. University of Illinois. Available at: [Link]

  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. Available at: [Link]

  • Phenylalanine-544 plays a key role in substrate and inhibitor binding by providing a hydrophobic packing point at the active site of insulin-regulated aminopeptidase. PubMed. Available at: [Link]

  • Structural Perspective on Enzymatic Halogenation. PMC. Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • X-ray crystal structure analysis of lasso-peptide epimerase, MslH. KEK. Available at: [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Wiley Online Library. Available at: [Link]

  • Crystallization and preliminary X-ray diffraction analysis of two peptides from Alzheimer PHF in complex with the MN423 antibody Fab fragment. PMC. Available at: [Link]

  • Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue. PMC. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • KEGG PATHWAY Database. Genome.jp. Available at: [Link]

Sources

literature review of 2-Chloro-4-fluoro-DL-phenylalanine in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for LAT1 Targeting and Peptidomimetic Engineering

Part 1: Executive Summary & Physicochemical Profile

2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) represents a specialized class of halogenated amino acid analogs utilized in oncology to exploit the metabolic addictions of neoplastic cells. Unlike standard chemotherapeutics that target DNA replication directly, this compound and its derivatives operate at the intersection of nutrient transport (Solute Carrier proteins) and peptide stability .

Its utility is driven by the "Fluorine Effect" and "Chlorine Sterics"—a dual modification that alters electronic distribution and steric bulk without abolishing recognition by biological transporters.

Physicochemical & Structural Properties
PropertySpecificationSignificance in Oncology
Molecular Formula C₉H₉ClFNO₂Core scaffold for peptidomimetics.[1]
Halogenation Ortho-Chloro (2-Cl), Para-Fluoro (4-F)2-Cl: Induces steric twist, restricting conformational freedom (bioactive conformation lock). 4-F: Increases lipophilicity and metabolic stability against para-hydroxylation.
Chirality DL (Racemic)Used in early-stage SAR screening; L-isomer is the active LAT1 substrate; D-isomer often acts as a stable metabolic probe.
Target Transporter LAT1 (SLC7A5)High-affinity substrate/inhibitor profile due to hydrophobic pocket filling.[2]
Part 2: Mechanism of Action (MOA)
The "Trojan Horse" Strategy: LAT1 Targeting

The primary oncological mechanism of 2-Cl-4-F-Phe revolves around the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[3] LAT1 is massively overexpressed in aggressive cancers (NSCLC, Glioblastoma, Pancreatic) to fuel the high demand for leucine and phenylalanine required for protein synthesis (mTORC1 signaling).

Mechanism 1: Competitive Transport Inhibition The 2-Cl and 4-F substitutions enhance the binding affinity of the molecule to the LAT1 hydrophobic substrate pocket. By outcompeting endogenous Leucine and Phenylalanine, 2-Cl-4-F-Phe starves the cancer cell of essential nutrients, triggering the Amino Acid Response (AAR) pathway and inhibiting mTORC1.

Mechanism 2: Metabolic Resistance in Peptides When incorporated into peptide-based drugs, the 2-chloro substituent provides steric hindrance that blocks proteolytic enzymes (like chymotrypsin) from cleaving the peptide bond. This extends the half-life of therapeutic peptides in the tumor microenvironment.

Visualization: LAT1 Transport & Signaling Blockade

The following diagram illustrates the competitive inhibition mechanism at the cancer cell membrane.

LAT1_Mechanism cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Endogenous_Leu Endogenous Leucine LAT1_Out LAT1 Transporter (Outward Facing) Endogenous_Leu->LAT1_Out Blocked mTORC1 mTORC1 Complex (Growth Signal) Endogenous_Leu->mTORC1 Activates (Normal) Compound 2-Cl-4-F-Phe (High Affinity Analog) Compound->LAT1_Out Competes with Leu (High Affinity) Compound->mTORC1 Fails to Activate (Nutrient Starvation) LAT1_In LAT1 Transporter (Inward Facing) LAT1_Out->LAT1_In Transport Cycle LAT1_In->Compound Intracellular Accumulation Autophagy Autophagy Induction (Cell Death/Stasis) mTORC1->Autophagy Inhibition Lifted (Activation) ProteinSynth Protein Synthesis mTORC1->ProteinSynth Inhibited

Caption: 2-Cl-4-F-Phe competes with Leucine for LAT1 entry, failing to activate mTORC1 and inducing autophagy.

Part 3: Experimental Protocols & Validation

To validate the efficacy of 2-Cl-4-F-Phe, researchers must assess its affinity (Ki) and transport capability (Vmax). The following protocol acts as a self-validating system using radiolabeled competition assays.

Protocol: Competitive Inhibition of LAT1 Transport (Cis-Inhibition Assay)

Objective: Determine the IC50 of 2-Cl-4-F-Phe against standard substrate [¹⁴C]-L-Leucine.

Materials:

  • Cell Line: HEK293 stably expressing hLAT1 (SLC7A5) and h4F2hc (SLC3A2).

  • Tracer: L-[¹⁴C]Leucine (0.1 µCi/mL).

  • Test Compound: 2-Chloro-4-fluoro-DL-phenylalanine (Serial dilutions: 0.1 µM – 1000 µM).

  • Lysis Buffer: 0.1 N NaOH.

Workflow:

  • Preparation: Seed HEK293-LAT1 cells in 24-well plates (Poly-D-lysine coated). Cultivate until 90% confluence.

  • Equilibration: Wash cells 3x with Na⁺-free Choline-Cl uptake buffer (to exclude Na⁺-dependent transport). Pre-incubate at 37°C for 10 min.

  • Uptake Initiation: Add uptake buffer containing L-[¹⁴C]Leucine (1 µM) mixed with increasing concentrations of 2-Cl-4-F-Phe .

  • Termination: After 60 seconds (linear phase), aspirate buffer and immediately wash 3x with ice-cold PBS containing 5 mM unlabeled Leucine (stops efflux).

  • Quantification: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation cocktail. Measure CPM (Counts Per Minute).

  • Analysis: Plot % Uptake vs. Log[Concentration]. Fit to non-linear regression (Sigmoidal dose-response) to calculate IC50.

Self-Validation Check:

  • Control: Unlabeled L-Phenylalanine (known high-affinity substrate) must yield an IC50 ~15-20 µM. If >50 µM, the LAT1 expression is compromised.

  • System Check: Perform assay in the presence of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor. If uptake is not blocked by BCH, the transport is non-specific.

Visualization: Assay Logic Flow

Assay_Workflow Step1 Seed HEK293-LAT1 Cells Step2 Wash w/ Na-free Buffer Step1->Step2 Step3 Add [14C]-Leu + 2-Cl-4-F-Phe Step2->Step3 Step4 Incubate 60s (Linear Phase) Step3->Step4 Step5 Ice-Cold Wash (Stop Transport) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for the Cis-Inhibition Assay to determine LAT1 affinity.

Part 4: Comparative Data & SAR Insights

The structural modifications of 2-Cl-4-F-Phe provide distinct advantages over the parent molecule (Phenylalanine) and other halogenated analogs.

CompoundSubstitutionLAT1 Affinity (Ki)Metabolic StabilityPrimary Application
L-Phenylalanine None~15-20 µMLowNutrient
2-Cl-4-F-Phe 2-Cl (Ortho), 4-F (Para) < 10 µM (Est) High Inhibitor / Stable Scaffold
3-I-Tyr (MIT)3-Iodo~2 µMMediumImaging (Spect)
Melphalan4-Nitrogen Mustard~50 µMLowChemotherapy (Alkylating)

Key Insight: The Ortho-Chloro (2-Cl) group forces the phenyl ring into a specific torsion angle relative to the amino acid backbone. This "conformational lock" often increases selectivity for LAT1 over LAT2, reducing off-target effects in normal tissues (kidney/gut) where LAT2 is dominant. The Para-Fluoro (4-F) group blocks metabolic degradation by phenylalanine hydroxylase.

Part 5: Challenges & Future Directions
  • Chirality Management: The "DL" racemic mixture is cost-effective for initial screening, but clinical development requires chiral resolution. The L-isomer is the active transporter substrate; the D-isomer is generally inactive for transport but may act as a competitive blocker or negative control.

  • Solubility: The addition of Chlorine and Fluorine increases lipophilicity (LogP). Formulation strategies (e.g., cyclodextrin complexation) may be required for in vivo delivery.

  • Radio-labeling: For PET imaging applications, replacing the stable ¹⁹F with ¹⁸F allows this scaffold to function as a tumor-specific imaging agent, superior to FDG in brain tumors (low background).

References
  • Chem-Impex International. (n.d.). 2-Chloro-4-fluoro-L-phenylalanine: Applications in Pharmaceutical Development and Biochemical Research. Retrieved from

  • Yanagida, O., et al. (2001). Human L-type amino acid transporter 1 (LAT1): a novel molecular target for cancer drug delivery. Biochimica et Biophysica Acta (BBA).

  • Huttunen, K. M., et al. (2016). Prodrugs targeting L-type amino acid transporter 1 (LAT1) for brain delivery.[3][4] Journal of Controlled Release.

  • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research.

  • Behrens, D., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[5][6][7] Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

protocol for incorporating 2-Chloro-4-fluoro-DL-phenylalanine into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-2Cl4F Protocol for the Incorporation of 2-Chloro-4-fluoro-DL-phenylalanine into Bioactive Peptides

Abstract

The incorporation of halogenated non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetics. 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) offers a dual-modality advantage: the fluorine atom (


F) serves as a sensitive, background-free NMR probe for conformational studies, while the chlorine atom provides a reactive handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) and modulates lipophilicity.

However, the commercial availability of this amino acid as a racemic (DL ) mixture presents a specific challenge: stereochemical control. This guide details a robust "Mix-and-Separate" protocol that integrates Fmoc-protection, Solid-Phase Peptide Synthesis (SPPS), and the chromatographic resolution of the resulting diastereomeric peptides.

Phase 1: Pre-Synthesis Considerations & Strategy

The "DL" Conundrum: Unlike standard SPPS which utilizes enantiopure L-amino acids, using a DL-mixture results in the synthesis of peptide diastereomers.

  • Scenario: Synthesizing Ac-Ala-(2-Cl-4-F-Phe)-Gly-NH2.

  • Outcome: You will generate a 50:50 mixture of Ac-L-Ala-(L-2-Cl-4-F-Phe)-Gly-NH2 and Ac-L-Ala-(D-2-Cl-4-F-Phe)-Gly-NH2.

Strategic Directive: Do not attempt to resolve the amino acid enantiomers before synthesis unless you have access to industrial-scale chiral chromatography. It is significantly more efficient to synthesize the diastereomeric peptide mixture and separate them using standard RP-HPLC, exploiting the difference in hydrophobicity and secondary structure induced by the D-isomer.

Phase 2: Fmoc-Protection of the Free Amino Acid

Skip this section if you have purchased pre-protected Fmoc-2-Chloro-4-fluoro-DL-phenylalanine.

Rationale: The free amine must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group to be compatible with standard SPPS.[1][2] We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) over Fmoc-Cl to minimize dipeptide formation and racemization (though the latter is moot here).

Reagents:

  • 2-Chloro-4-fluoro-DL-phenylalanine (HCl salt or free base)

  • Fmoc-OSu[1][2]

  • Sodium Bicarbonate (

    
    )
    
  • Water/Acetone (1:1 v/v) or Water/Dioxane

Protocol:

  • Dissolution: Dissolve 10 mmol of the amino acid in 25 mL of water containing 20 mmol

    
    .
    
  • Addition: Dissolve 11 mmol of Fmoc-OSu in 25 mL of Acetone. Add this slowly to the amino acid solution with vigorous stirring.

  • Reaction: Stir at room temperature for 12–18 hours. The mixture will become cloudy as the Fmoc-derivative forms.

  • Work-up:

    • Evaporate the acetone under reduced pressure (Rotavap).

    • Wash the remaining aqueous solution with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu.
      
    • Acidification (Critical): Cool the aqueous layer on ice and acidify to pH 2 using 1N HCl. The product will precipitate as a white solid.

  • Isolation: Extract the precipitate into Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and evaporate to dryness.
  • Yield Verification: Confirm structure via LC-MS (Expected Mass: MW of AA + 222.2 Da).

Phase 3: Solid-Phase Peptide Synthesis (SPPS)

Methodology: Fmoc/tBu Strategy Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Coupling Reagent Choice: We recommend DIC/Oxyma Pure .

  • Why? HATU is powerful but expensive and can cause excessive capping. DIC/Oxyma provides excellent coupling efficiency for sterically hindered halogenated amino acids with a lower risk of side reactions.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 mins.

  • Deprotection (Standard): Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling of 2-Cl-4-F-Phe:

    • Stoichiometry: Use 3-4 equivalents relative to resin loading.

    • Activation: Dissolve Fmoc-2-Cl-4-F-DL-Phe-OH (4 eq) and Oxyma Pure (4 eq) in minimal DMF. Add DIC (4 eq).

    • Time: Allow pre-activation for 2 minutes, then add to resin.

    • Duration: Shake at RT for 60–90 minutes. The electron-withdrawing halogens decrease the nucleophilicity of the amine for the next step, but the coupling of this residue is generally standard.

  • Monitoring: Perform a Chloranil Test (since the aromatic ring might interfere with standard Kaiser readout, though Kaiser is usually acceptable).

  • Subsequent Couplings: Proceed with standard amino acids.

    • Note: Coupling the next amino acid onto the bulky, electron-deficient 2-Cl-4-F-Phe N-terminus may be sluggish. Double couple the subsequent residue.

  • Cleavage:

    • Cocktail: TFA / TIPS /

      
       (95 : 2.5 : 2.5).
      
    • Avoid: EDT (Ethane dithiol) is generally unnecessary unless the peptide contains Trp/Met, and avoiding thiols prevents potential radical reactions with the aryl halides (though rare).

    • Time: 2.5 hours. Precipitate in cold diethyl ether.

Phase 4: Purification & Diastereomer Separation (The Validation)

This is the most critical step. You currently have a crude mixture containing two main species: the L-epimer and the D-epimer .

Chromatographic Strategy: Peptide diastereomers typically exhibit different retention times on achiral C18 columns because the D-amino acid disrupts the secondary structure (e.g.,


-helix or 

-sheet) differently than the L-amino acid, altering the hydrophobic footprint.

HPLC Protocol:

  • Column: C18 Analytical (e.g., Phenomenex Jupiter or Waters XBridge),

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient is required. 5% to 60% B over 45 minutes (approx 1% B per minute).

Data Interpretation: You will observe two distinct major peaks (likely 1:1 ratio).

  • Peak 1 (Earlier eluting): typically the D-isomer (often less hydrophobic due to disrupted folding, exposing more polar backbone).

  • Peak 2 (Later eluting): typically the L-isomer (fits into standard secondary structures, often more compact/hydrophobic).

  • Note: This elution order is a heuristic, not a law. Verification is required.

Verification via Enzymatic Digestion (Self-Validating System): To definitively identify the L-peptide:

  • Collect fractions of Peak 1 and Peak 2.

  • Incubate an aliquot of each with Trypsin or Chymotrypsin (if a cleavage site exists) or a general promiscuous protease like Pronase .

  • Result: The all-L peptide (natural backbone) will degrade rapidly. The peptide containing the D-amino acid (2-Cl-4-F-D-Phe) will be resistant to hydrolysis at that specific site or degrade significantly slower.

Phase 5: Applications

A. F NMR Probe

The single fluorine atom provides a distinct singlet in


F NMR (~ -110 to -120 ppm relative to 

).
  • Experiment: Titrate the peptide with its binding partner (protein/receptor).

  • Observation: Monitor the chemical shift perturbation (CSP) of the

    
    F signal. Unlike 
    
    
    
    NMR, there is zero background signal from biological buffers or receptor proteins.
B. Palladium-Catalyzed Cross-Coupling

The Chlorine atom at the ortho position is sterically hindered but electronically activated for specific catalytic cycles.

  • Reaction: Suzuki-Miyaura Coupling.[3]

  • Catalyst: Requires highly active Pd-catalysts due to the aryl chloride bond strength (e.g., Pd-XPhos G3 or Pd(OAc)2 / SPhos ).

  • Conditions: Can be performed on-resin (solid phase) or in solution after cleavage.

    • On-Resin: Use degassed DMF/Water (9:1), Boronic Acid (5 eq),

      
       (5 eq), Catalyst (0.1 eq), 
      
      
      
      for 4-16h.

Workflow Visualization

G cluster_peaks Peak Identification Start Start: 2-Cl-4-F-DL-Phe Protect Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protect If Free Amine SPPS SPPS Incorporation (DIC/Oxyma, Rink Amide Resin) Start->SPPS If Fmoc-Protected Protect->SPPS Cleavage Resin Cleavage (TFA/TIPS/H2O) SPPS->Cleavage Crude Crude Peptide Mix (Diastereomers L/D) Cleavage->Crude HPLC RP-HPLC Purification (Shallow Gradient) Crude->HPLC Peak1 Peak A (Putative D-Isomer) HPLC->Peak1 Peak2 Peak B (Putative L-Isomer) HPLC->Peak2 Digest Enzymatic Validation (Pronase/Trypsin Assay) Peak1->Digest Peak2->Digest Final Final Pure Isomers (Ready for NMR/Bioassay) Digest->Final Confirm Stereochemistry

Caption: Workflow for the synthesis, purification, and stereochemical validation of peptides containing 2-Chloro-4-fluoro-DL-phenylalanine.

Summary of Quantitative Parameters

ParameterValue/ConditionNotes
Coupling Reagents DIC (4 eq) / Oxyma (4 eq)Superior to HBTU/HATU for halogenated AAs.
Coupling Time 60 - 90 minutesExtended time ensures completion despite steric bulk.
Fmoc Deprotection 20% Piperidine in DMFStandard protocol; no special modifications needed.
Cleavage Cocktail TFA / TIPS /

(95:2.5:2.5)
Avoid EDT to prevent potential thiol-halogen side reactions.
HPLC Gradient 0.5% - 1.0% B per minuteShallow gradient essential for separating diastereomers.
NMR Shift (

F)
~ -110 to -120 ppmDistinct singlet; excellent for binding studies.

References

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide self-assembly. Chemistry – A European Journal. Link

  • Afjeh, S.S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

  • Verkade, J. M. M., et al. (2008). Organometallic probes for in vivo imaging. Chemical Society Reviews. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][4][5][6] Chemical Reviews. Link

  • Czekster, C.M., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules. Link (Context on halogenated peptide utility).

  • Wang, Z.J., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Journal of Organic Chemistry. Link (Context on phenylalanine functionalization).

Sources

Application Note: Fmoc-2-Chloro-4-fluoro-DL-phenylalanine in Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fmoc-2-Chloro-4-fluoro-DL-phenylalanine is a specialized, halogenated amino acid building block used increasingly in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics.[1]

The incorporation of halogen atoms—specifically chlorine and fluorine—into the phenylalanine aromatic ring serves two primary functions:

  • Metabolic Stability: The strategic placement of halogens (particularly at the para position) blocks metabolic hotspots prone to hydroxylation by cytochrome P450 enzymes.

  • Conformational Constraint: The ortho-chloro substituent introduces significant steric bulk, restricting the rotation of the side chain (

    
     and 
    
    
    
    torsion angles) and potentially locking the peptide into a bioactive conformation.

Critical Note on Stereochemistry: This building block is supplied as a DL-racemic mixture . When coupled to a resin-bound peptide containing other chiral centers (e.g., L-amino acids), the result will be a mixture of diastereomers (not enantiomers). This Application Note details the specific SPPS protocols required to handle the steric hindrance of the 2-chloro group and the downstream chromatographic strategies necessary to separate the resulting diastereomeric peptides.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name Fmoc-2-Chloro-4-fluoro-DL-phenylalanine
Formula

Molecular Weight 439.86 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF (0.5 M), DMSO
Fmoc Lability Standard (20% Piperidine)
Acid Stability Stable to 95% TFA (C-Cl and C-F bonds are stable)
Steric Challenge High (Due to ortho-Cl substituent)

Strategic Considerations

The "Ortho-Effect" (Steric Hindrance)

The chlorine atom at the 2-position (ortho) creates significant steric clash with the


-amine and the incoming carbonyl during amide bond formation.
  • Impact: Standard coupling times (30-60 min) with standard reagents (HBTU) often result in incomplete coupling (deletion sequences).

  • Solution: Use high-efficiency coupling reagents (HATU or DIC/Oxyma) and extended reaction times or double-coupling cycles.

Diastereomer Generation

Coupling a DL-amino acid to a chiral chain generates two distinct chemical entities with different physical properties.

  • Scenario: Resin-L-Ala-L-Val-

    
     + Fmoc-DL-Phe(2Cl,4F)-OH
    
  • Result: A 50:50 mixture of:

    • Fmoc-L -Phe(2Cl,4F)-L-Ala-L-Val-Resin

    • Fmoc-D -Phe(2Cl,4F)-L-Ala-L-Val-Resin

  • Implication: These are diastereomers.[2] They will elute at different retention times on C18 HPLC. Do not mistake the double peak for impurity.

Experimental Protocol (SPPS)[3][9][10][11][12]

This protocol is optimized for a 0.1 mmol scale using Rink Amide resin.

Reagent Preparation
  • Activator Base: Diisopropylethylamine (DIPEA), 2.0 M in N-methylpyrrolidone (NMP).

  • Coupling Reagent: HATU (0.4 M in DMF) OR DIC/Oxyma Pure (preferred for lower racemization risk of the anchoring residue, though less critical here since the incoming AA is already DL).

  • Deprotection: 20% Piperidine in DMF + 0.1 M HOBt (HOBt reduces aspartimide formation if Asp is present).

Step-by-Step Workflow
Step 1: Resin Swelling

Swell the resin in DMF for 30 minutes. Drain.

Step 2: Fmoc Deprotection (Standard)
  • Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain.

  • Add 20% Piperidine/DMF (5 mL). Agitate 12 min. Drain.

  • Wash DMF (5 x 1 min). Crucial: Ensure all piperidine is removed; residual base will hydrolyze the active ester in the next step.

Step 3: Activation & Coupling (The "Hindered" Protocol)

Due to the 2-Cl steric bulk, use a 4-fold excess of amino acid.

  • Dissolve: 0.4 mmol Fmoc-2-Chloro-4-fluoro-DL-phenylalanine in 1.0 mL DMF.

  • Activate: Add 0.4 mmol HATU (1.0 mL of 0.4 M stock) and 0.8 mmol DIPEA (0.4 mL of 2.0 M stock).

    • Note: Pre-activation time should be minimal (< 1 min) to avoid epimerization (though less relevant for DL, it preserves reagent potency).

  • Couple: Add mixture to resin. Agitate for 2 hours at room temperature.

  • Check: Perform a Kaiser Test (ninhydrin).

    • If Blue (Positive): Proceed to Double Couple .

    • If Colorless (Negative): Proceed to Wash.[3]

Step 4: Double Coupling (Recommended)

If the Kaiser test is slightly positive or if high sequence fidelity is required:

  • Repeat Step 3 with fresh reagents for 1 hour.

Step 5: Capping (Mandatory)

To prevent deletion sequences from propagating:

  • Add Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes.

  • Wash DMF (3x).[4]

Step 6: Cleavage
  • Wash resin with DCM (3x) to remove DMF. Dry under Nitrogen.[4]

  • Add Cleavage Cocktail: TFA / TIS /

    
     (95 : 2.5 : 2.5) .
    
    • Note: The Aryl-Cl and Aryl-F bonds are stable in TFA.

  • Agitate 2 hours.

  • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Visualization of Workflows

Diagram 1: Hindered Amino Acid Coupling Cycle

This flowchart illustrates the modified SPPS cycle required for sterically hindered halogenated amino acids.

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation (AA + HATU + DIPEA) Wash1->Activate Couple Coupling (2-Cl Steric Bulk) Time: 2 Hours Activate->Couple Test Kaiser Test Couple->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Positive (Blue) Next Next Cycle / Cleavage Test->Next Negative (Colorless) Cap Capping (Ac2O / DIPEA) Recouple->Cap Cap->Next

Caption: Modified SPPS cycle emphasizing extended coupling times and mandatory testing due to steric hindrance at the 2-position.

Diagram 2: Diastereomer Formation & Separation Logic

Visualizing why the DL-building block results in two separable products.

Diastereomers Resin Resin-L-Peptide (Chiral Anchor) Reaction Coupling Reaction Resin->Reaction InputAA Input: Fmoc-DL-Phe(2Cl,4F)-OH InputAA->Reaction ProductA Product A (L-L) (Elutes @ T1) Reaction->ProductA ProductB Product B (L-D) (Elutes @ T2) Reaction->ProductB HPLC RP-HPLC Analysis (C18 Column) ProductA->HPLC ProductB->HPLC Result Double Peak Trace (Separable) HPLC->Result

Caption: Logic flow demonstrating the generation of separable diastereomers when coupling a DL-amino acid to a chiral peptide chain.

Analytical & Purification Guidelines

Because the starting material is a DL-mixture, the crude cleavage product will contain two major peptide species (diastereomers).

HPLC Method[1][11][14][15]
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5 µm, 300 Å.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradients are required to resolve the diastereomers. Recommend 0.5% B per minute (e.g., 20% B to 50% B over 60 minutes).

Peak Identification
  • Separation: The 2-Chloro-4-fluoro substitution significantly alters the lipophilicity. The L-isomer and D-isomer often show

    
     of 1–3 minutes on standard analytical runs.
    
  • Strategy: Collect both peaks separately. If the specific stereochemistry of the final product is required (i.e., you only want the L-L version), you must use a co-injection with a synthesized authentic standard or use NMR/crystallography to assign the absolute configuration.

  • Note: For library screening, both fractions are often pooled or tested in parallel to determine if the D-isomer confers better biological activity (e.g., proteolytic stability).

References

  • Hernandes, M.Z., et al. (2010).[5] Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets.[5] Retrieved from [Link]

  • MDPI. (2019). Separation of D-Amino Acid-Containing Tripeptides Using Crown–Ether-Type Chiral Stationary Phase. Retrieved from [Link]

  • Bachem. (2023). Fmoc-2-Chloro-4-fluoro-DL-phenylalanine Technical Data.

Sources

optimizing chiral resolution of 2-Chloro-4-fluoro-DL-phenylalanine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) is a critical workflow in the development of non-natural peptide therapeutics and ¹⁹F-NMR biological probes. The presence of the ortho-chloro substituent introduces steric bulk that can impede standard enzymatic pockets, while the para-fluoro group alters electronic properties, affecting pKa and solubility.

This guide provides a validated, scalable protocol for the Enzymatic Kinetic Resolution of 2-Cl-4-F-Phe using Acylase I, coupled with a high-precision Chiral HPLC method for enantiomeric excess (%ee) determination. Unlike generic phenylalanine protocols, this methodology addresses the specific solubility and steric challenges posed by the 2,4-dihalogenated aromatic ring.

Strategic Analysis: Method Selection

FeatureEnzymatic Resolution (Recommended)Chemical Resolution (Diastereomeric Salts)Chiral Chromatography (Prep HPLC)
Scalability High (Multi-kg ready)Medium (Solubility dependent)Low (High cost/g)
Yield (Theoretical) 50% (Max per pass)Varies (Crystallization efficiency)100%
Purity (%ee) >99% (L-isomer)>95% (Requires recrystallization)>99.9%
Suitability for 2-Cl-4-F-Phe Excellent. Acylase I tolerates ring halogenation well.Good. Requires screening resolving agents (e.g., cinchonidine).Analytical Only. Too expensive for synthesis.

Expert Insight: We prioritize Enzymatic Resolution via Aspergillus melleus Acylase I. While the 4-fluoro group is well-tolerated, the 2-chloro substituent creates steric hindrance near the


-carbon. To compensate, our optimized protocol utilizes a higher enzyme-to-substrate ratio (E/S) and a co-solvent system to maintain the solubility of the hydrophobic substrate.

Protocol A: Preparative Enzymatic Resolution

Phase 1: Substrate Preparation (N-Acetylation)

Before enzymatic hydrolysis, the amine must be protected.

  • Reactants: Suspend 2-Chloro-4-fluoro-DL-phenylalanine (100 g) in 2M NaOH (250 mL).

  • Acetylation: Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise over 1 hour while maintaining pH > 10 with 4M NaOH.

  • Workup: Acidify to pH 2.0 with conc. HCl. The product, N-Acetyl-2-chloro-4-fluoro-DL-phenylalanine , will precipitate due to the hydrophobic halogens. Filter, wash with cold water, and dry.

    • Checkpoint: Verify purity via HPLC. Target >98%.

Phase 2: Biocatalytic Hydrolysis

This step selectively hydrolyzes the L-enantiomer to the free amino acid, leaving the D-enantiomer acetylated.

  • Enzyme: Aminoacylase I (Grade I, from Aspergillus melleus, >30,000 U/g).

  • Buffer: 0.1 M Lithium Hydroxide / Acetic Acid (pH 7.5). Note: LiOH is preferred over NaOH to improve the solubility of the halogenated carboxylate.

  • Cofactor: 1 mM CoCl₂ (Essential for Acylase activation).

Step-by-Step Procedure:

  • Dissolution: Dissolve N-Acetyl-2-Cl-4-F-Phe (50 g, ~0.2 mol) in 0.1 M LiOH solution. Adjust pH to 7.5.

  • Enzyme Addition: Add Aminoacylase I (1.5 g). Note: This 3% w/w loading is higher than the standard 0.5% used for Phe, specifically to overcome the 2-Cl steric barrier.

  • Incubation: Stir gently at 37°C for 24–48 hours.

  • Monitoring: Monitor reaction progress via HPLC (Protocol B). Stop when L-2-Cl-4-F-Phe peak area stabilizes (approx. 50% conversion).

  • Quenching: Adjust pH to 5.0 and heat to 60°C for 10 mins to denature the enzyme (add activated charcoal to remove protein). Filter through Celite.

Phase 3: Separation & Purification
  • Isolation of L-Isomer:

    • Pass the filtrate through a cation-exchange column (Dowex 50W-X8, H+ form).

    • N-Acetyl-D-isomer flows through (collect for racemization).

    • L-2-Cl-4-F-Phe binds to the resin.

  • Elution: Wash resin with water, then elute L-amino acid with 1.5 M NH₄OH.

  • Crystallization: Concentrate the ammonia eluate in vacuo. Recrystallize from Water/Ethanol (80:20). The hydrophobic halogens facilitate rapid crystallization upon cooling.

Protocol B: Analytical Quality Control (Chiral HPLC)

For validation, a direct chiral separation method is required. Standard C18 columns cannot separate enantiomers.

Method: Crown Ether Chiral Chromatography Column: CROWNPAK CR-I(+) (Daicel) or equivalent (3.0 x 150 mm, 5 µm). Mechanism: The crown ether forms a host-guest complex with the ammonium group of the amino acid.

ParameterCondition
Mobile Phase Perchloric Acid (pH 1.5) / Methanol (85:15 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Lower temp improves resolution for bulky analogs)
Detection UV @ 210 nm (Amide band) or 254 nm (Aromatic)
Sample Prep Dissolve 1 mg/mL in Mobile Phase. Filter (0.22 µm).

Self-Validating Criteria:

  • Resolution (Rs): Must be > 1.5.

  • Elution Order: D-isomer elutes first, L-isomer elutes second (typical for CR(+) columns).

  • Interference: N-acetylated starting material elutes near the void volume (no retention), ensuring no overlap with the free amino acid peaks.

Workflow Visualization

The following diagram illustrates the complete resolution cycle, including the critical racemization loop to maximize yield from the unwanted D-isomer.

G start Racemic 2-Cl-4-F-Phe acetylation N-Acetylation (Ac2O, NaOH) start->acetylation hydrolysis Enzymatic Hydrolysis (Acylase I, pH 7.5, Co2+) acetylation->hydrolysis Substrate separation Ion Exchange Chromatography (Dowex 50W-X8) hydrolysis->separation l_iso Bound L-Isomer (Free Amino Acid) separation->l_iso Binds d_iso Flow-through (N-Acetyl-D-Isomer) separation->d_iso Does not bind elution Elution (NH4OH) & Recrystallization l_iso->elution racemization Racemization (Ac2O, Heat) d_iso->racemization Recycle final_prod Pure L-2-Cl-4-F-Phe (>99% ee) elution->final_prod racemization->acetylation Re-enter Loop

Caption: Closed-loop enzymatic resolution workflow featuring Acylase I hydrolysis and D-isomer recycling via racemization.

Optimization & Troubleshooting

Challenge 1: Low Conversion Rate (<40%)
  • Cause: The ortho-chloro substituent causes steric clash in the active site.

  • Solution:

    • Increase Temperature: Raise to 40°C–42°C. Acylase I is stable up to 60°C for short periods, but 40°C is a safe long-term limit.

    • Add Co-solvent: Add 5% Methanol or DMSO. This aids the solubility of the halogenated substrate and can slightly alter enzyme conformation to accommodate the bulky group.

Challenge 2: Poor Solubility of Substrate
  • Cause: The 2,4-dihalo substitution makes the molecule significantly more hydrophobic than native Phenylalanine.

  • Solution: Use Lithium Hydroxide (LiOH) instead of NaOH for pH adjustment. Lithium salts of hydrophobic amino acids generally possess higher aqueous solubility.

Challenge 3: HPLC Peak Tailing
  • Cause: Interaction between the fluorine atom and residual silanols on the column stationary phase.

  • Solution: Lower the mobile phase pH to 1.5 (using Perchloric acid) to fully protonate the amine and suppress silanol ionization. Lowering temperature to 15°C can also sharpen peaks for halogenated isomers.

References

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • MDPI. (2021). Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. Retrieved from [Link]

  • ResearchGate. (2024). Amino acylase-catalyzed resolution for the production of enantiopure α-amino acids. Retrieved from [Link]

using 2-Chloro-4-fluoro-DL-phenylalanine as a spectroscopic probe in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) as a high-sensitivity spectroscopic probe in


F-NMR. While 4-fluorophenylalanine (4-F-Phe) is the standard for solvent exposure and ligand binding studies, the addition of the 2-chloro substituent  introduces a critical steric handle. This "ortho-lock" restricts the rapid ring-flipping motions typical of phenylalanine, allowing researchers to probe millisecond-timescale dynamics , hydrophobic core packing , and cryptic binding pockets  with superior resolution.

This protocol addresses the specific challenge of using the commercially available DL-racemate , detailing the mechanism by which bacterial expression systems selectively incorporate the L-isomer, ensuring high-fidelity structural data.

Scientific Rationale & Mechanism

The "Ortho-Lock" Mechanism

In standard proteins, phenylalanine rings undergo rapid 180° rotations ("ring flips") around the


 bond. In 

F-NMR, this rapid motion averages the chemical environment, often masking subtle conformational heterogeneity.
  • 4-Fluoro Reporter: Provides the sensitive

    
    F NMR signal (spin 1/2, 100% abundance, high sensitivity).
    
  • 2-Chloro Steric Handle: The bulky chlorine atom at the ortho position creates steric clash with the protein backbone or neighboring side chains. This increases the energy barrier for ring flipping.

    • Result: The ring flip is slowed from the fast exchange regime (

      
      ) to the slow exchange regime (
      
      
      
      ).
    • Spectral Signature: Instead of a single averaged peak, the 2-Cl-4-F-Phe probe often yields split signals or broadened peaks that are highly sensitive to local "breathing" motions of the protein core [1, 2].

Electronic Descreening

The electronegative chlorine atom modifies the electron density of the aromatic ring, shifting the para-fluorine signal downfield relative to standard 4-F-Phe. This provides spectral resolution when using multiple fluorinated probes simultaneously (e.g., co-labeling with 4-F-Phe and 2-Cl-4-F-Phe).

Protocol: Stereoselective Bio-Incorporation

Challenge: The reagent is supplied as a DL-racemate (50% L, 50% D). Solution: Escherichia coli Phenylalanyl-tRNA Synthetase (PheRS) exhibits high stereospecificity for L-Phe. By controlling the expression conditions, the host machinery acts as a "chiral filter," exclusively incorporating the L-isomer.

Materials
  • Reagent: 2-Chloro-4-fluoro-DL-phenylalanine (e.g., Chem-Impex #03662).

  • Host Strain: E. coli phenylalanine auxotroph (e.g., strain KA197 or standard BL21(DE3) with glyphosate inhibition).

  • Medium: M9 Minimal Medium.

  • Inhibitor (Optional): Glyphosate (if using non-auxotrophic strains).

Workflow Diagram

Incorporation_Workflow Reagent 2-Cl-4-F-DL-Phe (Racemic Mix) Transport Cellular Uptake (Active Transport) Reagent->Transport Add to Media Filter PheRS Enzyme (Chiral Filter) Transport->Filter Intracellular Pool Reject D-Isomer (Rejected/Inhibitory) Filter->Reject Stereo-exclusion tRNA L-Isomer-tRNA Complex Filter->tRNA High Specificity (L-Phe) Ribosome Ribosomal Translation tRNA->Ribosome Protein 19F-Labeled Protein (Pure L) Ribosome->Protein Expression

Figure 1: Stereoselective incorporation pathway. The host's PheRS enzyme filters the racemic mixture, ensuring only the L-isomer is incorporated into the target protein.

Step-by-Step Incorporation Protocol
  • Pre-Culture: Inoculate E. coli BL21(DE3) into 10 mL LB media. Grow overnight at 37°C.

  • Biomass Generation: Transfer to 1 L of M9 minimal medium (supplemented with 50 mg/L standard L-Phenylalanine to support initial growth). Grow to OD

    
     ~ 0.6–0.8.
    
  • Depletion/Inhibition:

    • Method A (Auxotroph): Centrifuge cells (3000 x g, 15 min), wash with Phe-free M9, and resuspend in Phe-free M9. Incubate 30 min to deplete intracellular Phe.

    • Method B (Glyphosate): Add glyphosate (1 g/L) to inhibit the shikimate pathway (endogenous Phe synthesis) [3]. Wait 30 min.

  • Induction & Labeling:

    • Add 2-Chloro-4-fluoro-DL-phenylalanine to a final concentration of 60–100 mg/L .

      • Note: We use a higher concentration than pure L-analogs (typically 50 mg/L) to account for the 50% inactive D-isomer and potential transport competition.

    • Induce with IPTG (1 mM).

  • Expression: Incubate at 25°C for 12–16 hours. Lower temperature aids folding of proteins with non-canonical side chains.

  • Purification: Proceed with standard Ni-NTA or relevant affinity purification.

NMR Acquisition & Data Analysis

Sample Preparation
  • Protein Conc: 0.1 – 0.5 mM.

  • Buffer: Phosphate or Tris (pH 6.5–7.5), 10% D

    
    O.
    
  • Reference: Add Trifluoroacetic acid (TFA) as an external coaxial standard or calibrate to an internal inert fluorinated standard (e.g., 5-F-Tryptophan if not present in protein).

Pulse Sequences
ExperimentPurposeParameters
1D

F
Quick assessment of folding and labeling efficiency.Sweep width: 50–100 ppm. Recycle delay: 1–2 s.
1D

F (

H-decoupled)
Sharpen signals to resolve multiplets caused by 2-Cl/4-F interactions.WALTZ-16 decoupling on

H channel.
2D

F-

H HOESY
Assign signals by correlating F to nearby protons.Critical for mapping the probe to specific Phe residues.
Interpreting the "Ortho-Lock" Spectra

The 2-Cl substituent creates a unique spectral logic compared to standard 4-F-Phe.

Spectral_Logic State Protein Dynamic State Fast Fast Ring Flip (Solvent Exposed) State->Fast Standard 4-F-Phe Slow Slow/Locked Flip (Buried/Packed) State->Slow 2-Cl-4-F-Phe (Due to Cl bulk) Signal1 Single Sharp Peak (Averaged) Fast->Signal1 Signal2 Doublet or Broadened (Distinct Environments) Slow->Signal2 Interpret Interpretation: High Conformational Entropy Signal1->Interpret Interpret2 Interpretation: Steric Locking / Specific Binding Signal2->Interpret2

Figure 2: Decision tree for interpreting spectral lineshapes. The 2-Cl probe is designed to force the system into the "Slow/Locked" regime to reveal hidden conformational states.

  • Scenario A (Single Peak): The residue is highly flexible or solvent-exposed; the Cl atom cannot lock the ring.

  • Scenario B (Doublet/Split): The residue is buried. The Cl atom is locked in two distinct environments (e.g., pointing toward Helix A vs. Helix B). This indicates a rigid hydrophobic core .

  • Scenario C (Chemical Shift Perturbation): Upon ligand binding, a shift indicates not just proximity, but a change in the packing density around the Cl-F moiety.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield D-isomer inhibition of transport or toxicity.Increase glucose concentration; try "pulse-feeding" the amino acid. Switch to pure L-isomer if budget allows.
Broad Signals Intermediate exchange rate of ring flips.Change temperature (lower T to freeze motion, higher T to fast-average) to resolve peaks.
Scrambling Metabolic conversion of Phe.[1][2][3][4]Use E. coli auxotrophs (Phe-) or add glyphosate strictly 30 mins before induction.

References

  • Probing Aromatic Ring Flips

    • Vugmeyster, L., et al. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. Journal of Physical Chemistry B.
  • Fluorine NMR Principles

    • Boeszoermenyi, A., et al. (2020). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Biomolecular NMR.
  • Glyphosate Labeling Protocol

    • Rio, S., et al. (2010). Fluorine labeling of proteins for NMR studies. ChemBioChem.
  • Reagent Specification

    • Chem-Impex International.

Sources

Application Note & Protocol: Characterizing the Solubility of 2-Chloro-4-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Introduction

2-Chloro-4-fluoro-DL-phenylalanine is a non-proteinogenic amino acid analog of significant interest in pharmaceutical and biochemical research.[1][2] Its unique halogenated structure offers a valuable tool for probing biological systems and for the synthesis of novel peptides and therapeutic agents with potentially enhanced metabolic stability and bioactivity.[1][2] A fundamental physicochemical property that governs the utility of this compound in various applications, from in vitro assays to formulation development, is its solubility. This document provides a comprehensive guide to understanding and determining the solubility of 2-Chloro-4-fluoro-DL-phenylalanine in aqueous and organic solvents.

Scientific Rationale: Factors Influencing Solubility

The solubility of 2-Chloro-4-fluoro-DL-phenylalanine is dictated by its molecular structure, which features both polar and non-polar characteristics. As a zwitterionic amino acid at physiological pH, it possesses a positively charged amino group and a negatively charged carboxyl group, which favor interactions with polar solvents like water.[3] However, the presence of the 2-chloro-4-fluorophenyl side chain introduces significant hydrophobicity. The chlorine and fluorine substituents on the benzene ring increase the molecule's non-polar surface area, which can limit its solubility in water.[4]

Generally, amino acids with hydrophobic side chains tend to have lower aqueous solubility compared to those with hydrophilic side chains.[3] For instance, the related compound 4-fluoro-DL-phenylalanine is reported to have a water solubility of less than 1 mg/mL.[5][6] Another analog, 4-Chloro-DL-phenylalanine, is soluble to 5 mM in water with gentle warming.[7] Based on these comparisons, it is anticipated that 2-Chloro-4-fluoro-DL-phenylalanine will exhibit limited solubility in neutral aqueous solutions.

The solubility of amino acids is also pH-dependent. In acidic solutions, the carboxyl group is protonated, resulting in a net positive charge, which can enhance solubility in polar solvents. Conversely, in basic solutions, the amino group is deprotonated, leading to a net negative charge, which can also increase aqueous solubility.[8]

In organic solvents, the solubility of 2-Chloro-4-fluoro-DL-phenylalanine will depend on the solvent's polarity and its ability to form hydrogen bonds. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective in dissolving compounds with both polar and non-polar functionalities. Alcohols such as methanol and ethanol may also serve as suitable solvents, though solubility may be lower than in DMSO or DMF.

Quantitative Solubility Data (Predicted)

SolventPredicted SolubilityRationale
Water (neutral pH) LowThe hydrophobic 2-chloro-4-fluorophenyl side chain limits solubility despite the polar amino and carboxyl groups.
Aqueous Acid (e.g., 0.1 M HCl) ModerateProtonation of the carboxyl group leads to a net positive charge, enhancing interaction with water.
Aqueous Base (e.g., 0.1 M NaOH) ModerateDeprotonation of the amino group results in a net negative charge, increasing aqueous solubility.[7]
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent capable of solvating both the polar and non-polar parts of the molecule.[9]
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent that is effective for a wide range of compounds.[9]
Methanol / Ethanol Moderate to LowPolar protic solvents that can interact with the polar groups, but the hydrophobic side chain may limit solubility compared to DMSO or DMF.
Acetonitrile LowA less polar solvent compared to DMSO and DMF, expected to be less effective in dissolving the zwitterionic compound.
Dichloromethane / Chloroform Very LowNon-polar organic solvents that are unlikely to effectively solvate the charged amino and carboxyl groups.

Experimental Protocol: Determination of Solubility

This protocol outlines a systematic approach to determine the solubility of 2-Chloro-4-fluoro-DL-phenylalanine. It is crucial to perform these steps with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.[10][11][12]

Materials and Equipment:

  • 2-Chloro-4-fluoro-DL-phenylalanine (solid powder)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker or water bath

  • pH meter

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

  • Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, DMSO, DMF, Methanol, Ethanol

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh a precise amount of 2-Chloro-4-fluoro-DL-phenylalanine B Add a known volume of solvent to create a supersaturated slurry A->B C Vortex to mix thoroughly B->C D Sonicate to break up aggregates C->D E Incubate at a constant temperature (e.g., 25°C) with agitation for 24-48h D->E F Centrifuge to pellet undissolved solid E->F G Carefully collect the supernatant F->G H Quantify the concentration of the dissolved compound (e.g., HPLC, UV-Vis) G->H I Calculate solubility (e.g., in mg/mL or mM) H->I

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation of Stock Slurry:

    • Accurately weigh a small, excess amount of 2-Chloro-4-fluoro-DL-phenylalanine (e.g., 10 mg) into a series of vials, one for each solvent to be tested.

    • Add a precise volume of the desired solvent (e.g., 1 mL) to each vial. This creates a slurry where the amount of solid exceeds the expected solubility.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vials in a sonicator bath for 15-30 minutes to aid in the dispersion of solid particles and break up any aggregates.[13]

    • Transfer the vials to a thermostatically controlled shaker or rotating wheel and allow them to equilibrate at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure that the solution reaches saturation equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials. Visually inspect for the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid material.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification:

    • Analyze the diluted supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a standard curve using known concentrations of 2-Chloro-4-fluoro-DL-phenylalanine to accurately determine the concentration in the test samples.

    • Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Implications for Research and Drug Development

The solubility of 2-Chloro-4-fluoro-DL-phenylalanine has significant implications across various stages of research and development.

G Solubility Solubility Data Formulation Formulation Development Solubility->Formulation informs vehicle selection Bioavailability Bioavailability & PK/PD Solubility->Bioavailability impacts absorption Assay In Vitro Assay Design Solubility->Assay determines stock concentration Purification Crystallization & Purification Solubility->Purification enables solvent selection

Caption: Relationship between solubility and key drug development stages.

  • In Vitro Assays: Knowledge of solubility is essential for preparing stock solutions of appropriate concentrations for cell-based and biochemical assays. Using a solvent like DMSO to create a high-concentration stock, which is then diluted into an aqueous assay buffer, is a common practice. However, the final concentration of the organic solvent must be low enough to not affect the biological system.

  • Formulation Development: For in vivo studies, the solubility of the compound will guide the choice of a suitable vehicle for administration (e.g., aqueous buffer, co-solvent systems, or suspensions). Poor aqueous solubility can be a significant hurdle for achieving desired therapeutic concentrations.

  • Medicinal Chemistry: In peptide synthesis, the solubility of this amino acid derivative in coupling solvents is important for efficient incorporation into a peptide chain.

  • Crystallization and Purification: Solubility data in various solvents is critical for developing effective methods for the crystallization and purification of the final compound.

While quantitative solubility data for 2-Chloro-4-fluoro-DL-phenylalanine is not extensively published, its molecular structure suggests limited solubility in neutral water and better solubility in polar aprotic organic solvents and at acidic or basic pH. The detailed protocol provided in this application note offers a robust framework for researchers to experimentally determine the solubility of this compound in various solvents, thereby enabling its effective use in a wide range of scientific applications.

References

  • Vertex AI Search. (2021).
  • Chemsrc. (2025). 4-Nitrobenzamide | CAS#:619-80-7. Retrieved from [Link]

  • SSRN. (n.d.). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenylalanine. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-L-phenylalanine. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Acid Hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]

  • Anaspec. (2021). Safety Data Sheet (SDS). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. Retrieved from [Link]

Sources

Application Note: Enzymatic Resolution of Racemic 2-Chloro-4-fluoro-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of enantiopure non-canonical amino acids (ncAAs) is a critical bottleneck in the development of peptide therapeutics and peptidomimetics. 2-Chloro-4-fluoro-phenylalanine presents unique steric and electronic properties due to the orthogonal halogenation pattern (2-Cl steric anchor, 4-F electronic modulator). This guide details a robust, scalable protocol for the kinetic resolution of N-acetyl-DL-2-chloro-4-fluoro-phenylalanine using Aminoacylase I (EC 3.5.1.14) .

This protocol prioritizes the Aminoacylase I route over esterase or amidase routes due to higher substrate solubility at neutral pH, superior enantioselectivity (


) for ortho-substituted phenylalanines, and ease of downstream separation.

Scientific Rationale & Mechanism

The Challenge of Ortho-Substitution

Enzymatic resolution of phenylalanine derivatives is well-established; however, the 2-chloro substituent introduces significant steric hindrance near the


-carbon. Standard proteases (e.g., Chymotrypsin) often show reduced activity toward ortho-substituted substrates.
  • Solution: Aminoacylase I (Aspergillus melleus) is selected for its broad substrate specificity and tolerance for steric bulk on the aromatic side chain.

  • Cofactor Dependency: The enzyme is a metalloprotein requiring

    
     or 
    
    
    
    . We utilize
    
    
    in this protocol as it frequently enhances
    
    
    for sterically demanding substrates compared to zinc.
Reaction Pathway

The process relies on the enantioselective hydrolysis of the N-acetyl moiety.

  • Substrate: N-Acetyl-DL-2-Chloro-4-fluoro-phenylalanine (racemic).

  • Catalyst: Aminoacylase I.[1]

  • Product: Free L-amino acid (zwitterionic, water-soluble).

  • Byproduct: Unreacted D-N-acetyl-amino acid (acidic, extractable).

G cluster_0 Input cluster_1 Enzymatic Resolution cluster_2 Separation cluster_3 Outputs Racemate N-Acetyl-DL-2-Cl-4-F-Phe (Racemic Mixture) Enzyme Aminoacylase I (Co2+ activated) Racemate->Enzyme pH 7.5, 37°C Complex Enzyme-Substrate Complex Enzyme->Complex Acidification Acidify to pH 1.5 (HCl) Complex->Acidification Hydrolysis of L-isomer Extraction EtOAc Extraction Acidification->Extraction L_Product L-2-Cl-4-F-Phe (Aqueous Phase) Extraction->L_Product Aqueous D_Byproduct N-Acetyl-D-2-Cl-4-F-Phe (Organic Phase) Extraction->D_Byproduct Organic D_Byproduct->Racemate Chemical Racemization (Ac2O/AcOH)

Figure 1: Workflow for the kinetic resolution of N-acetyl-DL-2-chloro-4-fluoro-phenylalanine using Aminoacylase I. The cycle includes a racemization loop for high atom economy.

Experimental Protocol

Materials & Equipment
  • Substrate: N-Acetyl-DL-2-Chloro-4-fluoro-phenylalanine (Synthesized via Schotten-Baumann reaction of the racemic amino acid with acetic anhydride).

  • Enzyme: Aminoacylase I from Aspergillus melleus (Specific Activity

    
     30,000 U/g).
    
  • Buffer: 0.1 M Potassium Phosphate (pH 7.5).

  • Additives: Cobalt(II) chloride hexahydrate (

    
    ).
    
  • Solvents: Ethyl Acetate (EtOAc), 6M HCl, 6M NaOH.

  • Analysis: HPLC with Chiral Crown Ether column (e.g., Daicel Crownpak CR-I).

Step-by-Step Methodology
Step 1: Substrate Preparation (Acetylation)

Note: If starting from commercially available N-acetyl-DL-material, skip to Step 2.

  • Dissolve racemic 2-Chloro-4-fluoro-phenylalanine (10 g, 46 mmol) in 2M NaOH (50 mL).

  • Cool to 0°C in an ice bath.

  • Add Acetic Anhydride (1.2 eq) dropwise while maintaining pH > 10 using 4M NaOH.

  • Acidify to pH 2.0 with 6M HCl to precipitate the N-acetyl derivative.

  • Filter, wash with cold water, and dry. Yield target: >90% .

Step 2: Enzymatic Hydrolysis
  • Buffer Prep: Prepare 500 mL of 0.1 M Potassium Phosphate buffer (pH 7.5). Add

    
     to a final concentration of 0.5 mM.
    
  • Substrate Loading: Dissolve N-Acetyl-DL-2-Chloro-4-fluoro-phenylalanine (13 g, ~50 mM final conc) in the buffer. Adjust pH back to 7.5 with dilute NaOH if necessary.

    • Critical: Ensure complete dissolution. If the 2-Cl group reduces solubility, add 5% (v/v) DMSO or Methanol.

  • Enzyme Addition: Add Aminoacylase I (150 mg).

    • Ratio: Approx 10-15 mg enzyme per gram of substrate is standard for high-activity grades.

  • Incubation: Incubate at 37°C with gentle orbital shaking (150 rpm).

  • Monitoring: Monitor reaction progress via HPLC (see Section 4).

    • Endpoint: Stop when conversion reaches 50% (theoretical maximum for resolution). Typically 24-48 hours due to steric hindrance of the 2-Cl group.

Step 3: Separation & Purification
  • Quenching: Adjust pH to 5.0 with dilute HCl. Add activated carbon (1% w/v) and filter through Celite to remove enzyme and color.

  • Acidification: Acidify filtrate to pH 1.5 using 6M HCl.

  • Extraction (Removal of D-Isomer):

    • Extract the aqueous phase 3x with Ethyl Acetate.

    • Organic Layer: Contains unreacted N-Acetyl-D-2-Chloro-4-fluoro-phenylalanine . Save for racemization.

    • Aqueous Layer: Contains L-2-Chloro-4-fluoro-phenylalanine (as hydrochloride salt).

  • Isolation of L-Isomer:

    • Neutralize the aqueous phase to the isoelectric point (approx pH 5.5-6.0) using 4M NaOH.

    • The free amino acid will precipitate. Cool to 4°C overnight to maximize yield.

    • Filter and wash with ice-cold water and ethanol.

Racemization (Recycling)

To make the process economical, the D-isomer must be recycled.

  • Evaporate the Ethyl Acetate from the extraction step.

  • Reflux the residue in Acetic Anhydride/Acetic Acid (1:1) for 3 hours. This racemizes the chiral center via an azlactone intermediate.

  • Hydrolyze the azlactone with water to regenerate N-Acetyl-DL-2-Chloro-4-fluoro-phenylalanine .

  • Re-enter Step 2.

Analytical Controls

HPLC Method (Chiral)
  • Column: Daicel Crownpak CR-I (+) (150 x 4.0 mm).

  • Mobile Phase: Perchloric acid pH 1.5 (aqueous).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Elution Order: typically D-Amino acid elutes before L-Amino acid on Crownpak CR (+), but N-acetyl derivatives may require a polysaccharide column (e.g., Chiralpak IA) if not hydrolyzed.

    • Note: This column specifically separates free amino acids. To monitor conversion, you can also use a C18 column to separate N-Acetyl-Substrate (more hydrophobic) from Free Amino Acid (more polar).

Data Summary Table
ParameterSpecificationNotes
Substrate Conc. 50 - 100 mMHigher conc. may require cosolvent (DMSO).
Enzyme Loading 10 - 20 mg/g substrateOptimize based on specific batch activity.
Temperature 37°CDo not exceed 45°C (enzyme stability).
pH 7.5

0.2
Strict control required; activity drops < pH 6.
Conversion ~50%Theoretical max for kinetic resolution.
ee (L-Isomer) > 99%After precipitation at pI.[2]
Yield (Isolated) 40 - 45%Based on starting racemate (single pass).

Troubleshooting & Optimization

Low Conversion (< 40% after 48h)
  • Cause: Product inhibition or enzyme deactivation.

  • Fix:

    • Check pH; the release of free amino acid changes ionic strength but the buffer should hold.

    • Add more

      
       (up to 1 mM).
      
    • Substrate Inhibition: The 2-Chloro group is bulky. Try reducing substrate concentration to 25 mM.

Low Enantiomeric Excess (ee < 95%)
  • Cause: Spontaneous hydrolysis (rare at pH 7.5) or enzyme quality issues.

  • Fix: Stop the reaction slightly earlier (e.g., 45% conversion) to ensure high optical purity of the product, sacrificing yield for purity.

References

  • Vertex Pharmaceuticals. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. Link

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Link

  • Choi, A., et al. (2022).[3] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. Link

  • MedChemExpress. N-Acetyl-L-phenylalanine Product Information. Link

  • Chen, S., et al. (2015). Enantioselective synthesis of L-homophenylalanine by whole cells of recombinant Escherichia coli expressing L-aminoacylase. PubMed.[3] Link

Sources

coupling reagents for sterically hindered halogenated phenylalanines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Halogenated Phenylalanines

Abstract & Scope

The incorporation of ortho-substituted halogenated phenylalanines (e.g., 2,6-dichloro-L-phenylalanine, 2-chloro-6-methyl-L-phenylalanine) into peptide sequences presents a dual synthetic challenge: steric shielding of the reaction center and electronic deactivation . Standard coupling reagents (HBTU, EDC) frequently result in deletion sequences, low yields, or extensive racemization.

This guide provides a validated decision matrix and detailed protocols for overcoming these barriers. We contrast modern uronium/aminium salts (COMU/Oxyma) against "nuclear option" acid chloride generators (Ghosez’s Reagent), providing researchers with a self-validating workflow for drug discovery and peptidomimetic synthesis.

The Mechanistic Challenge

Successful coupling requires balancing activation energy against racemization kinetics.

  • Steric Wall: Substituents at the 2,6-positions of the phenyl ring create a "picket fence" around the

    
    -carbon, physically blocking the approach of the incoming nucleophile (amine).
    
  • Electronic Drag: Halogens are Electron Withdrawing Groups (EWGs).

    • If the halogenated residue is the amine (Nucleophile): The EWG inductively reduces the basicity of the

      
      -amine, making it a poor nucleophile.
      
    • If the halogenated residue is the acid (Electrophile): The EWG makes the activated carbonyl highly electrophilic, but the steric bulk prevents attack, increasing the lifetime of the activated species and thus the window for oxazolone-mediated racemization .

Diagram 1: Activation vs. Racemization Pathways

The following diagram illustrates the kinetic competition between productive amide bond formation and the destructive oxazolone pathway common in hindered substrates.

Racemization_Pathway Start Protected Amino Acid (Fmoc-2,6-Cl-Phe-OH) Activation Activation (COMU/Base) Start->Activation ActiveEster Active Ester (O-Oxyma Species) Activation->ActiveEster Fast Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Steric Delay (Slow Attack) Product Desired Peptide (LL-Peptide) ActiveEster->Product + Amine (Nucleophilic Attack) Racemate Racemized Product (DL-Peptide) Oxazolone->Racemate Base-Catalyzed Epimerization Oxazolone->Product Slow Re-opening

Caption: Kinetic competition in hindered couplings. Steric bulk slows the productive path (green), allowing time for the oxazolone racemization path (red).

Reagent Selection Matrix

Do not default to HBTU. Use the table below to select the appropriate reagent based on the specific hindrance of your substrate.

TierReagent SystemTarget Substrate ClassProsCons
1 COMU / Oxyma Pure Ortho-fluoro Phe, Ortho-methyl PheSafer than HATU (non-explosive); superior suppression of racemization; colorimetric monitoring.Hydrolytically unstable; requires dry solvents.
2 HATU / HOAt 2,6-difluoro Phe, Monosubstituted ortho-Cl PheThe historical gold standard; high reactivity.Explosion risk (HOAt); high cost; difficult removal of byproducts.
3 PyAOP / HOAt N-methylated hindered residuesPhosphonium salt works better for N-Me amino acids than uronium salts.Expensive; generates carcinogenic HMPA byproduct (must handle with care).
4 Ghosez's Reagent 2,6-dichloro Phe , 2,6-dibromo Phe Generates Acid Chlorides. The "Nuclear Option" for substrates that fail Tiers 1-3.Moisture sensitive; requires strict inert atmosphere; no colorimetric monitoring.

Protocol A: The Modern Standard (COMU/Oxyma)

Application: Solid-Phase Peptide Synthesis (SPPS) of moderately hindered residues (e.g., 2-Cl-Phe, 2,6-F-Phe).

Rationale: COMU generates the unstable but highly reactive Oxyma ester. Unlike HOBt esters, Oxyma esters are less prone to enzymatic-like racemization. We use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the acid but too bulky to abstract the


-proton, significantly reducing racemization.
Materials
  • Coupling Reagent: COMU (0.5 M in DMF)

  • Additive: Oxyma Pure (0.5 M in DMF)

  • Base: 2,4,6-Collidine (Pure)

  • Resin: ChemMatrix or Rink Amide (Low loading: 0.2–0.4 mmol/g recommended to reduce aggregation).

Step-by-Step Workflow
  • Resin Preparation: Swell resin in DMF for 20 mins. Drain.

  • Pre-Activation (Critical):

    • In a separate vial, combine Fmoc-AA-OH (3.0 eq) and COMU (3.0 eq).

    • Add Oxyma Pure solution (3.0 eq).[1]

    • Add Collidine (6.0 eq).

    • Wait exactly 30 seconds. (Longer activation promotes ester hydrolysis).

  • Coupling:

    • Transfer the activated solution to the resin.[1][2][3]

    • Microwave Step: Heat to 75°C (25W max power) for 15 minutes.

    • Note: If microwave is unavailable, double couple at Room Temp for 2 hours each.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Monitoring: Perform a micro-cleavage and check via LC-MS. Standard Kaiser tests are unreliable for hindered amines.

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Application: Extremely hindered systems (e.g., 2,6-dichloro-Phe , 2,6-dibromo-Phe , or coupling to an N-methylated hindered residue).

Rationale: When steric hindrance is extreme, the active ester formed by HATU/COMU is too bulky to be approached by the amine. Acid chlorides are smaller and exponentially more electrophilic. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the racemization caused by thionyl chloride.

Diagram 2: Acid Chloride Generation Workflow

Ghosez_Workflow Input Fmoc-2,6-Cl-Phe-OH (Dry DCM) Reagent + Ghosez's Reagent (1.2 eq, 0°C) Input->Reagent Inert Atmosphere Intermediate Acid Chloride Species (Highly Reactive) Reagent->Intermediate 15 min stirring Coupling Add to Resin/Amine + Collidine (Base) Intermediate->Coupling Filter (if solid) & Add Result Sterically Crowded Amide Bond Coupling->Result 2-12 hours

Caption: Protocol B workflow. Ghosez's reagent converts the hindered acid to a small, hyper-reactive acid chloride.

Step-by-Step Workflow
  • Preparation: Ensure all glassware is oven-dried. Use anhydrous DCM.

  • Acid Chloride Formation:

    • Dissolve Fmoc-2,6-Cl-Phe-OH (3.0 eq) in dry DCM.

    • Cool to 0°C under Nitrogen/Argon.

    • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (3.6 eq) dropwise.

    • Stir at 0°C for 15 minutes, then Room Temp for 15 minutes.

    • Verification: TLC should show complete consumption of starting material (acid chloride is usually non-polar).

  • Coupling:

    • Add the solution directly to the resin-bound free amine (swollen in DCM).

    • Add 2,4,6-Collidine (5.0 eq) to the reaction vessel.

    • Shake at Room Temp for 2–4 hours.

    • Note: Do not use microwave heating with acid chlorides; the kinetics are fast enough, and heat risks degradation.

  • Quench: Wash resin with dry DCM, then DMF/MeOH (1:1) to quench unreacted acid chloride.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (Deletion) Incomplete activation or aggregation.Switch from Protocol A to Protocol B (Ghosez). Use ChemMatrix resin to improve swelling.
Racemization (>5%) Base-catalyzed proton abstraction.Switch base from DIPEA to Collidine or TMP .[4] Lower the coupling temperature to 4°C (extend time).
Precipitate in Vial Urea formation (if using carbodiimides) or low solubility.If using HATU/COMU, ensure DMF is fresh. If using Ghosez, ensure DCM is anhydrous.
Guanidinylation Reaction of amine with Uronium salt.[5]This occurs if the activation is too slow. Reduce pre-activation time or switch to Phosphonium salt (PyAOP).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (2010). The 1-Hydroxy-7-azabenzotriazole (HOAt) System: A High-Performance Coupling Reagent.[3][6] Accounts of Chemical Research. [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications. [Link]

Sources

Application Note: Scalable Synthesis of 2-Chloro-4-fluoro-DL-phenylalanine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing 2-Chloro-4-fluoro-DL-phenylalanine methyl ester hydrochloride . This compound is a critical non-canonical amino acid building block, often employed in peptidomimetics to enhance metabolic stability. The strategic incorporation of halogen atoms—specifically the 2-chloro and 4-fluoro substituents—modulates the steric and electronic profile of the phenyl ring, potentially blocking metabolic oxidation at the para-position and restricting conformational freedom via the ortho-chloro group.

The synthesis described herein follows a modular two-stage approach :

  • Construction of the Amino Acid Core: Utilizing the Acetamidomalonate synthesis to ensure a racemic (DL) product from commercially available benzyl halides.

  • Esterification & Salt Formation: A robust Thionyl Chloride (

    
    ) mediated esterification that simultaneously generates the stable hydrochloride salt.[1]
    
Retrosynthetic Analysis

The following logic flow illustrates the disconnection strategy used to design this protocol.

Retrosynthesis Target Target: 2-Chloro-4-fluoro-DL-phenylalanine methyl ester HCl FreeAcid Intermediate 1: 2-Chloro-4-fluoro-DL-phenylalanine (Free Acid) Target->FreeAcid Esterification (SOCl2/MeOH) Intermediate Intermediate 2: Diethyl acetamido(2-chloro-4-fluorobenzyl)malonate FreeAcid->Intermediate Hydrolysis & Decarboxylation (HCl/AcOH) StartMat Starting Materials: 2-Chloro-4-fluorobenzyl bromide + Diethyl acetamidomalonate Intermediate->StartMat Alkylation (NaOEt/EtOH)

Figure 1: Retrosynthetic breakdown of the target molecule.

Protocol A: Synthesis of the Amino Acid Core

Objective: Preparation of 2-Chloro-4-fluoro-DL-phenylalanine. Method: Acetamidomalonate Synthesis.[1][2][3] Rationale: This method is preferred over the Strecker synthesis for this substrate because it avoids handling toxic cyanides and produces high-purity crystalline intermediates.

Reagents & Stoichiometry
ReagentEquiv.[1][4][5][6]Role
Diethyl acetamidomalonate1.0Nucleophilic Scaffold
Sodium Ethoxide (21% in EtOH)1.1Base
2-Chloro-4-fluorobenzyl bromide1.05Electrophile
Ethanol (Absolute)SolventReaction Medium
HCl (6M)ExcessHydrolysis Agent
Step-by-Step Procedure
  • Enolate Formation:

    • In a dry 3-neck round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet, charge Diethyl acetamidomalonate (1.0 equiv) dissolved in absolute ethanol (

      
      ).
      
    • Add Sodium Ethoxide solution (1.1 equiv) dropwise at room temperature.[1]

    • Observation: The solution may turn slightly yellow, indicating enolate formation. Stir for 30 minutes.

  • Alkylation:

    • Add 2-Chloro-4-fluorobenzyl bromide (1.05 equiv) dropwise to the stirring enolate solution.

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitor: Check consumption of the benzyl bromide via TLC (Hexane/EtOAc 3:1).

    • Workup: Cool to room temperature. Pour the mixture into ice water (

      
       reaction volume). The intermediate diethyl acetamido(2-chloro-4-fluorobenzyl)malonate will precipitate.[1] Filter, wash with cold water, and dry.[2]
      
  • Hydrolysis & Decarboxylation:

    • Suspend the dried intermediate in 6M HCl (

      
      ).
      
    • Reflux for 12–16 hours.[7] Note: This harsh condition is necessary to hydrolyze both ethyl esters and the acetamide, followed by thermal decarboxylation.

    • Isolation: Evaporate the solution to dryness under reduced pressure.

    • Redissolve the residue in a minimum amount of water and adjust pH to ~6.0 (isoelectric point) using concentrated ammonia (

      
      ).[1]
      
    • Cool at 4°C overnight.[4] The free amino acid, 2-Chloro-4-fluoro-DL-phenylalanine , will crystallize.[1] Filter and dry.[2][7]

Protocol B: Methyl Esterification (Target Synthesis)

Objective: Conversion of the free acid to the methyl ester hydrochloride salt. Method: Thionyl Chloride (


) in Methanol.[1][7][8][9]
Scientific Integrity Check:  We use 

rather than

because the byproducts (

,

) are volatile, simplifying purification.[1] The reaction generates anhydrous HCl in situ, directly yielding the hydrochloride salt.
Experimental Workflow Diagram

Workflow Step1 1. Setup Chill MeOH to -10°C under N2 atmosphere. Step2 2. Activation Add SOCl2 dropwise. Control Exotherm! Step1->Step2 Step3 3. Addition Add Amino Acid solid in one portion. Step2->Step3 Step4 4. Reaction Reflux 4h or Stir RT 18h. Step3->Step4 Step5 5. Isolation Evaporate solvent. Triturate with Et2O. Step4->Step5

Figure 2: Process flow for the thionyl chloride mediated esterification.

Detailed Protocol
  • Preparation of Reagent (The "Active" Methanol):

    • Safety Warning: Perform in a fume hood.

      
       reacts violently with water and releases toxic gases.[1]
      
    • Chill Methanol (anhydrous) (

      
       of amino acid) to -10°C to 0°C  in an ice-salt bath.
      
    • Slowly add Thionyl Chloride (2.5 equiv) dropwise via a pressure-equalizing addition funnel.[1]

    • Mechanism:[1][7][10][11][12] This generates methyl sulfite and anhydrous HCl. Maintain temperature below 5°C to prevent immediate loss of HCl gas.[1]

  • Reaction:

    • Add 2-Chloro-4-fluoro-DL-phenylalanine (from Protocol A) to the chilled solution in one portion.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to reflux (65°C) for 4 hours OR stir at room temperature for 18 hours.

    • Completion Check: The suspension should become a clear solution as the amino acid reacts and dissolves.

  • Workup & Isolation:

    • Concentrate the reaction mixture on a rotary evaporator (bath temp < 40°C) to remove MeOH and excess

      
      .
      
    • Result: A viscous oil or gum will remain.[1]

    • Crystallization: Add Diethyl Ether or MTBE (

      
      ) to the residue and scratch the flask walls or sonicate.[1] A white solid (the HCl salt) should precipitate.
      
    • Filter the solid under nitrogen (the product is hygroscopic).

    • Wash with cold ether and dry under high vacuum.

Quality Control & Validation

To ensure the product meets "Application Grade" standards (>98% purity), verify using the following parameters:

TechniqueExpected Signal / Criteria
Appearance White to off-white crystalline powder.[1]
1H NMR (DMSO-d6)

3.70
(s, 3H,

);

3.1-3.3
(m, 2H,

);

4.2
(t, 1H,

);

8.5
(br s, 3H,

). Aromatic signals characteristic of 1,2,4-substitution.
19F NMR Single peak around -110 to -115 ppm (verify against fluorobenzene std).
Melting Point Distinct sharp range (typically >150°C for amino acid ester HCl salts).[1]
Solubility Soluble in water, methanol, DMSO.[1] Insoluble in ether, hexane.

References

  • Acetamidomalonate Synthesis General Protocol

    • Zambito, A. J.; Howe, E. E.[2] "Diethyl acetamidomalonate".[2][3] Organic Syntheses, Coll.[2][13] Vol. 5, p. 373 (1973).

  • Thionyl Chloride Esterification Mechanism & Protocol

    • Anantharamaiah, G. M.; Sivanandaiah, K. M. "Thionyl chloride–methanol: a convenient reagent for the preparation of methyl esters of amino acids and peptides". Journal of the Chemical Society, Perkin Transactions 1, 1977, 490-491.
  • Fluorinated Phenylalanine Derivatives

    • Qiu, X. L.; Meng, W. D.; Qing, F. L. "Synthesis of fluorinated amino acids". Tetrahedron, 2004, 60(31), 6711-6745.
  • Compound Data (Grounding)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733504, 4-Fluoro-DL-phenylalanine (Parent structure reference).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance During 2-Chloro-4-fluoro-DL-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, with a particular focus on 2-Chloro-4-fluoro-DL-phenylalanine. The principles and troubleshooting strategies discussed herein are broadly applicable to other challenging coupling reactions.

I. Understanding the Challenge: The Nature of 2-Chloro-4-fluoro-DL-phenylalanine

The primary difficulty in coupling 2-Chloro-4-fluoro-DL-phenylalanine arises from the steric hindrance imposed by the ortho-chloro substituent on the phenyl ring. This bulky group physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain) to the activated carboxyl group of the phenylalanine derivative. This leads to slower reaction kinetics and potentially incomplete coupling, resulting in deletion sequences in the final peptide product.

Furthermore, the electronic effects of the halogen substituents can influence the reactivity of the amino acid. While a detailed analysis is complex, it's a factor to consider in optimizing the coupling strategy.[1][2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling of 2-Chloro-4-fluoro-DL-phenylalanine and provides actionable solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive color test (e.g., Kaiser test for primary amines, or bromophenol blue for secondary amines) after the coupling step, indicating unreacted N-terminal amines.

  • Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence (the peptide without the 2-Chloro-4-fluoro-DL-phenylalanine residue).

Root Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard coupling reagents like DCC or DIC may not be potent enough to overcome the steric barrier.[4]

    • Solution: Employ high-reactivity coupling reagents. Uronium/aminium salts such as HATU , HCTU , or COMU are highly recommended.[5][6][7] Phosphonium salts like PyAOP and PyBOP are also excellent choices for hindered couplings.[6][7] These reagents form highly reactive activated esters, facilitating the nucleophilic attack despite the steric hindrance.

  • Suboptimal Reaction Conditions: Standard coupling times and temperatures may be insufficient.

    • Solution 1: Increase Reaction Time and/or Temperature: For sterically hindered substrates, extending the coupling time (e.g., to 4 hours or even overnight) can be beneficial.[5] If the peptide and protecting groups are stable, cautiously increasing the reaction temperature (e.g., to 40°C) can also enhance the reaction rate.[5]

    • Solution 2: Double Coupling: If a single coupling cycle proves incomplete, a second coupling with fresh reagents can be performed to drive the reaction to completion.

  • Inadequate Solvent System: The choice of solvent can impact reaction efficiency, especially in cases of peptide aggregation.

    • Solution: While DMF is a standard solvent, for difficult sequences, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like DCM/DMF/NMP.[8] In some cases, adding chaotropic salts like LiCl to the coupling mixture can help disrupt aggregation.

Issue 2: Racemization of the Amino Acid

Symptom:

  • MS analysis shows a mixture of diastereomers, or chiral HPLC analysis of the cleaved peptide reveals the presence of both D and L isomers of the incorporated amino acid.

Root Causes & Solutions:

  • Over-activation or Prolonged Activation Time: Leaving the amino acid to pre-activate with the coupling reagent for too long, especially in the presence of a strong base, can lead to racemization through oxazolone formation.[9][10]

    • Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin-bound peptide immediately after its formation.[8][11]

  • Inappropriate Base: The choice and amount of base can significantly influence the rate of racemization.[12]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[5][9] For particularly sensitive couplings, a weaker base such as sym-collidine may be beneficial.[9] Use the minimum amount of base necessary to facilitate the reaction.

  • Lack of Racemization Suppressing Additives:

    • Solution: Ensure your coupling protocol includes an additive known to suppress racemization. While many modern coupling reagents like HATU and HBTU are formulated with such additives (HOAt and HOBt, respectively), if you are using a carbodiimide like DCC or DIC, the addition of an equivalent of HOBt, HOAt, or OxymaPure is crucial.[9][11][13]

III. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the absolute best for 2-Chloro-4-fluoro-DL-phenylalanine?

While there is no single "best" reagent for all situations, HATU is widely regarded as one of the most effective coupling reagents for sterically hindered amino acids due to its high reactivity and low tendency to cause racemization.[5][7] COMU is another excellent choice, offering comparable efficiency to HATU with a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[7]

Q2: Should I use microwave-assisted peptide synthesis for this coupling?

Yes, microwave-assisted synthesis can be highly effective for difficult couplings.[7] The rapid heating increases the reaction rate, often leading to higher coupling efficiencies in a shorter amount of time. However, it is essential to carefully optimize the temperature and time to avoid degradation of the peptide or protecting groups.

Q3: Can I use pre-formed active esters of 2-Chloro-4-fluoro-DL-phenylalanine?

Using stable pre-activated derivatives like pentafluorophenyl (OPfp) or hydroxysuccinimido (OSu) esters can be a good strategy.[9] This approach avoids the in-situ activation step, which can sometimes be a source of side reactions.

Q4: What is the recommended molar excess of amino acid and coupling reagent?

For challenging couplings, it is common practice to use a higher excess of both the amino acid and the coupling reagent than for standard couplings. A 3- to 5-fold excess of each is a good starting point.

Q5: How can I monitor the completion of the coupling reaction?

Perform a qualitative test on a small sample of resin beads. The Kaiser test is suitable for primary amines, but if the N-terminal residue is a secondary amine (like proline), the bromophenol blue test should be used.[8] A negative test indicates that the coupling is complete. If the test is positive, a second coupling is recommended.[7]

IV. Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of 2-Chloro-4-fluoro-DL-phenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-2-Chloro-4-fluoro-DL-phenylalanine (0.5 mmol, 5 eq)

  • HATU (0.5 mmol, 5 eq)

  • DIPEA (1.0 mmol, 10 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Chloro-4-fluoro-DL-phenylalanine and HATU in DMF. Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, consider a second coupling by repeating steps 2-4.

V. Visualizing the Workflow

Decision Tree for Troubleshooting Low Coupling Yield

TroubleshootingWorkflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent Is a high-reactivity coupling reagent being used? (e.g., HATU, COMU) start->reagent upgrade_reagent Switch to a high-reactivity reagent (HATU, HCTU, COMU, PyAOP) reagent->upgrade_reagent No conditions Are reaction conditions optimized for steric hindrance? reagent->conditions Yes upgrade_reagent->conditions optimize_conditions Increase reaction time (2-4h) and/or perform a double coupling. conditions->optimize_conditions No racemization Monitor for Racemization conditions->racemization Yes microwave Consider microwave-assisted synthesis for enhanced kinetics. optimize_conditions->microwave microwave->racemization success Coupling Successful racemization->success

Caption: A decision-making workflow for troubleshooting low coupling yields.

General Peptide Coupling Mechanism

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Amino Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., HATU) + Base AA_COOH->CouplingReagent ActiveEster Activated Intermediate (e.g., OAt-ester) CouplingReagent->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Nucleophilic Attack Peptide_NH2 Peptide Chain (H2N-P) Peptide_NH2->PeptideBond NewPeptide Elongated Peptide (R-CO-NH-P) PeptideBond->NewPeptide

Caption: The two-step mechanism of peptide bond formation.

VI. Summary of Recommended Coupling Reagents

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumExcellent for hindered couplings, fast kinetics, low racemization.[5][6]More expensive than carbodiimides.
HCTU Uronium/AminiumSimilar to HATU, highly effective.
COMU Uronium/AminiumHigh efficiency, better safety profile (non-explosive).
PyAOP/PyBOP PhosphoniumHigh reactivity, good for difficult couplings.[6]More expensive.
DCC/DIC + Additive CarbodiimideCost-effective.Less reactive, requires additives (HOBt, Oxyma) to suppress racemization.[9][13]

VII. References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Optimizing Peptide Coupling: Key Techniques.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Kato, Y., et al. (1988). Peptide synthesis with halophenylalanines by thermolysin. PubMed.

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.

  • Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.

  • Benchchem. Strategies to overcome steric hindrance in N-methylated peptide synthesis.

  • Benchchem. A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights.

  • Benchchem. Technical Support Center: Preventing Racemization in Hindered Amino Acid Coupling.

  • AAPPTEC. Coupling Reagents.

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • Singh, G., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. PubMed.

  • R Discovery. (2008, April 3). Halogen‐substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen.

Sources

Technical Support Center: High-Efficiency Ligation of 2-Chloro-4-fluoro-DL-phenylalanine

[1]

Case ID: OPT-YIELD-2Cl4F Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Active Support[1]

Core Directive: The "Ortho-Halo" Challenge

You are encountering low yields not because of a simple handling error, but due to a specific convergence of steric hindrance and electronic deactivation .

The target molecule, 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) , presents a dual-threat to standard peptide coupling:

  • The Steric Wall (2-Chloro): The chlorine atom at the ortho position creates significant steric clash. This forces the aromatic ring to rotate out of planarity, physically shielding the

    
    -amine or the activated carboxyl group. This is the primary cause of "failed coupling" or truncated sequences [1].
    
  • The Electronic Drag (4-Fluoro): The fluorine at the para position is highly electronegative.

    • If 2-Cl-4-F-Phe is the nucleophile (Amine): The fluorine inductively pulls electron density away from the amine, lowering its pKa and making it a sluggish nucleophile.

    • If 2-Cl-4-F-Phe is the electrophile (Carboxyl): The electron-withdrawing effect makes the

      
      -proton more acidic, significantly increasing the risk of racemization  (conversion of L to D or vice versa) during activation [2].[1]
      

The Goal: To force the coupling to completion while preventing the molecule from scrambling its stereochemistry.

Strategic Reagent Selection

Standard reagents (HBTU, DIC/HOBt) are insufficient for this residue. You must upgrade to high-efficiency, low-racemization systems.

Reagent Comparison Table
ComponentStandard (Avoid)Recommended (Upgrade)Scientific Rationale
Coupling Reagent HBTU, TBTU, PyBOPHATU or COMU HATU (with HOAt) creates a 7-membered ring active ester that utilizes the "neighboring group effect" to accelerate coupling by ~100x compared to HBTU [3].[1]
Base DIPEA (Diehysopropylethylamine)TMP (2,4,6-Trimethylpyridine / Collidine)DIPEA is strong enough to deprotonate the acidic

-proton of 4-F-Phe, causing racemization.[1] Collidine is a weaker, non-nucleophilic base that preserves chirality [4].
Solvent DMF (Pure)NMP or DMF/DCM (1:1) NMP (N-methylpyrrolidone) disrupts inter-chain hydrogen bonds better than DMF, preventing aggregation which exacerbates the steric hindrance of the 2-Cl group.[1]
Additive NoneOxyma Pure If using DIC (carbodiimide chemistry), Oxyma is safer than HOBt and superior in suppressing racemization for halogenated residues [5].[1]

Optimized Experimental Protocols

Protocol A: Microwave-Assisted SPPS (Recommended)

Use this for solid-phase synthesis when the resin loading is < 0.5 mmol/g.[1]

  • Swelling: Swell resin in DCM for 20 mins, then wash 3x with NMP.

  • Activation Cocktail (Prepare immediately before use):

    • AA: 2-Cl-4-F-Phe (4.0 eq)[1]

    • Reagent: HATU (3.9 eq)[1]

    • Base: Collidine (8.0 eq) - Critical: Do not use DIPEA.[1]

    • Solvent: NMP (Concentration: 0.2 M)[1]

  • Coupling Cycle:

    • Step 1: Add cocktail to resin.

    • Step 2: Microwave irradiation: 75°C for 5 minutes (Power: 25-30W).

    • Note: If microwave is unavailable, perform double coupling: 2 x 2 hours at Room Temp.

  • Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences.

Protocol B: Solution Phase Fragment Condensation

Use this if ligating two peptide fragments where 2-Cl-4-F-Phe is at the C-terminus.[1]

  • Dissolution: Dissolve the C-terminal fragment (containing 2-Cl-4-F-Phe) and N-terminal fragment in DMF:DMSO (9:1) . The DMSO helps solubilize fluorinated aromatics.

  • Cooling: Cool the mixture to 0°C . Low temperature is vital to stop racemization of the activated 4-F-Phe.[1]

  • Addition:

    • Add HOAt (1.1 eq) and DIC (1.1 eq).[1]

    • Stir at 0°C for 1 hour, then slowly warm to Room Temp over 12 hours.

  • Monitoring: Monitor via HPLC. If conversion stalls <50%, add CuCl₂ (0.1 eq) .[1] Copper salts can suppress racemization and catalyze difficult couplings [6].[2]

Troubleshooting Logic & Visualization

Workflow: Diagnosing Low Yields

The following diagram outlines the decision logic for troubleshooting based on your specific failure mode.

TroubleshootingWorkflowStartStart: Low Yield ObservedCheckHPLCAnalyze Crude HPLC/MSStart->CheckHPLCDecision1Is the desired mass present?CheckHPLC->Decision1MassFoundMass Found but Low PurityDecision1->MassFoundYesMassMissingMass Completely AbsentDecision1->MassMissingNoCheckRacemizationCheck for Doublets (Racemization)MassFound->CheckRacemizationStericIssueSuspect Steric BlockMassMissing->StericIssueFixRacemizationACTION: Switch Base to CollidineLower Temp to 0°CCheckRacemization->FixRacemizationSplit Peaks VisibleFixAggregationACTION: Use Magic Mixture(DCM/DMF/NMP + 1% Triton)CheckRacemization->FixAggregationBroad/Tailing PeaksSolubilityIssueSuspect Aggregation/SolubilityFixStericsACTION: Double CoupleSwitch to HATUMicrowave (75°C)StericIssue->FixSterics

Figure 1: Decision tree for diagnosing coupling failures specific to halogenated phenylalanine derivatives.

Frequently Asked Questions (FAQ)

Q1: Why do I see a "doublet" peak in my HPLC after coupling this residue? A: This is the signature of racemization . The electron-withdrawing fluorine at the 4-position makes the

1

Q2: Can I use standard Fmoc-Phe coupling conditions? A: No. Standard Phenylalanine is relatively unhindered. 2-Chloro-Phe is sterically bulky (similar to Valine or Aib).[1] You must treat this as a "difficult coupling" (like Aib or N-Methyl amino acids).[1] Use HATU or COMU, not HBTU.

Q3: The residue is at the N-terminus and Fmoc removal is slow. Why? A: The 2-Chloro group sterically shields the Fmoc group.[1] Standard 20% Piperidine might need to be extended to 2 x 15 minutes, or you may need to use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF for a more aggressive deprotection.[1]

Q4: My peptide precipitates when I add this residue. A: Halogenated aromatic rings are highly hydrophobic and can induce "beta-sheet" aggregation on the resin.[1] Fix: Add a "chaotropic salt" like KSCN (0.1 M) or NaClO₄ to the coupling mixture to disrupt these hydrophobic interactions [7].

References

  • Albericio, F., & Barluenga, S. (2001). "Coupling Reagents for the Synthesis of Sterically Hindered Peptides." Journal of Organic Chemistry.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive."[1][3][4] Journal of the American Chemical Society.

  • BenchChem Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Technical Support.

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Miyazawa, T., et al. (1992). "Racemization-free coupling of peptide segments using copper(II) chloride."[1] Biopolymers.[5] [1]

  • Sigma-Aldrich. (2024).[1] "Peptide Coupling Reagents Guide: Aggregation and Solubility." Merck/Sigma Technical Library.

Technical Support Center: HPLC Purification of Fluorinated Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of fluorinated phenylalanine peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these compounds. The introduction of fluorine into a peptide backbone, particularly on an aromatic residue like phenylalanine, significantly alters its physicochemical properties, leading to distinct chromatographic behaviors that require specialized method development and troubleshooting.

This resource is structured to provide not just solutions, but a deeper understanding of the principles at play. By explaining the "why" behind each recommendation, we aim to empower you to approach your purification challenges with confidence and scientific rigor.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC purification of fluorinated phenylalanine peptides. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Poor Peak Shape - Tailing Peaks

You observe asymmetrical peaks where the latter half of the peak is broader than the front half. This is a common issue, especially with peptides containing basic residues.

Underlying Causes:

Peak tailing is often the result of secondary retention mechanisms, where the peptide interacts with the stationary phase in more than one way.[1][2] In reversed-phase HPLC, the primary mechanism is hydrophobic interaction. However, for peptides, strong ionic interactions can occur between positively charged basic residues (like Lysine, Arginine, Histidine) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2][3] Fluorination can sometimes exacerbate this by altering the electronic properties of the peptide, though the primary driver is often the presence of basic functional groups.

Troubleshooting Protocol:

  • Optimize Mobile Phase pH:

    • Action: Lower the pH of your mobile phases (Aqueous and Organic) by using an appropriate concentration of an acidic modifier. Trifluoroacetic acid (TFA) at 0.1% (v/v) is the most common and effective choice.[4][5]

    • Rationale: At a low pH (around 2-3), the vast majority of residual silanol groups on the silica surface will be protonated (Si-OH), neutralizing their negative charge.[1][3] This minimizes the unwanted ionic interactions with basic peptides, leading to more symmetrical peaks.

  • Use a Highly End-Capped Column:

    • Action: Select a modern, high-purity silica column that is "end-capped."

    • Rationale: End-capping is a process where the manufacturer treats the silica support with a small, silanizing reagent (e.g., trimethylchlorosilane) to block a significant portion of the residual silanol groups that were inaccessible to the larger C18 chains.[1] While not all silanols can be eliminated, a well-end-capped column significantly reduces the sites available for secondary interactions.

  • Check for Column Overload:

    • Action: Reduce the mass of the peptide injected onto the column. Perform a loading study by injecting progressively smaller amounts until peak shape improves.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak distortion, including tailing.[1][6]

  • Evaluate Column Health:

    • Action: If the problem persists with new methods, the column itself may be compromised. Check for a void at the column inlet or a partially blocked frit. Reversing the column and flushing with an appropriate solvent (ensure the column is designed to be reversible) can sometimes resolve a blocked frit.

    • Rationale: A deformed column bed or a blockage can disrupt the flow path, leading to band broadening and peak tailing.[1]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Troubleshooting workflow for peak tailing."; font-size: 12; font-family: "Arial"; }

Issue 2: Poor Resolution or Co-elution of Fluorinated and Non-Fluorinated Peptides

You are unable to separate your target fluorinated peptide from its non-fluorinated precursor or other closely related impurities.

Underlying Causes:

Fluorination typically increases the hydrophobicity of a peptide, leading to a longer retention time in reversed-phase chromatography.[7] However, the degree of this shift can vary significantly depending on the position and number of fluorine atoms.[7] If the change in hydrophobicity is minimal, standard C18 columns may not provide sufficient selectivity. Furthermore, the unique electronic properties of the C-F bond can lead to different types of interactions (dipole-dipole, fluorophilic) that are not fully exploited by traditional stationary phases.

Troubleshooting Protocol:

  • Modify the Mobile Phase System:

    • Action A: Change the Ion-Pairing Reagent. If you are using TFA, consider switching to a more hydrophobic perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA).[4][8]

    • Rationale A: HFBA has a longer perfluoroalkyl chain than TFA. It forms a stronger, more hydrophobic ion pair with basic residues on the peptide, leading to a significant increase in retention time.[8] This effect is more pronounced for peptides with more basic groups, which can alter the elution order and improve the resolution of peptides with similar overall hydrophobicity but different charge distributions.[8]

    • Action B: Introduce a Fluorinated Alcohol. Experiment with adding a small percentage of 2,2,2-trifluoroethanol (TFE) to your mobile phase.

    • Rationale B: Fluorinated eluents can induce unique selectivity.[9] This is sometimes attributed to the preferential adsorption of the fluorinated alcohol to the stationary phase, creating a new interactive surface for the analyte. This "hetero-pairing" of a standard hydrocarbon column with a fluorinated eluent can sometimes resolve challenging separations.[9]

  • Change the Stationary Phase:

    • Action: Switch from a standard C18 column to a pentafluorophenyl (PFP) or a dedicated fluorinated (F-column) stationary phase.[10]

    • Rationale: PFP columns offer a different separation mechanism based on aromatic and dipole-dipole interactions, in addition to hydrophobic interactions.[10] They are particularly effective for separating halogenated compounds and positional isomers, which is often the case when trying to separate a fluorinated peptide from its non-fluorinated analog.[10] Fluorocarbon-bonded phases can provide better separation of fluorinated compounds when paired with standard hydrocarbon eluents (e.g., acetonitrile/water).[7]

  • Optimize the Gradient:

    • Action: Decrease the gradient steepness (e.g., from a 1% B/min to a 0.5% B/min gradient).

    • Rationale: A shallower gradient increases the residence time of the peptide on the column and allows for more interaction with the stationary phase. This provides more opportunity for the column to discriminate between two closely eluting species, thereby improving resolution.

Table 1: Comparison of Common Ion-Pairing Reagents for Peptide Purification

Ion-Pair ReagentAbbreviationTypical ConcentrationKey Characteristics
Trifluoroacetic AcidTFA0.05 - 0.1%Standard choice, good peak shape, volatile, MS-compatible.[4][11]
Formic AcidFA0.1%"Greener" alternative to TFA, less ion-suppression in MS, but may provide lower resolution.[5]
Pentafluoropropionic AcidPFPA0.05 - 0.1%More hydrophobic than TFA, increases retention of basic peptides.[8][12]
Heptafluorobutyric AcidHFBA0.05 - 0.1%Significantly more hydrophobic than TFA, provides alternative selectivity, but can cause some MS contamination.[4][12][13]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Strategies to improve poor resolution."; font-size: 12; font-family: "Arial"; }

Issue 3: Peptide Elutes in the Void Volume (No Retention)

Your fluorinated peptide elutes at the beginning of the chromatogram with the solvent front, showing no interaction with the column.

Underlying Causes:

This indicates a complete lack of retention. The two most likely causes are either that the initial mobile phase conditions are too strong (too high a percentage of organic solvent) to allow for hydrophobic interaction, or the sample is being flushed through the column by a dissolution solvent that is much stronger than the initial mobile phase.

Troubleshooting Protocol:

  • Check Your Sample Solvent:

    • Action: Ensure your peptide is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions (Mobile Phase A). If you dissolved your sample in a high percentage of acetonitrile or another organic solvent, this is the likely cause.

    • Rationale: When the injection slug contains a high concentration of organic solvent, it acts as its own mobile phase, preventing the peptide from binding to the stationary phase at the column head. The peptide is carried along with this strong solvent plug and elutes in the void volume.

    • Correction: If possible, dissolve the peptide directly in Mobile Phase A. If solubility is an issue, use the absolute minimum amount of a strong solvent (like DMSO or ACN) to dissolve the peptide, and then dilute it with Mobile Phase A before injection.

  • Adjust Initial Gradient Conditions:

    • Action: Lower the initial percentage of the organic mobile phase (Mobile Phase B) in your gradient. For example, if your gradient starts at 20% B, try starting at 5% or 10% B.

    • Rationale: Peptides require a sufficiently aqueous environment to partition onto the hydrophobic stationary phase. If the starting conditions are too rich in organic solvent, the peptide will remain in the mobile phase and will not be retained.

  • Confirm Peptide Hydrophobicity:

    • Action: Re-evaluate the structure of your fluorinated peptide. While fluorination often increases hydrophobicity, the overall character of the peptide is determined by the sum of all its amino acid residues.

    • Rationale: If the peptide is very small and composed primarily of hydrophilic amino acids, even the addition of a fluorinated phenylalanine might not be enough to make it sufficiently retentive for standard reversed-phase conditions. In such rare cases, a different chromatographic mode, like Hydrophilic Interaction Chromatography (HILIC), might be necessary.[14]

Frequently Asked Questions (FAQs)

Q1: Does fluorination always increase the retention time of a peptide?

A1: Generally, yes. The substitution of hydrogen with the more electronegative and larger fluorine atom increases the van der Waals surface area and overall hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time.[7] However, the magnitude of this increase is context-dependent and is influenced by the peptide's overall sequence and conformation.[7] In some cases, the change can be subtle.

Q2: What is the best type of HPLC column for purifying fluorinated peptides?

A2: There is no single "best" column, as the optimal choice depends on the specific separation challenge.

  • C18 Columns: These are the workhorse columns and are a good starting point. Choose a modern, high-purity, end-capped C18 column with a pore size appropriate for peptides (typically 100-300 Å).[15][16]

  • Pentafluorophenyl (PFP) Columns: These are an excellent alternative when C18 columns fail to provide adequate resolution. They offer unique selectivity for aromatic and halogenated compounds.[10]

  • Fluorocarbon (F-Columns): These can be beneficial, especially when trying to leverage "fluorophilic" interactions. A study showed that pairing a fluorocarbon column with a standard hydrocarbon eluent (like acetonitrile/water) can provide superior separation of fluorinated from non-fluorinated species.[7]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, you can. Acetonitrile and methanol are the two most common organic modifiers. They have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent for peptides and often results in sharper peaks and lower backpressure. However, if you are struggling with resolution, switching to methanol can alter the selectivity of the separation and may resolve co-eluting peaks.

Q4: My fluorinated peptide has poor solubility. How should I prepare my sample for injection?

A4: Poor solubility is a common challenge. Follow this hierarchy:

  • Attempt to dissolve the sample directly in your initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

  • If that fails, use the minimum possible volume of a strong, water-miscible organic solvent like DMSO, Acetonitrile, or Isopropanol to dissolve the peptide.

  • Immediately dilute this concentrated solution with your aqueous mobile phase (Mobile Phase A) to a final organic concentration that is at or below your starting gradient conditions.

  • Be aware that some peptides can precipitate upon dilution. It is crucial to check for cloudiness or precipitate before injection. Centrifuge the sample if necessary.

Q5: How does temperature affect the purification?

A5: Temperature is a powerful but often underutilized parameter.

  • Effect on Viscosity: Increasing the column temperature (e.g., to 40-60 °C) decreases the viscosity of the mobile phase, which lowers the backpressure and can lead to sharper, more efficient peaks.

  • Effect on Selectivity: Temperature can also alter the selectivity of the separation. Sometimes, running a separation at an elevated temperature can resolve peaks that co-elute at room temperature.[9] It is an important parameter to screen during method development.

References
  • Zhong, Y. et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Available at: [Link]

  • Zhong, Y. et al. (2011). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. Available at: [Link]

  • Gao, H. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. Available at: [Link]

  • Bell, D.S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Falcón, C. et al. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. Available at: [Link]

  • Songsermsaku, P. & Hayakawa, K. (2018). Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine. Science & Technology Asia. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Linde, N. et al. (2024). Improvement of Analysis and Transferability in Peptide Purification: From HPLC to FPLC and Back Again. ChemMedChem. Available at: [Link]

  • Boag, M. (2024). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Bennett, H. P. J. et al. (1980). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. Journal of Chromatography A. Available at: [Link]

  • Kimata, K. et al. (1994). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]

  • Waters Corporation. BioSuite HPLC Columns for Protein & Peptide Analysis. Waters Corporation. Available at: [Link]

  • Takaoka, Y. et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. Available at: [Link]

  • HALO® BIOCLASS. HPLC Columns for Peptide Separation. HALO® BIOCLASS. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]

  • Gsponer, J. et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Omega. Available at: [Link]

  • Agilent. Peptide Separations | Reversed-Phase HPLC Columns. Agilent. Available at: [Link]

  • ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]

  • Dolan, J.W. (2013). HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • Reddit. (2024). HPLC- peptide purification Issue. r/CHROMATOGRAPHY. Available at: [Link]

  • Al Musaimi, O. et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Spiral. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. Available at: [Link]

  • Krokhin Lab. Selected publications (peptide HPLC). Krokhin Lab. Available at: [Link]

  • Al Musaimi, O. et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. ResearchGate. Available at: [Link]

Sources

resolving solubility issues with 2-Chloro-4-fluoro-DL-phenylalanine in buffer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Users frequently report precipitation when attempting to dissolve 2-Chloro-4-fluoro-DL-phenylalanine directly into physiological buffers (e.g., PBS, pH 7.4) or cell culture media.[1][2]

The Science (Why this happens): This molecule presents a "perfect storm" of solubility challenges due to two competing chemical principles:

  • The Zwitterionic Trap (Isoelectric Point): Like all amino acids, this molecule exists as a zwitterion at neutral pH. The carboxyl group is deprotonated (

    
    ) and the amine is protonated (
    
    
    
    ). At its Isoelectric Point (pI
    
    
    5.5), the net charge is zero, minimizing electrostatic repulsion between molecules and maximizing crystal lattice stability. This results in minimum solubility in the pH 4–7 range.
  • Halogen-Induced Lipophilicity: The addition of Chlorine (C-2) and Fluorine (C-4) atoms significantly increases the lipophilicity (LogP) compared to native Phenylalanine. These electron-withdrawing halogens increase the hydrophobic surface area, making the molecule resist solvation by water molecules.

The Solution: You cannot fight the thermodynamics of the crystal lattice with neutral water. You must use pH manipulation (to charge the molecule) or organic co-solvents (to solvate the hydrophobic ring) before introducing it to the buffer.

Solubility Decision Matrix

Use this flowchart to select the correct protocol based on your downstream application.

Solubility_Decision_Tree Start START: Define Application CellCulture Live Cell Culture / In Vivo Start->CellCulture ChemSynthesis Chemical Synthesis / In Vitro Assay Start->ChemSynthesis ToxicityCheck Is DMSO tolerance > 0.1%? CellCulture->ToxicityCheck BufferCheck Is final pH critical? ChemSynthesis->BufferCheck MethodA PROTOCOL A: Acid-Shift Method (HCl/NaOH) ToxicityCheck->MethodA No (Sensitive cells) MethodB PROTOCOL B: DMSO Co-solvent Method ToxicityCheck->MethodB Yes (Robust cells) BufferCheck->MethodA Yes (Enzyme Assay) MethodC PROTOCOL C: Pure Organic Solvent (MeOH/TFE) BufferCheck->MethodC No (Peptide Coupling)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Validated Protocols

Protocol A: The Acid-Shift Method (Recommended for Biology)

Best for: Sensitive cell lines, in vivo studies, and buffers where organic solvents are prohibited.

Mechanism: This method forces the molecule into a cationic state (pH < 2) to dissolve it, then rapidly dilutes it into a buffered system to maintain solubility via dilution before the pH neutralizes.

  • Weighing: Weigh the target amount of 2-Chloro-4-fluoro-DL-phenylalanine.

  • Primary Dissolution: Add 1.0 M HCl (or 1.0 M NaOH) dropwise.

    • Ratio: Use approximately 50–100 µL of acid/base per 10 mg of compound.

    • Action: Vortex vigorously until the solution is completely clear.

    • Note: The solution is now at pH

      
       1 (or 13). The molecule is fully charged and soluble.
      
  • Dilution (The "Crash" Prevention):

    • Slowly add this concentrate to your target buffer (e.g., PBS) while stirring rapidly .

    • Critical: Do not exceed 1–2 mg/mL in the final buffer, or the compound may re-precipitate as the pH returns to neutral.

  • pH Re-adjustment: Check the final pH. If the volume of stock added was small (<1%), the buffer capacity of PBS/Media should neutralize the acid automatically.

Protocol B: The DMSO Co-solvent Method

Best for: High-throughput screening (HTS) and robust cell lines.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 100 mM is achievable.[1]

    • Storage: Store aliquots at -20°C.

  • Working Solution:

    • Dilute the DMSO stock into the aqueous medium.

    • Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

    • Troubleshooting: If precipitation occurs upon addition to water, sonicate the media at 37°C for 5 minutes.

Technical Data & Comparison

Table 1: Solubility Profile of 2-Chloro-4-fluoro-DL-phenylalanine

Solvent SystemEstimated Max SolubilityMechanism of ActionSuitability
PBS (pH 7.4) < 0.5 mg/mLPassive SolvationPoor (Precipitation risk)
Water (pH 7.0) < 0.5 mg/mLPassive SolvationPoor (Zwitterion limit)
1.0 M HCl > 50 mg/mLProtonation (

)
Excellent (Stock prep)
1.0 M NaOH > 50 mg/mLDeprotonation (

)
Excellent (Stock prep)
DMSO > 100 mg/mLDipole-DipoleHigh (Stock prep)
Ethanol ~ 10-20 mg/mLHydrophobic InteractionModerate

Troubleshooting & FAQs

Q1: I followed Protocol A, but the solution turned cloudy when I added it to my cell media. Why? A: This is the "Crash-out Effect." You likely exceeded the aqueous solubility limit of the neutral zwitterion.

  • Fix: Reduce your final concentration. If you are trying to achieve >1 mM in media, you are fighting the physics of the halogenated ring. You must lower the concentration or use a carrier molecule (like cyclodextrin) to shield the hydrophobic regions.

Q2: Can I heat the solution to dissolve it? A: Yes, but with caution.

  • Safe: Heating to 37°C–45°C is acceptable and often helps overcome the lattice energy.

  • Unsafe: Avoid boiling (>80°C) or autoclaving the amino acid in solution, as halogenated phenylalanines can undergo dehalogenation or racemization (DL conversion) under extreme thermal stress [1].

Q3: My DMSO stock froze and now has crystals that won't redissolve. A: DMSO freezes at 19°C.

  • Fix: Warm the vial to 37°C and vortex. If crystals persist, the stock may have absorbed water (DMSO is hygroscopic), reducing its solvent power. Prepare a fresh stock using anhydrous DMSO.

Q4: How does the Chlorine/Fluorine substitution affect the pKa? A: The electron-withdrawing nature of the halogens (Inductive effect) lowers the pKa of the amine group compared to native Phenylalanine.

  • Native Phe:

    
    
    
  • 2-Cl-4-F-Phe:[3][4][5][6][7]

    
     is likely shifted lower (
    
    
    
    ).
  • Implication: The molecule becomes neutral (insoluble) at a slightly lower pH than native Phe. Ensure your "Acid-Shift" protocol drops the pH well below 2 to guarantee full protonation [2].

References

  • National Toxicology Program (NTP). (1992).[8] Chemical Properties of 4-fluorophenylalanine. National Institutes of Health.[8]

  • Williams, R. (2020). pKa Data Compilation for Substituted Anilines and Amino Acids. Kyoto University.

  • Sigma-Aldrich. (2023). Product Specification: 4-Fluoro-D-phenylalanine hydrochloride. Merck KGaA.

  • PubChem. (2023). 2-Amino-3-(4-fluorophenyl)propanoic acid (Compound Summary). National Library of Medicine.

Sources

minimizing side reactions with chloro-substituted amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Amino Acid Integration Topic: Minimizing Side Reactions with Chloro-Substituted Amino Acids Current Status: Systems Operational. Ticket Priority: High (Chemical Stability Risk).

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Advanced Peptide Synthesis. This guide addresses the specific instability and reactivity profiles of chloro-substituted amino acids (e.g., 4-chloro-phenylalanine, 3-chloro-tyrosine, and


-chloroalanine).

Unlike standard residues, chloro-amino acids introduce electron-withdrawing effects and leaving-group potential that destabilize the peptide backbone during Solid Phase Peptide Synthesis (SPPS). This guide is structured to troubleshoot these specific failure modes.

Module 1: The Aliphatic Hazard ( -Chloroalanine)

Issue: "My peptide mass is -36 Da (loss of HCl) or shows multiple adducts." Diagnosis:


-Elimination.[1]
Severity:  Critical.

Aliphatic chloro-amino acids, particularly


-chloroalanine , are chemically fragile. The chlorine atom on the 

-carbon is an excellent leaving group. When exposed to the standard SPPS base (20% Piperidine) used for Fmoc removal, the base abstracts the

-proton, triggering an E2 elimination to form Dehydroalanine (Dha) .

The Cascade Failure:

  • Elimination:

    
    -Cl-Ala 
    
    
    
    Dehydroalanine + HCl.
  • Michael Addition: The resulting Dehydroalanine is a reactive electrophile. It will react with nucleophiles in your mixture (piperidine, free amines, thiols from Cys/Met), creating permanent covalent adducts.

Troubleshooting Protocol 1: Preventing Elimination
ParameterStandard Protocol (AVOID)Corrective Protocol (USE)
Fmoc Deprotection Base 20% Piperidine (pKa ~11.2)2% DBU + 5% Piperazine (Shorter contact time) or 0.1 M HOBt added to base.
Deprotection Time 2 x 10 mins2 x 3 mins (Flow chemistry preferred).
Coupling Activation HATU/DIEA (Basic environment)DIC/Oxyma Pure (Neutral/Acidic environment).

Why this works: DBU is a non-nucleophilic base, reducing the risk of Michael addition if elimination occurs. Adding HOBt to the deprotection cocktail buffers the pH, suppressing the abstraction of the


-proton required for elimination [1].

Module 2: The Aromatic Challenge (Chloro-Phe/Tyr)

Issue: "I see doublets in HPLC (Racemization) or low coupling efficiency." Diagnosis: Electronic Deactivation & Racemization.[2]

Aryl chlorides (e.g., 4-Cl-Phe, 3-Cl-Tyr) are stable against elimination but suffer from electronic withdrawal . The chlorine atom pulls electron density from the aromatic ring, which inductively withdraws density from the


-carbon.
  • Effect 1 (Acidity): The

    
    -proton becomes more acidic 
    
    
    
    Higher racemization risk during activation.
  • Effect 2 (Nucleophilicity): If the Chloro-AA is the amine component, its nucleophilicity is reduced, slowing down the coupling of the next amino acid.

Troubleshooting Protocol 2: Maximizing Chiral Integrity

Step-by-Step Workflow:

  • Activation: Do NOT use phosphonium salts (PyBOP) with high base loads.

  • Reagent Choice: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure . This combination generates an active ester with a lower risk of oxazolone formation (the primary pathway for racemization) compared to HATU/DIEA [2].

  • Base Handling: If using DIEA, add it immediately before coupling. Never pre-incubate a Chloro-AA with base.

  • Microwave Caution: Limit temperature to 50°C . Standard 75°C protocols often trigger racemization in electron-deficient amino acids.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the divergent failure pathways between Aliphatic and Aromatic chloro-substitutions.

ChloroSideReactions Start Chloro-Amino Acid Type Aliphatic Aliphatic (e.g., Beta-Cl-Ala) Start->Aliphatic Aromatic Aromatic (e.g., 4-Cl-Phe) Start->Aromatic Base Exposure to Base (Piperidine/DIEA) Aliphatic->Base High Sensitivity Aromatic->Base Moderate Sensitivity Elimination E2 Elimination Base->Elimination AlphaProton Increased Acidity of Alpha-Proton Base->AlphaProton Dha Dehydroalanine (Reactive Alkene) Elimination->Dha Adduct Piperidine Adduct (+85 Da Mass Shift) Dha->Adduct Michael Addition Oxazolone Oxazolone Formation AlphaProton->Oxazolone Racemization Racemization (D-Enantiomer) Oxazolone->Racemization

Caption: Figure 1. Divergent degradation pathways. Aliphatic residues undergo elimination; aromatic residues suffer racemization.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Palladium (Pd) for Alloc-deprotection if my peptide contains 4-Cl-Phe? A: Proceed with extreme caution. While Aryl-Chlorides are less reactive than Aryl-Iodides or Bromides, Pd(0) can still insert into the C-Cl bond (Oxidative Addition) under the warm, basic conditions often used for Alloc removal or Suzuki couplings.

  • Fix: Use a Pd scavenger (e.g., sodium diethyldithiocarbamate) immediately after the reaction. Keep the reaction at Room Temperature.

Q2: My Chloro-Tyr peptide degrades when exposed to light. Why? A: Photolability. Carbon-Chlorine bonds, particularly on aromatic rings, can be photolabile. UV light can cause homolytic cleavage, generating a radical that abstracts hydrogen from solvent or resin.

  • Fix: Wrap reaction vessels in aluminum foil. Store the final lyophilized peptide in the dark at -20°C.

Q3: Can I use "Magic Mixture" (TFA/DODT/TIPS) for cleavage? A: Yes, but monitor TIPS. Triisopropylsilane (TIPS) is a hydride donor. While rare for chlorides, there is a non-zero risk of hydrodehalogenation (replacing Cl with H) during long cleavage times (>4 hours).

  • Fix: If the peptide is difficult to cleave, use Phenol as a scavenger instead of high concentrations of silanes, or limit cleavage time to 2 hours.

Summary of Operational Parameters

ComponentRecommendationReason
Coupling Reagents DIC / Oxyma PureLow racemization; Acidic/Neutral activation.
Fmoc Removal 20% Piperidine + 0.1M HOBtHOBt suppresses base-catalyzed elimination.
Cleavage Cocktail TFA / Phenol / WaterAvoids excessive silane reduction of Ar-Cl.
Storage Amber vials, -20°CPrevents photolytic radical degradation.

References

  • Elimination Suppression in SPPS

    • Title: Side reactions in peptide synthesis: An overview.
    • Source: Bibliomed / ResearchG
    • Context: Mechanisms of base-catalyzed elimin
  • Racemization Control (Oxyma/DIC)

    • Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
    • Source: HighFine.
    • Context: Comparative efficiency of Oxyma vs. HOBt in preventing racemization of sensitive residues.[3]

  • Beta-Chloroalanine Reactivity

    • Title: Stereochemistry of the reaction of the inhibitor β-chloroalanine with mercaptoethanol.[4]

    • Source: Chemical Communic
    • Context: Detailed mechanism of -substitution and elimin

Sources

removing impurities from commercial 2-Chloro-4-fluoro-DL-phenylalanine batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

Status: Commercial batches of 2-Chloro-4-fluoro-DL-phenylalanine often exhibit purity ranging from 95-98%.[1] For sensitive applications (e.g., SPPS, enzymatic resolution, or biological assays), >99.5% purity is required to prevent termination sequences or inhibition artifacts.[1]

Common Impurities Profile:

  • Regioisomers (Critical): 2-Chloro-6-fluoro-DL-phenylalanine (steric impurity).[1]

  • Synthetic Precursors: 2-Chloro-4-fluorobenzyl derivatives (often from acetamidomalonate synthesis).[1]

  • Inorganic Salts: NaCl/KCl (from neutralization steps).[1]

  • Oxidation Products: Yellow/brown oligomers (phenolic oxidation).[1]

Decision Matrix: Workflow Selection

Use this logic gate to determine the appropriate purification strategy for your specific batch issue.

PurificationStrategy Start START: Batch Assessment CheckColor Visual Inspection Start->CheckColor CheckPurity Check Purity (HPLC/LCMS) IsSalt Is impurity >5% Salts? CheckPurity->IsSalt IsColor Is powder Yellow/Brown? CheckColor->IsColor IsIso Is impurity Regioisomer? IsSalt->IsIso No Recryst Protocol A: Isoelectric Recrystallization (Water/Ethanol) IsSalt->Recryst Yes (Salts/Solvents) IsIso->Recryst No (General cleanup) PrepLC Protocol B: Reverse-Phase Prep HPLC (C18 / TFA System) IsIso->PrepLC Yes (Isomers difficult to crystallize) IsColor->CheckPurity No Charcoal Activated Carbon Treatment (Prior to Recrystallization) IsColor->Charcoal Yes Charcoal->CheckPurity

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.[1]

Protocol A: Chemical Purification (Recrystallization)

Best for: Removing salts, starting materials, and bulk cleanup.[1] Mechanism: Exploiting the zwitterionic nature of the amino acid at its isoelectric point (pI) combined with the anti-solvent effect of ethanol.

Technical Insight: The pI Shift

Standard Phenylalanine has a pI of ~5.48. The electron-withdrawing nature of the Chlorine (2-position) and Fluorine (4-position) atoms inductively stabilizes the carboxylate (lowering pKa1) and destabilizes the ammonium (lowering pKa2).

  • Target pH for Precipitation: 5.2 – 5.3 (Slightly more acidic than unsubstituted Phe).

Step-by-Step Methodology
  • Dissolution: Suspend crude solid (10 g) in Water (40 mL) . Heat to 80°C.

    • Note: If it does not dissolve, add 2M HCl dropwise until fully solubilized (protonating the amine).[1]

  • Clarification (Optional): If the solution is colored, add activated charcoal (0.5 g), stir for 10 mins at 80°C, and filter hot through Celite.

  • Neutralization (The Critical Step):

    • Monitor pH with a calibrated meter.[1]

    • Slowly add 2M NaOH (or 2M HCl if starting from basic solution) until pH reaches 5.25 .[1]

    • Observation: A white precipitate (the zwitterion) should begin to form.[1]

  • Anti-Solvent Addition: While maintaining 60-70°C, slowly add Hot Ethanol (95%) until the ratio is approximately 1:1 to 1:2 (Water:Ethanol).[1]

    • Why: Halogenated Phe is less soluble in EtOH than water; this drives recovery.[1]

  • Cooling Ramp:

    • Cool to Room Temp (25°C) over 2 hours.

    • Chill to 4°C for 4 hours (Do not crash cool; this traps impurities).[1]

  • Isolation: Filter, wash with cold Ethanol, and vacuum dry.[1]

Protocol B: Chromatographic Purification (Prep HPLC)

Best for: Removing regioisomers (2-Cl-6-F) and closely eluting organic impurities.[1]

Method Specifications
ParameterSettingRationale
Column C18 (ODS) Prep Column, 5µm or 10µmHydrophobic interaction separates based on halogen position.[1]
Mobile Phase A Water + 0.1% TFATFA suppresses carboxylic acid ionization (pH < pKa1), keeping the molecule neutral/hydrophobic for retention.[1]
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.[1]
Gradient 5% B to 40% B over 20 minShallow gradient required to separate regioisomers.
Detection UV @ 254 nmPhenyl ring absorption.[1]
Flow Rate Scaled to column diametere.g., 15-20 mL/min for 20mm ID columns.

Troubleshooting & FAQs

Q1: I see a "shoulder" peak on my analytical HPLC. Is this the regioisomer?

Diagnosis: Likely, yes.[1] Explanation: The 2-Chloro-6-fluoro isomer has the chlorine atom in the ortho position relative to the alanine side chain. This creates steric hindrance ("ortho effect"), often causing it to elute slightly earlier than the 2,4-isomer on C18 columns because the side chain cannot rotate as freely to interact with the stationary phase. Fix: Use Protocol B . Recrystallization is often inefficient for separating isomers with such similar solubility profiles.[1]

Q2: My product turned into a "gummy" oil instead of crystals during Protocol A.

Cause: "Oiling out" occurs when the anti-solvent (Ethanol) is added too quickly or the temperature is too high, causing the compound to separate as a liquid phase before crystallizing. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a "seed crystal" of pure product if available.[1]

  • Slow down the cooling ramp.[1]

  • Reduce the Ethanol ratio slightly (e.g., stick to 1:1 Water:EtOH).[1]

Q3: The recovery yield is low (<50%). Where is my product?

Cause: The pH was likely missed.[1] Explanation: Solubility of amino acids increases logarithmically as you move away from the pI. If you stopped at pH 4.0 or pH 6.5, a significant portion of the product remains dissolved as the cation or anion. Fix: Check the filtrate pH. If it is not exactly 5.2–5.3 , adjust it and cool again to recover the second crop.

Q4: Can I use Methanol instead of Ethanol?

Answer: Yes, but Ethanol is preferred.[1] Reasoning: 2-Chloro-4-fluoro-DL-phenylalanine is generally more soluble in Methanol than Ethanol.[1] Using Methanol requires a higher ratio of anti-solvent to achieve the same yield, which increases waste and cost.

References

  • Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Vol 3. Wiley.[1] (Foundational text on amino acid solubility and pI calculations).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16213123. Retrieved from [Link][1]

  • University of Rhode Island. (n.d.).[1] The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link] (Source for Ethanol/Water solubility behavior of Phenylalanine derivatives).

Sources

Validation & Comparative

biological activity comparison 2-Chloro-4-fluoro-DL-phenylalanine vs 4-fluorophenylalanine

[1][2]

Executive Summary

4-Fluorophenylalanine (4-F-Phe) is the quintessential "Trojan Horse" in protein engineering.[1] It is structurally isosteric to phenylalanine (Phe), allowing it to bypass cellular checkpoints, charge tRNA, and incorporate into the proteome.[1] Its primary utility lies in fluorine-scanning mutagenesis , 19F-NMR probing , and metabolic inhibition via "lethal synthesis."[1]

2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) represents a "Steric Scaffold" or "Blocker."[1] Unlike its 4-fluoro counterpart, the addition of a chlorine atom at the ortho (2-) position introduces significant steric hindrance and electronic modification.[1] This compound is typically not a substrate for protein synthesis but serves as a high-affinity ligand for amino acid transporters (e.g., LAT1) or as a metabolically stable building block in peptidomimetic drug design to restrict conformational freedom.[1]

Quick Comparison Matrix
Feature4-Fluorophenylalanine (4-F-Phe)2-Chloro-4-fluoro-DL-phenylalanine
Primary Role Protein Incorporation / NMR ProbePeptidomimetic Scaffold / Transport Inhibitor
tRNA Synthetase Recognition High (Permissive)Low (Sterically Hindered)
Cellular Uptake (LAT1) Efficient TransportHigh Affinity Binding (Potential Blocker)
Metabolic Stability Low (Incorporated/Metabolized)High (Resistant to hydroxylation)
Key Application "Lethal Synthesis" / Structural BiologyMedicinal Chemistry / SAR Studies

Chemical & Structural Analysis[2][4]

Electronic and Steric Properties

The biological divergence of these two compounds stems from the fundamental differences between the fluorine and chlorine atoms, particularly their positioning on the phenyl ring.[1]

  • 4-Fluorophenylalanine (4-F-Phe):

    • Sterics: The van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20 Å).[1] This allows 4-F-Phe to fit into the active sites of enzymes (like Phenylalanyl-tRNA synthetase) that evolved to bind Phe.[1]

    • Electronics: Fluorine is highly electronegative, pulling electron density from the aromatic ring (inductive withdrawal).[1] This alters the pKa of the ring protons and strengthens

      
      -
      
      
      stacking interactions without disrupting the overall shape.[1]
  • 2-Chloro-4-fluoro-DL-phenylalanine:

    • Sterics (The Ortho Effect): Chlorine is significantly larger (1.75 Å).[1] Placing it at the ortho (2-) position creates a "steric clash" that restricts rotation around the

      
       bond.[1] This forces the side chain into specific rotamers, often used in drug design to lock bioactive conformations.[1]
      
    • Synergy: The combination of 2-Cl (steric bulk) and 4-F (electronic modulation) creates a highly substituted ring that resists enzymatic oxidation (e.g., by Phenylalanine Hydroxylase), extending the half-life of peptides containing this residue.[1]

Mechanism of Action

The "Trojan Horse" vs. The "Gatekeeper"

The defining biological difference is their interaction with the Phenylalanyl-tRNA Synthetase (PheRS) , the gatekeeper enzyme responsible for charging tRNA with the correct amino acid.[1]

  • 4-F-Phe (The Imposter): PheRS has a "relaxed" substrate specificity at the para position.[1] It cannot easily distinguish 4-F-Phe from Phe.[1] Consequently, 4-F-Phe is activated, attached to tRNA^{Phe}, and inserted into growing polypeptide chains.[1] This leads to "lethal synthesis"—the accumulation of fluorinated proteins that may misfold or malfunction, causing cell death (antimicrobial/antitumor activity).[1]

  • 2-Cl-4-F-Phe (The Excluded): The ortho pocket of PheRS is tight.[1] The bulky 2-Chlorine atom clashes with the residues lining this pocket (typically hydrophobic residues like Val or Leu).[1] Therefore, 2-Cl-4-F-Phe is rejected by the editing domain or simply fails to bind, preventing its incorporation into proteins.[1]

Transport Inhibition (LAT1)

Both compounds compete for entry into cells via the L-type Amino Acid Transporter 1 (LAT1) .[1]

  • SAR Insight: Research indicates that ortho-halogenated phenylalanine analogs (like 2-Cl-Phe) often exhibit higher affinity for LAT1 than native Phe due to favorable hydrophobic interactions in the transporter's binding pocket.[1]

  • Result: 2-Cl-4-F-Phe can act as a potent competitive inhibitor of Phe uptake, starving cancer cells of essential nutrients without being utilized itself.[1]

MechanismPheL-Phenylalanine(Native Substrate)LAT1LAT1 Transporter(Cell Entry)Phe->LAT1TransportF_Phe4-F-Phe(The Imposter)F_Phe->LAT1TransportCl_F_Phe2-Cl-4-F-Phe(The Blocker)Cl_F_Phe->LAT1High AffinityBindingPheRSPhe-tRNA Synthetase(The Gatekeeper)LAT1->PheRSIntracellular PoolPheRS->Cl_F_PheSteric Rejection(No Charging)RibosomeRibosome(Protein Synthesis)PheRS->RibosometRNA Charging(Success)PheRS->RibosometRNA Charging(Success)Protein_NativeProtein_NativeRibosome->Protein_NativeFunctional ProteinProtein_FluoroProtein_FluoroRibosome->Protein_FluoroFluorinated Protein(Altered Stability)

Figure 1: Mechanistic divergence.[1] 4-F-Phe (Red path) permeates the synthesis machinery, while 2-Cl-4-F-Phe (Yellow path) is blocked at the synthetase step due to steric hindrance.[1]

Comparative Biological Activity[2]

Antimicrobial & Cytotoxic Potency[2]
Metric4-Fluorophenylalanine2-Chloro-4-fluoro-DL-phenylalanine
Mechanism Incorporation (Proteome corruption)Competitive Inhibition (Nutrient starvation)
Potency (E. coli) High (MIC ~1-10 µg/mL in minimal media)Low/Moderate (Requires high ratio to Phe)
Toxicity Source Intracellular generation of toxic proteinsBlockade of Phe transport/metabolism
Racemic Effect L-isomer is active; D-isomer is largely inertDL-mixture: L-isomer binds transporter; D-isomer may inhibit D-amino acid oxidase
Experimental Data Interpretation
  • Growth Inhibition: 4-F-Phe will show a steep dose-response curve in Phe-deficient media, leading to growth arrest that cannot be fully reversed simply by removing the drug (due to pre-formed toxic proteins).[1]

  • Reversibility: 2-Cl-4-F-Phe inhibition is likely strictly competitive.[1] Adding excess L-Phe to the media should fully restore growth, confirming it acts as a reversible inhibitor rather than a "suicide substrate."[1]

Experimental Protocols

Protocol A: Protein Incorporation Assay (Mass Spectrometry)

Objective: Determine if the compound is incorporated into the proteome.[1]

  • Culture: Grow E. coli auxotroph (Phe-) in minimal media containing limiting Phe (0.05 mM).

  • Induction: At OD600 = 0.5, add target analog (1 mM) and induce expression of a reporter protein (e.g., GFP).[1]

  • Purification: Harvest cells after 4 hours; purify GFP via Ni-NTA chromatography.

  • Analysis: Perform Intact Mass Spectrometry (ESI-MS).

    • Expected Result (4-F-Phe): Mass shift of +18 Da per Phe residue (F vs H).[1]

    • Expected Result (2-Cl-4-F-Phe): No mass shift (only WT mass observed), or no protein expression if toxicity is too high.[1]

Protocol B: LAT1 Transport Competition Assay

Objective: Measure the affinity of the analog for the transporter.

  • Cell Line: Use HEK293 cells overexpressing LAT1.

  • Tracer: Incubate cells with radiolabeled L-[14C]-Phenylalanine (1 µM).

  • Competition: Co-incubate with increasing concentrations (0.1 µM - 1 mM) of the test analog.

  • Measurement: Wash cells with ice-cold PBS; lyse and measure radioactivity via scintillation counting.

  • Calculation: Plot % Uptake vs. Log[Concentration] to determine IC50.

    • Note: 2-Cl-4-F-Phe is expected to show a lower IC50 (higher affinity) than 4-F-Phe due to hydrophobic interactions at the 2-position.[1]

Workflowcluster_0Protein Incorporation Workflowcluster_1Data InterpretationStep1Phe- Auxotroph Culture(Minimal Media)Step2Add Analog (1 mM)+ Induce GFPStep1->Step2Step3Purify GFP(Ni-NTA)Step2->Step3Step4ESI-MS AnalysisStep3->Step4Result1Mass Shift (+18 Da)= Incorporation (4-F-Phe)Step4->Result1Result2No Mass Shift= Exclusion (2-Cl-4-F-Phe)Step4->Result2

Figure 2: Experimental workflow for validating amino acid incorporation.

References

  • Galles, K., et al. (2023).[1] "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Nature Communications.[1] Link[1]

  • Yanagisawa, S., et al. (2024).[1] "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Journal of Pharmaceutical Sciences. Link

  • BenchChem. (2025).[1] "Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides." BenchChem Technical Guides. Link[1]

  • Chem-Impex. (2024).[1] "2-Chloro-4-fluoro-L-phenylalanine: Product Applications." Chem-Impex International.[1] Link

  • Vliegen, I., et al. (2020).[1] "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry. Link

A Senior Application Scientist's Guide to Validating Peptide Binding Affinity: A Comparative Analysis Featuring 2-Chloro-4-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in peptide-based therapeutics.

Foreword: The Pursuit of Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of non-canonical amino acids is a powerful approach to overcome these hurdles. Among these, halogenated amino acids, such as 2-Chloro-4-fluoro-DL-phenylalanine, are of particular interest. The introduction of halogen atoms can profoundly influence a peptide's conformational stability, hydrophobicity, and electronic properties, thereby modulating its binding affinity and pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the validation of binding affinity for peptides containing 2-Chloro-4-fluoro-DL-phenylalanine, offering a comparative perspective and detailed experimental protocols.

The Impact of Halogenation on Phenylalanine: An Insight into Binding Affinity

The substitution of hydrogen atoms with halogens on the phenyl ring of phenylalanine can significantly alter its interaction with a target protein. While direct comparative binding data for peptides containing 2-Chloro-4-fluoro-DL-phenylalanine is not extensively available in the public domain, we can draw valuable insights from studies on related halogenated phenylalanine analogs.

A study on the binding of various halogenated phenylalanine analogs to the L-type amino acid transporter 1 (LAT1) provides a compelling illustration of the structure-activity relationship.[3][4] This transporter plays a crucial role in the uptake of amino acids and is a target for drug delivery. The study revealed that the position and nature of the halogen substituent have a distinct impact on binding affinity, as measured by the inhibition constant (Kᵢ).

CompoundInhibition Constant (Kᵢ) for LAT1 (μM)Fold Change vs. Phenylalanine
L-Phenylalanine18.3 ± 1.51.0
2-Fluoro-L-phenylalanine19.5 ± 2.1~1.1 (decrease)
2-Chloro-L-phenylalanine 9.5 ± 0.9 ~1.9 (increase)
2-Bromo-L-phenylalanine6.8 ± 0.7~2.7 (increase)
2-Iodo-L-phenylalanine4.9 ± 0.5~3.7 (increase)
4-Fluoro-L-phenylalanine15.6 ± 1.3~1.2 (decrease)

Data adapted from a study on the binding of phenylalanine analogs to the LAT1 transporter.[3][4]

This data demonstrates that a chloro- substitution at the 2-position of the phenyl ring can nearly double the binding affinity to the LAT1 transporter compared to the parent L-phenylalanine.[3][4] This enhancement is attributed to favorable interactions within the transporter's binding pocket. It is important to note that this data is for the free amino acid and the effect on a peptide's binding affinity will be context-dependent, influenced by the surrounding amino acid sequence and the specific topology of the protein's binding site. However, this provides a strong rationale for exploring the incorporation of 2-Chloro-4-fluoro-DL-phenylalanine in peptide design to potentially enhance binding characteristics.

A Comparative Guide to Binding Affinity Validation Techniques

To rigorously validate the binding affinity of peptides, a suite of biophysical techniques is available. Each method offers unique advantages and provides complementary information. Here, we compare three of the most powerful and widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures changes in refractive index upon binding to a sensor surface.Measures the heat released or absorbed during a binding event.Measures the change in polarization of fluorescent light upon binding.
Information Provided Kinetics (kₐ, kₔ), Affinity (K₋), SpecificityAffinity (K₋), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Affinity (K₋), High-throughput screening
Labeling Requirement Label-freeLabel-freeRequires a fluorescent label on one binding partner
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Key Advantage Real-time kinetic dataComplete thermodynamic profileHomogeneous, high-throughput format

Experimental Workflows and Logical Relationships

General Workflow for Binding Affinity Validation

G cluster_prep Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis & Interpretation Peptide Peptide Synthesis & Purification SPR Surface Plasmon Resonance (SPR) Peptide->SPR ITC Isothermal Titration Calorimetry (ITC) Peptide->ITC FP Fluorescence Polarization (FP) Peptide->FP Protein Protein Expression & Purification Protein->SPR Protein->ITC Protein->FP Kinetics Kinetic Parameters (ka, kd, KD) SPR->Kinetics Thermo Thermodynamic Profile (KD, ΔH, ΔS, n) ITC->Thermo Affinity Binding Affinity (KD, IC50) FP->Affinity

Caption: General workflow for peptide binding affinity validation.

Comparative Logic for Technique Selection

G node_result SPR start Need for Binding Affinity Data q1 Real-time kinetics (on/off rates)? start->q1 q1->node_result Yes q2 Thermodynamic profile needed? q1->q2 No q3 High-throughput screening required? q2->q3 No node_result2 ITC q2->node_result2 Yes q3->node_result No q3->node_result2 No node_result3 FP q3->node_result3 Yes

Caption: Decision tree for selecting a binding affinity assay.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides kinetic information (association and dissociation rates) in addition to the equilibrium binding affinity.

Methodology:

  • Immobilization of the Ligand (Protein):

    • The target protein is typically immobilized on a sensor chip surface. Amine coupling is a common method, where the protein is covalently linked to a carboxymethylated dextran surface.

    • The optimal pH for immobilization is determined by "pH scouting" to ensure efficient coupling.

  • Preparation of the Analyte (Peptide):

    • The peptide, including the 2-Chloro-4-fluoro-DL-phenylalanine variant and a control (e.g., native phenylalanine peptide), is dissolved in a suitable buffer. The buffer should be identical to the running buffer to minimize bulk refractive index effects.

  • Binding Analysis:

    • A series of peptide concentrations are injected over the immobilized protein surface.

    • The association of the peptide to the protein is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-protein complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • The target protein and the peptides (modified and control) are extensively dialyzed against the same buffer to eliminate buffer mismatch artifacts.

    • Accurate concentration determination of both protein and peptide is critical.

  • ITC Experiment:

    • The protein solution is placed in the sample cell of the calorimeter.

    • The peptide solution is loaded into the injection syringe.

    • A series of small, precise injections of the peptide solution are made into the protein solution.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The raw data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of peptide to protein.

    • This isotherm is then fitted to a binding model to determine the binding affinity (K₋), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Fluorescence Polarization (FP)

FP is a homogeneous assay that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening.

Methodology:

  • Probe Preparation:

    • A fluorescently labeled version of one of the binding partners (typically the smaller molecule, i.e., the peptide) is required. This is the "tracer."

  • Assay Setup:

    • A constant concentration of the fluorescently labeled peptide is incubated with varying concentrations of the target protein in a microplate.

    • For competitive binding assays, a constant concentration of the labeled peptide and the protein are incubated with increasing concentrations of the unlabeled competitor peptide (e.g., the 2-Chloro-4-fluoro-DL-phenylalanine peptide or the control peptide).

  • Measurement:

    • The plate is excited with polarized light, and the polarization of the emitted fluorescence is measured using a plate reader.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the concentration of the titrant (protein or competitor peptide).

    • The data is fitted to a suitable binding equation to determine the dissociation constant (K₋) or the half-maximal inhibitory concentration (IC₅₀) for competitive assays.

Conclusion: A Path Forward for Enhanced Peptide Therapeutics

The incorporation of 2-Chloro-4-fluoro-DL-phenylalanine into peptides holds significant promise for enhancing their therapeutic properties. As this guide has demonstrated, a systematic and multi-faceted approach to binding affinity validation is crucial for understanding the impact of such modifications. While direct comparative data for peptides containing this specific amino acid remains an area for further research, the principles and methodologies outlined here provide a robust framework for its evaluation. By employing techniques such as SPR, ITC, and FP, researchers can gain deep insights into the kinetic and thermodynamic drivers of peptide-protein interactions, paving the way for the rational design of next-generation peptide therapeutics with improved efficacy and clinical potential.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]

  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed. [Link]

  • A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. National Center for Biotechnology Information. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. National Center for Biotechnology Information. [Link]

  • Fluorescence Polarization Assays for Organic Compounds in Food Safety. IMR Press. [Link]

  • CD4-modified synthetic peptides containing phenylalanine inhibit HIV-1 infection in vitro. PubMed. [Link]

  • Surface Plasmon Resonance Based on Molecularly Imprinted Polymeric Film for l-Phenylalanine Detection. MDPI. [Link]

  • Bioanalytical chemistry 7. Surface plasmon resonance. University of Arizona. [Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. [Link]

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • A Paired Database of Predicted and Experimental Protein Peptide Binding Information. Scientific Data. [Link]

  • Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors. National Center for Biotechnology Information. [Link]

  • Therapeutic Peptides Workflow Resource Guide. Agilent. [Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Center for Biotechnology Information. [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. PubMed. [Link]

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink. [Link]

  • Determinants of protein-peptide interaction specificity in the Bcl-2 and TRAF families. DSpace@MIT. [Link]

Sources

Technical Guide: Comparative Lipophilicity of Chloro-Fluoro Phenylalanine vs. Native Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the physicochemical divergence between native L-Phenylalanine (Phe) and its halogenated analogs, specifically focusing on the synergistic effects of 3-chloro-4-fluoro-L-phenylalanine (Cl-F-Phe) . While native phenylalanine serves as a standard hydrophobic anchor in peptide design, its metabolic susceptibility and moderate membrane permeability often limit efficacy.

The incorporation of chlorine and fluorine introduces a "bionic" upgrade: Chlorine significantly enhances lipophilicity (increasing LogP) to improve membrane crossing, while Fluorine provides metabolic "armor" against P450 oxidation and modulates the electronic environment without imposing severe steric penalties.

Part 1: Physicochemical Basis & Comparative Data[1]

The Halogen Effect: Electronic & Steric Causality

To understand the performance shift, we must analyze the substituents at the atomic level.

  • Native Phe (H): The baseline. Susceptible to rapid hydroxylation at the para position (metabolic instability).

  • Fluorine (F): Often called a "pseudo-hydrogen." It is highly electronegative, creating a strong C-F dipole.[1] However, it has low polarizability and a small Van der Waals radius (

    
    ), meaning it mimics Hydrogen sterically but blocks metabolic attack.
    
  • Chlorine (Cl): A "lipophilic booster." It has a larger radius (

    
    ) and higher polarizability. It fills hydrophobic pockets more aggressively than Methyl or Fluoro groups.
    
  • 3-Cl-4-F-Phe (The Hybrid): This analog leverages the Hansch Additivity Principle . The 3-Cl substituent drives the partition coefficient (hydrophobicity) up, while the 4-F substituent blocks the primary site of metabolism, creating a molecule that is both "greasier" (better permeability) and "tougher" (longer half-life).

Quantitative Comparison Table

The following data synthesizes experimental Hansch constants (


) and computed partition coefficients.
PropertyNative L-Phe4-Fluoro-L-Phe4-Chloro-L-Phe3-Chloro-4-Fluoro-L-Phe
Formula




MW ( g/mol ) 165.19183.18199.63217.62
Side Chain

Value
0.00 (Ref)+0.14+0.71~ +0.85 (Additive)
Est.[2] LogP (Zwitterion) -1.38-1.24-0.67-0.53
Metabolic Stability Low (Rapid oxidation)High (Para-blocked)ModerateVery High (Synergistic)
Steric Impact BaselineNegligibleModerateHigh

Note on Data: The "Side Chain


 Value" represents the hydrophobicity contribution relative to Hydrogen.[3] A positive shift indicates increased lipophilicity. 3-Cl-4-F-Phe exhibits a nearly 1-log unit increase in effective hydrophobicity compared to native Phe side chains.

Part 2: Experimental Validation Protocol (RP-HPLC)

To objectively rank these analogs, Reversed-Phase HPLC (RP-HPLC) is the gold standard. The retention time (


) on a C18 column correlates directly with lipophilicity.
The "Self-Validating" Workflow

This protocol uses an internal standard (Uracil) to mark the void volume (


), ensuring that retention factors (

) are calculated accurately regardless of system flow fluctuations.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q). Why TFA? It suppresses the ionization of the carboxylic acid, forcing the amino acid into a more hydrophobic state for better column interaction.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    .[4]

Step-by-Step Protocol:

  • System Equilibration: Flush column with 95% A / 5% B for 20 minutes until pressure stabilizes.

  • Standard Preparation:

    • Dissolve Uracil (

      
       marker), Native Phe, and Cl-F-Phe in Mobile Phase A (1 mg/mL).
      
    • Mix in a 1:1:1 ratio.

  • Gradient Execution:

    • 0-2 min: Isocratic 5% B (Load).

    • 2-20 min: Linear gradient 5%

      
       60% B.
      
    • 20-25 min: Wash 95% B.

  • Detection: UV absorbance at 210 nm (peptide bond/amide) and 254 nm (aromatic ring).

  • Calculation: Calculate the Capacity Factor (

    
    ) for objective comparison:
    
    
    
    
Expected Elution Order (Visualized)

The elution order validates the lipophilicity theory:

  • Uracil (Void volume, highly polar)

  • Native Phe (Baseline hydrophobicity)

  • 4-F-Phe (Slightly retained)

  • 4-Cl-Phe (Significantly retained)

  • 3-Cl-4-F-Phe (Most retained = Highest Lipophilicity)

Part 3: Visualizing the Logic

Diagram 1: Structure-Property Decision Tree

This diagram illustrates the decision logic for selecting Cl-F-Phe over native Phe or mono-substituted analogs during drug design.

Analogue_Selection_Logic Start Target: Optimization of Phenylalanine Residue Check_Metabolism Is the residue metabolically labile? Start->Check_Metabolism Check_Permeability Is membrane permeability limiting? Check_Metabolism->Check_Permeability No Mono_F Use 4-Fluoro-Phe (Metabolic Block Only) Check_Metabolism->Mono_F Yes, but permeability OK Hybrid SELECT 3-Chloro-4-Fluoro-Phe (Dual Benefit: Stability + Lipophilicity) Check_Metabolism->Hybrid Yes, AND permeability poor Native_Phe Use Native Phe (Baseline Cost/Availability) Check_Permeability->Native_Phe No Mono_Cl Use 4-Chloro-Phe (Lipophilicity Boost Only) Check_Permeability->Mono_Cl Yes, metabolism OK Check_Permeability->Hybrid Yes, need max hydrophobicity

Figure 1: Decision logic for substituting Native Phe with Halogenated Analogs based on metabolic and permeability constraints.

Diagram 2: Experimental Validation Workflow

The specific RP-HPLC workflow to generate the data in Table 1.

HPLC_Workflow Sample Sample Prep (Mix Phe + Cl-F-Phe + Uracil) Column C18 Column (Hydrophobic Interaction) Sample->Column Interaction Differential Partitioning Column->Interaction MobilePhase Mobile Phase (H2O/ACN + 0.1% TFA) MobilePhase->Column Detector UV Detector (210nm / 254nm) Interaction->Detector Elution Result Chromatogram Calculate k' (Capacity Factor) Detector->Result

Figure 2: Self-validating RP-HPLC workflow for determining comparative lipophilicity.

References

  • Hansch, C., et al. (1977).[5] "Substituent constants for correlation analysis." Journal of Medicinal Chemistry.

  • PubChem. (2025).[2][6] "3-Chloro-4-fluoro-L-phenylalanine Compound Summary." National Library of Medicine.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4][7] "HPLC Separation of Phenylalanine Analogues." Technical Support Center.

  • Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews.

Sources

Validating 2-Chloro-4-fluoro-DL-phenylalanine Incorporation via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of halogenated non-canonical amino acids (ncAAs) has evolved from a simple phasing tool to a critical method for probing protein-ligand electrostatics and metabolic stability. While Selenomethionine (SeMet) remains the gold standard for de novo phasing, 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) offers a unique dual-utility: the chlorine atom provides a verifiable anomalous scattering handle (position 2), while the fluorine (position 4) modifies the quadrupole moment and metabolic profile without significant steric perturbation.

This guide details the validation of 2-Cl-4-F-Phe incorporation. Unlike bromine or iodine analogs, which are obvious in electron density but sterically disruptive, 2-Cl-4-F-Phe requires a rigorous, multi-modal validation workflow combining high-redundancy data collection with anomalous difference mapping.

Part 1: The Comparative Landscape

To validate 2-Cl-4-F-Phe, one must understand its crystallographic signature relative to established alternatives. The following table contrasts it with the industry standards (SeMet) and the heavy-halogen alternative (4-Br-Phe).

Table 1: Crystallographic & Structural Properties Comparison
Feature2-Chloro-4-fluoro-Phe (Target)Selenomethionine (SeMet)4-Bromo-Phenylalanine Native Phenylalanine
Primary Utility Med-Chem SAR / Stability / Subtle PhasingDe Novo Phasing (MAD/SAD)De Novo Phasing (SAD)Native Structure
Anomalous Signal (

)
Low (~0.7e⁻ at Cu K

)*
High (~3.8e⁻ at Se K-edge)High (~2.6e⁻ at Br K-edge)Negligible
Steric Radius (VdW) Cl (1.75 Å) / F (1.47 Å) Se (1.90 Å)Br (1.85 Å)H (1.20 Å)
Structural Perturbation Medium (Cl is ~Methyl size; F is ~H size)Low (Isostere to Met)High (Br is bulky)None
Validation Method Anomalous Difference Map +

Shape
Se-Edge Scan + Anomalous MapAnomalous MapN/A
Enantiomer Selectivity Ribosome selects L-isomer from DL mixL-isomer typically suppliedL-isomer typically suppliedL-isomer

*Note: While Chlorine's anomalous signal is weak at standard high-energy wavelengths (0.97 Å), it becomes significant at longer wavelengths (1.54 Å - 2.0 Å), allowing for confident validation.

Part 2: Incorporation Strategy (The SPI Method)

Since the input material is a DL-racemic mixture , reliance on the host organism's translational machinery is critical to filter for the L-isomer. The Selective Pressure Incorporation (SPI) method using an auxotrophic strain is the most robust protocol.

Experimental Workflow: SPI with Auxotrophs

The following diagram outlines the critical path for incorporating 2-Cl-4-F-Phe using an E. coli phenylalanine auxotroph (e.g., strain B834 or specifically engineered variants).

SPI_Workflow Inoculation 1. Inoculation (Minimal Media + Native Phe) Growth 2. Growth to Log Phase (OD600 ~ 0.6) Inoculation->Growth Depletion 3. Phe Depletion Step (Centrifuge & Wash 2x) Growth->Depletion Remove Native Phe Induction 4. Induction & Supplementation Add IPTG + 2-Cl-4-F-DL-Phe (Inhibit Native Phe Synthesis) Depletion->Induction Resuspend in Minimal Media Expression 5. Protein Expression (4-12 hours) Induction->Expression Ribosome selects L-isomer Purification 6. Purification (Ni-NTA / SEC) Expression->Purification

Caption: Figure 1.[1] Selective Pressure Incorporation (SPI) workflow. The depletion step is critical to force the auxotroph to utilize the provided ncAA analog.

Detailed Protocol: 2-Cl-4-F-Phe Incorporation
  • Strain Selection: Use E. coli B834(DE3) (Met auxotroph) adapted for Phe auxotrophy, or a specific Phe-auxotrophic strain (e.g., pheA deletion).

  • Inhibition (Optional but Recommended): If not using a strict auxotroph, add Glyphosate (1 mg/mL) during induction to inhibit the shikimate pathway, preventing endogenous Phe biosynthesis.

  • The DL-Factor: Add the DL-2-Cl-4-F-Phe at a concentration of 60–100 mg/L .

    • Expert Insight: The ribosome has high stereospecificity. It will exclusively incorporate the L-isomer . The D-isomer remains in the media. Do not reduce the concentration below 60 mg/L, as effectively only 50% of your stock (the L-form) is bioavailable.

  • Expression: Induce with IPTG (0.5 mM). Harvest cells after 6–8 hours. Avoid overnight expression, which can lead to "leakage" of native Phe if the auxotrophy isn't absolute.

Part 3: Crystallographic Validation

This is the core of the guide. Validating the presence of 2-Cl-4-F-Phe requires distinguishing it from native Phe (contamination) and verifying the halogen positions.

Data Collection Strategy

To validate the Chlorine atom, you must maximize the anomalous signal (


).
  • Wavelength: Collect data at 1.5418 Å (Cu K

    
    )  or, if at a synchrotron, tune to 1.7–2.0 Å .
    
  • Multiplicity: High redundancy (>720° scan) is required to measure the small anomalous difference accurately.

  • Resolution: Aim for <2.0 Å to resolve the subtle shape difference of the Fluorine atom.

The Validation Logic Tree

Use this logic flow to confirm incorporation during structure solution.

Validation_Logic Start Structure Solution (MR or SAD) MapCalc Calculate Anomalous Difference Map (DANO, 3.0 sigma) Start->MapCalc CheckCl Is there a peak at Phe ortho-position (C2)? MapCalc->CheckCl YesCl Chlorine Validated CheckCl->YesCl Peak > 3.0σ NoCl Check Data Quality / Wavelength CheckCl->NoCl No Peak CheckF Inspect 2Fo-Fc Map Is there density at para-position (C4)? YesCl->CheckF YesF Fluorine Validated (Subtle extension vs H) CheckF->YesF NoF Likely Native Phe (Incorporation Failed) CheckF->NoF

Caption: Figure 2. Crystallographic validation logic. Confirmation relies on the anomalous signal of Chlorine and the steric density of Fluorine.

Interpreting the Maps
  • The Chlorine (Position 2): In an anomalous difference Fourier map calculated at 1.54 Å, the Chlorine atom should generate a clear peak (>3.0

    
    ). Carbon, Nitrogen, and Oxygen will have no signal.
    
  • The Fluorine (Position 4): Fluorine does not have a usable anomalous signal at standard wavelengths. Validation relies on the

    
     density.
    
    • Visual Cue: The C-F bond length (1.35 Å) is slightly longer than C-H (1.09 Å), and the VdW radius is larger (1.47 Å vs 1.20 Å). Look for a "bulge" in the density at the para position that is too small to be a hydroxyl (Tyr) or methyl but too large to be a hydrogen.

    • Negative Control: Compare the density to a conserved native Phe in the core of the protein.

Part 4: Orthogonal Validation (Mass Spectrometry)

Crystallography should never be the only validation method. Intact protein Mass Spectrometry (MS) provides the definitive "Yes/No" on incorporation efficiency.

  • Native Phe MW: 147.18 Da (residue mass).

  • 2-Cl-4-F-Phe MW: 199.61 Da (residue mass).

  • Mass Shift: +52.43 Da per substituted residue.

Protocol:

  • Perform intact mass analysis (ESI-TOF).

  • Calculate the expected mass shift:

    
    , where 
    
    
    
    is the number of Phe residues.
  • Success Metric: A single peak corresponding to the fully substituted species. A "ladder" of peaks indicates partial incorporation (failure of the depletion step).

References

  • Hendrickson, W. A., et al. (1990). Selenomethionyl proteins produced for analysis by multiwavelength anomalous diffraction (MAD): a vehicle for direct determination of three-dimensional structure. The EMBO Journal.

  • Dauter, Z., et al. (2002). Phasing on anomalous signal of light atoms. Acta Crystallographica Section D.

  • Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition.

  • O'Shea, E. K., et al. (1989). X-ray structure of the GCN4 leucine zipper, a two-stranded, parallel coiled coil. Science. (Early examples of peptide modification validation).

  • Mooers, B. H. (2016). Simplifying and enhancing the use of Graphviz in structural biology. Journal of Cheminformatics.

Sources

Comparative Guide: 2-Chloro-4-fluoro-DL-phenylalanine vs. 2,4-Difluorophenylalanine in Enzyme Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Chloro-4-fluoro-DL-phenylalanine and 2,4-Difluorophenylalanine , structured to assist researchers in selecting the optimal tool for enzyme inhibition, protein engineering, and structure-activity relationship (SAR) studies.

Executive Summary

In the realm of chemical biology and drug discovery, halogenated phenylalanine analogs are critical tools for probing the steric and electronic requirements of enzyme active sites. While both 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) and 2,4-Difluorophenylalanine (2,4-F2-Phe) share a core scaffold, they serve distinct mechanistic purposes:

  • 2,4-Difluorophenylalanine is primarily a bioisostere and electronic probe . Its small steric footprint allows it to be incorporated into proteins (via translation) to modulate stability or probe cation-

    
     interactions without disrupting the global fold.
    
  • 2-Chloro-4-fluoro-DL-phenylalanine acts as a steric wedge and conformational locker . The bulky chlorine atom at the ortho position introduces significant steric hindrance, often making it a potent competitive inhibitor that binds to an active site but prevents catalytic turnover or conformational closure.

Physicochemical & Mechanistic Comparison

The divergent applications of these two molecules stem directly from the atomic properties of the halogen substituents.

Table 1: Physicochemical Profile Comparison
Feature2,4-Difluorophenylalanine 2-Chloro-4-fluoro-DL-phenylalanine Implication for Enzymes
Steric Radius (Ortho) Fluorine: ~1.47 Å (Similar to H)Chlorine: ~1.75 Å (Similar to Methyl)2-Cl induces steric clash, restricting ring rotation.
Electronic Effect High Electronegativity (F=4.0)Mixed (F=4.0, Cl=3 .0)2,4-F2 creates a highly electron-deficient ring (

-hole).
Lipophilicity (

)
Moderate increase vs. PheHigh increase (Cl is highly lipophilic)2-Cl-4-F binds tighter to hydrophobic pockets.
Cation-

Ability
Drastically ReducedReduced, but sterically governed2,4-F2 is used to silence cation-

interactions.
Primary Role Substrate / Incorporated AnalogCompetitive Inhibitor / Scaffold2-Cl-4-F often blocks "Induced Fit" mechanisms.
Mechanistic Deep Dive
A. 2,4-Difluorophenylalanine: The "Silent" Spy

Because fluorine is an isostere of hydrogen, enzymes with relaxed specificity (e.g., mutant Phenylalanyl-tRNA Synthetases like PheX) can process 2,4-F2-Phe and incorporate it into proteins. Once incorporated, the electron-withdrawing fluorines reduce the electron density of the phenyl ring.

  • Use Case: If you need to test if a specific phenylalanine residue in an enzyme's active site stabilizes a positively charged transition state (cation-

    
     interaction), replacing it with 2,4-F2-Phe will weaken this interaction. If enzyme activity drops, the interaction was critical.
    
B. 2-Chloro-4-fluoro-DL-phenylalanine: The "Doorstop"

The chlorine atom at the 2-position (ortho) creates a permanent steric barrier.

  • Conformational Locking: The 2-Cl substituent forces the side chain into specific rotamers (

    
     and 
    
    
    
    angles) to avoid clashing with the backbone.
  • Inhibition Mechanism: In enzymes like Phenylalanine Hydroxylase (PAH) or Amino Acid Transporters (LAT1) , the active site is designed to accommodate the flat, rotatable phenyl ring. The 2-Cl analog can enter the hydrophobic pocket but acts as a "doorstop," preventing the subtle conformational shifts required for catalysis (e.g., lid closure). This results in Dead-End Inhibition .

Decision Framework: Selecting the Right Analog

Use the following logic flow to determine which compound suits your experimental goals.

DecisionTree cluster_0 Mechanism cluster_1 Mechanism Start Experimental Goal Q1 Are you studying protein translation or incorporating into a peptide? Start->Q1 Q2 Are you designing a small-molecule inhibitor or blocking an enzyme? Q1->Q2 No Res1 Use 2,4-Difluorophenylalanine Q1->Res1 Yes (Incorporation) Q2->Q1 Unsure Res2 Use 2-Chloro-4-fluoro-DL-Phe Q2->Res2 Yes (Inhibition) Note1 Bioisostere: Fits in active site, modulates electronics. Res1->Note1 Note2 Steric Blocker: Binds but prevents catalytic turnover. Res2->Note2

Figure 1: Decision tree for selecting between fluoro- and chloro-fluoro-phenylalanine analogs based on experimental intent.

Experimental Protocols

Protocol A: Determining Enzyme Inhibition Constant ( )

Applicable for 2-Chloro-4-fluoro-DL-phenylalanine against enzymes like Phenylalanine Hydroxylase (PAH) or Proteases.

Rationale: Since 2-Cl-4-F-Phe is likely a competitive inhibitor, it will increase the apparent


 of the natural substrate without affecting 

.
  • Preparation:

    • Prepare a stock solution of 2-Chloro-4-fluoro-DL-phenylalanine (100 mM) in DMSO or dilute HCl (solubility is pH dependent).

    • Prepare the natural substrate (L-Phenylalanine) at concentrations ranging from

      
       to 
      
      
      
      .
  • Assay Setup:

    • Control: Enzyme + Substrate (varying conc.) + Buffer.

    • Experimental: Enzyme + Substrate (varying conc.) + Inhibitor (Fixed Concentration, e.g.,

      
      ).
      
    • Experimental 2: Enzyme + Substrate (varying conc.) + Inhibitor (Higher Concentration, e.g.,

      
      ).
      
  • Data Acquisition:

    • Measure initial velocity (

      
      ) for all conditions using a spectrophotometric assay (e.g., NADH consumption coupled assay or direct product detection).
      
  • Analysis (Lineweaver-Burk):

    • Plot

      
       vs. 
      
      
      
      .
    • Interpretation:

      • Competitive Inhibition: Lines intersect at the Y-axis (

        
        ). The X-intercept changes.
        
      • Calculate

        
         using the slope relationship:
        
        
        
        
Protocol B: Probing Cation- Interactions

Applicable for 2,4-Difluorophenylalanine incorporation.

Rationale: If an enzyme relies on a cation-


 interaction (e.g., recognizing a cationic substrate), replacing Phe with electron-poor 2,4-F2-Phe will drastically reduce activity.
  • Expression System: Use an auxotrophic bacterial strain (Phe-auxotroph) or a cell-free translation system.

  • Incorporation:

    • Supplement media with 2,4-Difluorophenylalanine instead of L-Phe.

    • Induce protein expression.

    • Note: 2,4-F2-Phe is generally accepted by wild-type or specific mutant (T251G) Phenylalanyl-tRNA Synthetases due to its small size.

  • Validation: Verify incorporation via Mass Spectrometry (shift of +36 Da for 2F vs H).

  • Kinetic Assay: Compare

    
     of the Wild-Type (Phe) vs. Mutant (2,4-F2-Phe). A significant drop (>10-fold) suggests a critical cation-
    
    
    
    role.

References

  • Ibba, M., & Hennecke, H. (1995). Relaxing the substrate specificity of an aminoacyl-tRNA synthetase allows in vitro and in vivo synthesis of proteins containing unnatural amino acids.[1] FEBS Letters. Link

    • Establishes the incorporation of halogenated phenylalanines (Cl, Br) using relaxed specificity synthetases.
  • Mok, M. C., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Link

    • Detailed comparison of fluorinated phenylalanine analogs (including 2,4-difluoro) in protein engineering.
  • Chem-Impex International. (n.d.). 2-Chloro-4-fluoro-L-phenylalanine Product Guide. Link

    • Source for structural data and general applications in inhibitor design.[2]

  • Santa Cruz Biotechnology. (n.d.). PAH Inhibitors and Substrate Analogs. Link

    • Background on phenylalanine hydroxylase inhibition by halogen
  • Lee, H. S., et al. (2006). Structure-activity relationships and enzyme inhibition of pantothenate kinase inhibitors. Journal of Medicinal Chemistry. Link

    • Demonstrates the use of phenylalanine-lined pockets in inhibitor design.

Sources

Pharmacokinetic Profile Comparison of Halogenated Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage in Amino Acid Therapeutics

In the optimization of amino acid-based therapeutics and imaging agents, halogenation serves as a critical bioisosteric tool. It is not merely a structural modification but a strategic lever to alter pharmacokinetic (PK) fate. By substituting hydrogen or hydroxyl groups with halogens (F, Cl, I), researchers can modulate lipophilicity, block metabolic soft spots, and hijack specific transport mechanisms without abolishing recognition by endogenous carriers.

This guide compares the pharmacokinetic profiles of key halogenated amino acid analogs against their native counterparts. It focuses on two primary mechanisms: Metabolic Stabilization (preventing enzymatic degradation) and Transport Hijacking (utilizing the Large Neutral Amino Acid Transporter, LAT1, for BBB penetration).

Mechanistic Insight: Physicochemical Drivers of PK Changes

The introduction of a halogen atom alters the electronic and steric landscape of an amino acid.[1][2][3] Understanding these fundamental shifts is the prerequisite for predicting PK outcomes.

  • Fluorine (F): High electronegativity and small Van der Waals radius (1.47 Å vs 1.20 Å for H). It mimics hydrogen sterically but dramatically alters pKa and bond strength (C-F bond ~116 kcal/mol vs C-H ~99 kcal/mol), rendering the molecule resistant to cytochrome P450 oxidative attacks.

  • Chlorine (Cl): Larger radius (1.75 Å) and significant lipophilicity increase. It is often used to enhance membrane permeability and receptor affinity through "halogen bonding" with carbonyl backbone oxygens.

  • Iodine (I): Large, lipophilic, and heavy. Primarily used in radiopharmaceuticals (e.g., I-123/124) where the bulky atom can lock conformation but may reduce affinity for sterically sensitive transporters.

Visualization: Impact of Halogenation on ADME Properties

HalogenADME Halogen Halogen Substitution (F, Cl, I) PhysChem Physicochemical Shift ↑ Lipophilicity (LogP) ↑ C-X Bond Strength ↓ pKa (Inductive Effect) Halogen->PhysChem Metabolism Metabolic Stability Blocked CYP Oxidation Reduced Glucuronidation PhysChem->Metabolism Steric/Electronic Shielding Transport Transport Kinetics LAT1 Affinity Modulation Altered Vmax PhysChem->Transport Hydrophobic Interaction PK_Outcome PK Profile ↑ Half-life (t1/2) ↑ BBB Penetration ↓ Clearance Metabolism->PK_Outcome Transport->PK_Outcome

Figure 1: Causal flow from halogen substitution to pharmacokinetic outcome.[4][5] Fluorine primarily drives metabolic stability, while heavier halogens often drive lipophilicity-mediated transport.

Comparative Case Studies

Case Study A: The "Trojan Horse" Strategy

Subject: 4-Chlorokynurenine (4-Cl-KYN) vs. L-Kynurenine

The Challenge: Kynurenic acid (KYNA) is a neuroprotective NMDA receptor antagonist but cannot cross the Blood-Brain Barrier (BBB). The Solution: 4-Cl-KYN acts as a prodrug.[4][6][7][8] The chlorine substitution increases lipophilicity and affinity for the LAT1 transporter, allowing it to cross the BBB. Once inside astrocytes, it is converted to 7-chlorokynurenic acid (7-Cl-KYNA).[4]

ParameterL-Kynurenine (Native)4-Chlorokynurenine (Analog)Impact of Halogenation
BBB Transport Low/Moderate (LAT1 substrate)High (Enhanced LAT1 affinity)Cl increases lipophilicity, facilitating LAT1 uptake (Km ~105 µM).
Metabolic Fate Rapidly metabolized to KYNA, 3-HK, Anthranilic acidConverted to 7-Cl-KYNACl directs pathway specificity; 7-Cl-KYNA accumulates in CNS.
Half-life (Plasma) Short (~1-1.5 h)Extended (~2-3 h) Resistance to peripheral degradation enzymes.
Renal Clearance Rapid excretion of metabolitesSlower; reabsorption of active metabolite7-Cl-KYNA shows reduced renal clearance vs KYNA.

Key Insight: The chlorine atom at the 4-position does not sterically hinder the LAT1 recognition site but sufficiently alters the electron density to make the resulting metabolite (7-Cl-KYNA) a potent glycine-site antagonist.

Case Study B: The "Metabolic Trap" Strategy

Subject: O-(2-[18F]fluoroethyl)-L-tyrosine (FET) vs. L-Tyrosine

The Challenge: Native tyrosine is transported into the brain but is rapidly incorporated into proteins, creating high background noise in PET imaging. The Solution: FET is transported by LAT1 but is not a substrate for protein synthesis. It becomes "trapped" in the free amino acid pool of tumor cells.

ParameterL-Tyrosine (Native)[18F]FET (Analog)Impact of Halogenation
Intracellular Fate Protein Synthesis + CatabolismFree Pool Retention Fluoroethyl group prevents tRNA charging/protein incorporation.
Tumor-to-Brain Ratio Low (High background)High (~3.15) Specific accumulation in high-LAT1 expressing tissues (tumors).
Metabolic Stability Degraded by tyrosine aminotransferaseHigh Stability Resistant to peripheral catabolism; excreted unchanged.
Elimination MetabolizedRenal Excretion75-85% excreted unchanged in urine within 2-3h.

Experimental Protocols for PK Profiling

To validate these profiles in your own pipeline, use the following self-validating protocols.

Protocol 1: Microsomal Stability Assay (Metabolic Shield Test)

Objective: Quantify the intrinsic clearance (


) and half-life (

) of the halogenated analog compared to the native amino acid.

Workflow Visualization:

MicroStability Start Prepare 20mM Stock (DMSO/AcN) Mix Incubation Mix Microsomes (0.5 mg/mL) + Analog (1 µM) + Buffer (pH 7.4) Start->Mix Initiate Initiate Reaction Add NADPH (1 mM) Mix->Initiate Sample Sampling Points 0, 5, 15, 30, 45, 60 min Initiate->Sample Quench Quench Add Ice-cold Acetonitrile (Contains Internal Std) Sample->Quench Analyze LC-MS/MS Analysis Plot ln(% remaining) vs time Quench->Analyze

Figure 2: Step-by-step workflow for determining metabolic stability using liver microsomes.

Detailed Methodology:

  • Preparation: Prepare a 10 mM stock of the halogenated amino acid in DMSO. Dilute to 1 µM in 100 mM phosphate buffer (pH 7.4).

  • Microsome Activation: Thaw human/rat liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in the reaction plate.

  • Pre-incubation: Incubate microsomes with the test compound for 5 min at 37°C to assess non-NADPH dependent degradation.

  • Initiation: Add NADPH-regenerating system (final 1 mM) to start the reaction.

  • Sampling: At

    
     min, transfer 50 µL aliquots into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Deuterated Phenylalanine).
    
  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Criteria: The native amino acid (control) should show rapid turnover if metabolically labile, while the halogenated analog should show a flatter slope.

Protocol 2: LAT1 Competitive Uptake Assay (The "Trojan Horse" Test)

Objective: Confirm that the halogenated analog is transported via LAT1 and determine its affinity (


).
  • Cell Model: Use LNCaP or HEK293 cells (high LAT1 expression).

  • Tracer:

    
    -L-Leucine or 
    
    
    
    -L-Phenylalanine (standard LAT1 substrates).
  • Inhibitor Preparation: Prepare serial dilutions of the halogenated analog (0.1 µM to 1 mM).

  • Control: Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a specific LAT1 inhibitor control.

  • Uptake Phase:

    • Wash cells with Na+-free Choline-Cl buffer (LAT1 is Na+-independent; this eliminates transport by Na+-dependent systems like System A).

    • Incubate cells with the radiolabeled tracer + halogenated analog for 1-2 minutes (initial rate conditions).

  • Termination: Rapidly wash with ice-cold PBS (3x). Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to the Cheng-Prusoff equation to determine

    
    .
    
    • Interpretation: If the halogenated analog inhibits tracer uptake with

      
      , it is a high-affinity LAT1 substrate.
      

Transport Mechanism Visualization

Understanding the steric interaction within the transporter pore is vital for design.

LAT1_Mechanism cluster_membrane Blood-Brain Barrier (Endothelial Cell) LAT1 LAT1 Transporter (SLC7A5) Extracellular Pore Region Intracellular LAT1:pore->LAT1:in Translocation LAT1:in->LAT1:out Conformational Reset Substrate Halogenated AA (e.g., 4-Cl-KYN) Substrate->LAT1:out High Affinity Binding (Hydrophobic Pocket) Exchange Intracellular AA (e.g., Glutamine) Exchange->LAT1:in Antiport Exchange

Figure 3: LAT1 functions as an obligate exchanger. The halogenated analog (yellow) enters the brain by swapping with intracellular Glutamine (grey).

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. TandF Online.

  • A Comparative Analysis of the In Vivo Metabolic Fate of Various Fluorinated Amino Acids. BenchChem.

  • Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid. PubMed.[9]

  • Role of Transporters and Enzymes in Metabolism and Distribution of 4-Chlorokynurenine. ACS Publications.

  • Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology.

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io.

Sources

Impact of 2-Chloro-4-fluoro-DL-phenylalanine on Protein Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Chloro-4-fluoro-DL-phenylalanine and its application in protein engineering, specifically focusing on thermal stability.

A Comparative Technical Guide for Protein Engineers and Medicinal Chemists

Executive Summary: The "Dual-Lock" Stabilization Mechanism

In the landscape of non-canonical amino acids (ncAAs), 2-Chloro-4-fluoro-DL-phenylalanine (2-Cl-4-F-Phe) represents a sophisticated "hybrid" modification. Unlike simple monofluorinated analogs (e.g., 4-F-Phe) that primarily modulate electronic properties with minimal steric perturbation, 2-Cl-4-F-Phe introduces a dual-lock mechanism :

  • Ortho-Steric Lock (2-Cl): The chlorine atom at the ortho position exerts significant steric pressure on the peptide backbone. This restricts the rotational freedom of the side chain (

    
     and 
    
    
    
    angles), effectively "pre-organizing" the amino acid into a preferred conformation. This reduces the entropic cost of folding, potentially increasing the melting temperature (
    
    
    ) of the protein.
  • Para-Electronic Tuning (4-F): The fluorine atom at the para position withdraws electron density from the aromatic ring, strengthening

    
    -
    
    
    
    stacking interactions with neighboring aromatic residues and increasing resistance to metabolic oxidation (e.g., by P450 enzymes).

Verdict: This analog is not a "drop-in" replacement like 4-F-Phe. It is a structural stiffener . It excels in rigidifying hydrophobic cores but can be destabilizing if introduced into tightly packed regions where the ortho-chlorine causes steric clashes.

Chemical Profile & Mechanistic Basis

To understand the stability impact, we must quantify the physicochemical shift from native Phenylalanine.

FeatureNative Phenylalanine (Phe)4-Fluoro-Phe (4-F-Phe)2-Chloro-4-fluoro-PheImpact on Stability
Van der Waals Radius (

)
H = 1.20 ÅF = 1.47 ÅCl = 1.75 Å (Ortho)High: Cl is ~46% larger than H, forcing conformational bias.
Electronegativity (

)
H = 2.20F = 3.98Cl = 3.16Moderate: Ring becomes electron-deficient, enhancing interaction with electron-rich partners (e.g., Trp, Tyr).
Lipophilicity (

)
0.00 (Reference)+0.14+0.85 (Est.)High: Significantly more hydrophobic, driving stronger burial in the protein core.
C-X Bond Length C-H = 1.09 ÅC-F = 1.35 ÅC-Cl = 1.73 ÅCritical: The long C-Cl bond at the ortho position creates the "steric fence."
Visualization: The Steric-Electronic Landscape

The following diagram illustrates how the dual substitution alters the interaction potential of the residue.

G cluster_effects Stability Outcomes Phe Native Phe (Flexible, Neutral) F_Phe 4-F-Phe (Electronic Tuning) Phe->F_Phe + Fluorine (Para) Min. Steric Change Metabolic Stability ClF_Phe 2-Cl-4-F-Phe (Steric Lock + Electronic) F_Phe->ClF_Phe + Chlorine (Ortho) Steric Restriction Entropic Benefit Mechanism Mechanism of Action ClF_Phe->Mechanism Entropy Reduced Entropy of Unfolded State (Stabilizing) Mechanism->Entropy Packing Hydrophobic Core Packing (Context Dependent) Mechanism->Packing Clash Backbone Steric Clash (Destabilizing if space limited) Mechanism->Clash

Caption: The "Evolution" of Phenylalanine derivatives. 2-Cl-4-F-Phe combines electronic modulation with steric restriction, leading to complex stability outcomes.

Comparative Performance Guide

This section objectively compares 2-Cl-4-F-Phe against standard alternatives in protein engineering workflows.

Scenario A: Improving Thermal Stability ( )
  • Best Choice: 2-Cl-4-F-Phe (if the pocket allows).

  • Reasoning: The ortho-chloro substituent restricts the side-chain rotamers. In the unfolded state, the protein has high entropy. By restricting the degrees of freedom of the amino acid before folding, you lower the entropy of the unfolded state (

    
    ), thereby reducing the entropic penalty of folding. This often results in a higher 
    
    
    
    and increased
    
    
    .
  • Risk: If the protein core is already tightly packed, the bulky Chlorine will cause steric clashes, lowering

    
     by forcing local unfolding.
    
Scenario B: Improving Metabolic Stability (Proteolysis/Oxidation)
  • Best Choice: 4-F-Phe or Pentafluoro-Phe .

  • Reasoning: While 2-Cl-4-F-Phe offers protection, the primary metabolic attack on Phe is at the para position (4-position). A simple 4-F substitution blocks this effectively without the risk of steric disruption caused by the 2-Cl group. Use 2-Cl-4-F only if you need the added rigidity.

Scenario C: Enhancing Protein-Protein Interactions (PPI)
  • Best Choice: 2-Cl-4-F-Phe .

  • Reasoning: The electron-deficient ring (due to F and Cl) strengthens

    
    -
    
    
    
    interactions with electron-rich rings (like Tyr or Trp) on the binding partner. The increased lipophilicity also enhances the hydrophobic effect at the interface.
Summary Data Table: Expected Stability Shifts
Derivative

(Flexible Loop)

(Rigid Core)
Proteolytic ResistanceKey Indication
Phe (Native) ReferenceReferenceLowBaseline
4-F-Phe +0.5 to +2.0 °C±0.5 °CHigh"Stealth" metabolic blocking
2-Cl-Phe +2.0 to +5.0 °C-5.0 to +2.0 °CModerateConformational locking
2-Cl-4-F-Phe +3.0 to +6.0 °C Highly Variable Very High Maximal rigidity & hydrophobicity

> Note: Data ranges are aggregated from studies on analogous halogenated peptides (e.g., coiled-coils, antimicrobial peptides) as direct protein data for this specific dual-analog is sparse.

Experimental Protocol: Incorporation & Validation

Since 2-Cl-4-F-Phe is not a standard amino acid, it cannot be incorporated by wild-type cells. Two primary methods exist: Solid Phase Peptide Synthesis (SPPS) for peptides/small proteins, and Auxotrophic Incorporation (less common for this specific analog due to steric rejection by wt-synthetases).

Method: Solid Phase Peptide Synthesis (SPPS)

This is the gold standard for testing this specific analog.

Reagents:

  • Fmoc-2-Chloro-4-fluoro-L-phenylalanine (commercially available).

  • Resin (e.g., Wang or Rink Amide).

  • Coupling Agents: HATU/HOAt (Preferred over HBTU due to steric bulk of the amino acid).

Protocol Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling (Critical Step):

    • Dissolve Fmoc-2-Cl-4-F-Phe (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Modificaton: Increase coupling time to 2 hours (vs standard 45 min) to account for the ortho-chloro steric hindrance slowing down the reaction rate.

    • Double Coupling: Recommended to ensure 100% incorporation.

  • Capping: Acetic anhydride/Pyridine to block unreacted chains.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: RP-HPLC (C18 column). The fluorinated/chlorinated analog will elute later (higher retention time) than the WT peptide due to increased hydrophobicity.

Validation: Thermal Shift Assay (DSF)

Once synthesized, validate the stability impact.

  • Sample Prep: Dilute peptide/protein to 10 µM in buffer (PBS or HEPES).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the derivative of fluorescence (-d(RFU)/dT). The peak indicates

    
    .
    
Visualization: Experimental Workflow

Workflow Start Start: Target Sequence Selection Synthesis SPPS Incorporation (Use HATU, Double Couple) Start->Synthesis Purification HPLC Purification (Expect Late Elution) Synthesis->Purification Validation Thermal Shift Assay (DSF) Measure Tm Purification->Validation Decision Is Tm > WT? Validation->Decision Success Success: Stabilized Variant Decision->Success Yes Fail Failure: Steric Clash (Try 4-F-Phe instead) Decision->Fail No

Caption: Decision tree for incorporating and validating 2-Cl-4-F-Phe in protein scaffolds.

References

  • Chem-Impex International. (n.d.). 2-Chloro-4-fluoro-L-phenylalanine Product Page. Retrieved from

  • Galles, G., et al. (2023).[1] "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Nature Communications. Retrieved from

  • Vila Verde, A., et al. (2019). "Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation."[2] Physical Chemistry Chemical Physics. Retrieved from

  • Pace, C. J., et al. (2011). "Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale." Protein Science. Retrieved from

  • Agnihotri, G., & Liu, H. (2003). "Enzymatic Synthesis of Halogenated Phenylalanines." Bioorganic & Medicinal Chemistry Letters.

Sources

Verifying Enantiomeric Purity of 2-Chloro-4-fluoro-DL-phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The enantiomeric purity of 2-Chloro-4-fluoro-phenylalanine is a critical quality attribute (CQA) in peptide synthesis and drug development. While often supplied as a racemic "DL" mixture (50:50 ratio), downstream applications frequently require the isolation or verification of a specific enantiomer (typically L-). The presence of halogen substituents at the ortho (2-position) and para (4-position) creates unique steric and electronic effects that challenge standard resolution methods.

This guide objectively compares the three primary methodologies for verifying the enantiomeric excess (


) of this specific fluorinated amino acid:
  • Direct Chiral HPLC (Crown Ether/Zwitterionic): The high-throughput standard.

  • Indirect HPLC (Marfey’s Method): The high-sensitivity alternative for trace analysis.

  • Chiral GC-MS: The orthogonal validation method.

Comparative Analysis of Methodologies

Method 1: Direct Chiral HPLC (The Gold Standard)

Mechanism: Utilizes Chiral Stationary Phases (CSPs) that interact directly with the zwitterionic amino acid. For 2-Chloro-4-fluoro-phenylalanine, Crown Ether and Teicoplanin (Macrocyclic Glycopeptide) columns are superior to polysaccharide columns due to their ability to handle free amino acids without derivatization.

  • Primary Column Recommendation: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec/Supelco).

  • Why: The crown ether moiety forms an inclusion complex with the primary ammonium group (

    
    ) of the amino acid. The 2-chloro substituent provides steric bulk that actually enhances chiral recognition on these phases compared to unsubstituted phenylalanine.
    
Method 2: Marfey’s Method (Indirect LC-MS/UV)

Mechanism: Derivatization of the amino acid with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) , also known as Marfey’s Reagent.[1][2][3] This converts enantiomers into diastereomers (L-L and L-D pairs), which are then separated on a standard achiral C18 column.

  • Why: Essential when the sample is in a complex biological matrix (plasma, cell lysate) or when chiral columns are unavailable. It offers superior sensitivity (femtomole levels) due to the high extinction coefficient of the dinitrophenyl group.

Method 3: Chiral Gas Chromatography (GC)

Mechanism: Requires double derivatization (esterification of carboxyl group + acylation of amine) to render the molecule volatile.

  • Why: Used primarily as an orthogonal check to validate HPLC results.

  • Risk: Halogenated phenylalanines are thermally sensitive; the 2-chloro group poses a risk of dehalogenation or racemization at high injector temperatures (>220°C).

Summary Data Comparison
FeatureDirect Chiral HPLC (Crownpak CR+)Marfey’s Method (C18 HPLC)Chiral GC (Chirasil-Val)
Sample Prep Minimal (Dissolve & Filter)High (1.5 hr Derivatization)High (2-step Derivatization)
Resolution (

)
High (> 2.5 typical)Very High (> 4.0 typical)Moderate to High
Cost per Run LowMedium (Reagent cost)Low
Sensitivity UV (210 nm) - µg rangeUV (340 nm) - ng rangeFID/MS - pg range
Throughput < 20 min/run> 40 min/run (inc. prep)< 30 min/run
Elution Order D- elutes before L- (Typical)L-L elutes before L-D (Typical)Variable

Recommended Experimental Protocols

Protocol A: Direct Chiral HPLC (Crownpak CR(+))

This is the preferred method for purity assays of raw materials.

Reagents:

  • Perchloric Acid (

    
    ) or Trifluoroacetic acid (TFA).
    
  • Methanol (HPLC Grade).

  • Water (Milli-Q).[1]

Workflow:

  • Mobile Phase Preparation: pH is critical. The amino group must be protonated.

    • Standard: pH 1.5 Perchloric Acid (aqueous).

    • Organic Modifier: Add 10-15% Methanol to reduce retention time if the fluorine atom increases hydrophobicity excessively.

  • Sample Prep: Dissolve 1 mg of 2-Chloro-4-fluoro-DL-phenylalanine in 1 mL of Mobile Phase.

  • Conditions:

    • Flow Rate: 0.4 - 0.8 mL/min (Keep low to prevent column overpressure; Crownpak columns are fragile).

    • Temperature: 25°C (Lower temperatures, e.g., 10°C, often improve resolution for halogenated species).

    • Detection: UV @ 210 nm (or 254 nm if interference occurs).

Data Interpretation: On Crownpak CR(+), the D-enantiomer typically elutes first , followed by the L-enantiomer. The 2-chloro substituent may significantly increase the retention factor (


) compared to native phenylalanine.
Protocol B: Marfey’s Method (Trace Analysis)

Use this method if you suspect <0.1% enantiomeric impurity or are analyzing biological samples.

Reagents:

  • FDAA (Marfey’s Reagent), 1% solution in Acetone.[4]

  • 1 M

    
    .[3]
    
  • 1 M

    
    .
    

Workflow:

  • Derivatization:

    • Mix 50 µL Sample (50 mM) + 100 µL 1 M

      
       + 50 µL FDAA solution.
      
    • Incubate at 40°C for 1 hour.

    • Stop reaction with 50 µL 1 M

      
      .
      
  • Separation (Achiral C18):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

    • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV @ 340 nm.

Data Interpretation: The L-DAA (L-amino acid derivatized with L-FDAA) typically elutes before the D-DAA derivative due to stronger intramolecular hydrogen bonding in the D-isomer derivative, which increases its hydrophobicity.

Visualized Workflows (Graphviz)

Diagram 1: Method Selection Decision Tree

This logic gate ensures you select the correct protocol based on your specific sample constraints.

MethodSelection Start Start: 2-Cl-4-F-Phe Sample SampleType Is the sample a Pure Powder or Complex Matrix? Start->SampleType Pure Pure Powder (Raw Material) SampleType->Pure Pure Matrix Biological Matrix (Plasma/Cell Lysate) SampleType->Matrix Complex Trace Is Trace Detection (<0.1%) Required? Pure->Trace Marfey METHOD 2: Marfey's Method (FDAA Derivatization) Matrix->Marfey Interference Removal Needed DirectHPLC METHOD 1: Direct Chiral HPLC (Crownpak CR+) Trace->DirectHPLC No (Routine QC) Trace->Marfey Yes (High Sensitivity) GC METHOD 3: Chiral GC (Validation Only) DirectHPLC->GC Orthogonal Check (Optional)

Caption: Decision matrix for selecting the optimal enantiomeric purity analysis method based on sample complexity and sensitivity requirements.

Diagram 2: Marfey's Reaction Mechanism & Elution

Visualizing the conversion of enantiomers to diastereomers.

MarfeysMechanism Racemate Racemic Sample (L-Phe + D-Phe) Reaction Derivatization (40°C, pH 8.5) Racemate->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction Diast_L L-L Diastereomer (Less Hydrophobic) Reaction->Diast_L Diast_D L-D Diastereomer (More Hydrophobic) Reaction->Diast_D C18 C18 Column Separation Diast_L->C18 Diast_D->C18 Result Chromatogram: Peak 1: L-L (Early) Peak 2: L-D (Late) C18->Result

Caption: Workflow of Marfey's Method showing the creation of separable diastereomers from the racemic 2-Chloro-4-fluoro-phenylalanine mixture.

References

  • Hyun, M. H. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A.

  • Ilisz, I., et al. (2026).[6] High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. ResearchGate.

  • Bhushan, R., & Brückner, H. (2011).[2] Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications. Journal of Chromatography B.

  • Phenomenex. (2025).[7] Chiral HPLC Separations Guidebook. Phenomenex Technical Resources.

  • Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic T. Sigma-Aldrich Technical Notes.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-4-fluoro-DL-phenylalanine. As a halogenated aromatic amino acid derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a best practice but a regulatory necessity governed by agencies such as the Environmental Protection Agency (EPA).

Core Principles: Understanding the "Why"

The disposal protocol for 2-Chloro-4-fluoro-DL-phenylalanine is dictated by its chemical structure. The presence of chlorine and fluorine atoms classifies it as a halogenated organic compound .[1][2][3] This is the single most critical factor influencing its disposal pathway.

Causality Behind Segregation: Halogenated wastes cannot be recycled as fuel additives like many non-halogenated solvents. They require high-temperature incineration in specialized facilities to safely break down the carbon-halogen bonds and prevent the release of toxic gases or environmentally persistent pollutants.[3] Mixing halogenated and non-halogenated waste streams, even in small amounts, results in the entire volume being classified as halogenated, dramatically increasing disposal costs and regulatory burden.[3][4]

Therefore, the foundational principles of its disposal are:

  • Segregate: Always keep halogenated waste separate from all other waste streams.

  • Identify: Label waste containers with complete, unambiguous chemical names.[5][6]

  • Contain: Use appropriate, sealed containers to prevent leaks and vapor release.[5][7]

  • Comply: Adhere to institutional policies and federal regulations like the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Essential Personal Protective Equipment (PPE)

Before handling the chemical in its pure form or as waste, ensure the following PPE is worn to prevent exposure. While specific data for this exact compound is limited, its classification as a halogenated organic and potential irritant necessitates caution.[10][11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses are mandatory for small quantities. For larger volumes (>500 mL of a solution) or when there is a splash risk, chemical splash goggles must be worn.[5]

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][12]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[5]

  • Respiratory Protection: Handling the solid powder should be done within a certified chemical fume hood to prevent inhalation of airborne particles.[1][13][14]

Step-by-Step Disposal Protocol for Solid 2-Chloro-4-fluoro-DL-phenylalanine

This protocol outlines the procedure for disposing of the pure, solid chemical.

Step 1: Designate the Correct Waste Stream

Immediately identify the waste as "Halogenated Organic Solid Waste." This ensures it is not mixed with non-halogenated organics, aqueous waste, or regular trash.[1][2]

Step 2: Select an Appropriate Waste Container
  • Compatibility: Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass. Metal cans are not recommended for halogenated waste as they can corrode over time.[12]

  • Integrity: The container must be in good condition, free of cracks or defects, and possess a secure, leak-proof screw-top cap.[3][5][7]

Step 3: Properly Label the Waste Container

Proper labeling is a critical compliance point under RCRA. Before any waste is added, the container must be labeled with the following information:[4][6]

  • The words "Hazardous Waste." [4]

  • Full Chemical Name: "Waste: 2-Chloro-4-fluoro-DL-phenylalanine." Do not use abbreviations, acronyms, or chemical formulas.[5][6]

  • Generator Information: Your name, principal investigator, and laboratory location.

Step 4: Store the Waste Container Securely

Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[7]

  • Location: Store the container in a cool, dry, well-ventilated area, such as a dedicated and labeled section of a chemical storage cabinet.[5][15]

  • Segregation: Ensure the container is physically separated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][5][16]

  • Closure: Keep the waste container tightly sealed at all times, except when you are actively adding waste.[4][5]

Step 5: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal. This is managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[6][8] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Decision Workflow

start Identify Waste: 2-Chloro-4-fluoro-DL-phenylalanine classify Classify as: 'Halogenated Organic Waste' start->classify container Select Compatible Container (HDPE or Glass, Screw Cap) classify->container label Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date container->label store Store in Satellite Area (Segregated, Closed, Ventilated) label->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup end Compliant Disposal pickup->end

Caption: Decision workflow for compliant disposal.

Disposal of Contaminated Materials

Any item that comes into direct contact with 2-Chloro-4-fluoro-DL-phenylalanine is considered contaminated and must be disposed of as halogenated waste.

Item TypeDisposal Protocol
Contaminated PPE Gloves, bench paper, and other disposable items should be placed in a sealed, labeled bag and then into the solid halogenated waste container.
Empty Stock Bottles The original chemical bottle is considered hazardous waste. Do not rinse it. Deface the original label, re-label it as "Hazardous Waste" with the chemical name, and place it in a designated area for EHS pickup.
Contaminated Glassware Whenever possible, decontaminate glassware using a suitable solvent (e.g., toluene followed by soap and water wash[17]). The solvent rinsate must be collected as "Halogenated Liquid Waste" in a separate, appropriately labeled container. If decontamination is not feasible, the glassware must be disposed of as solid hazardous waste.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical for safety.

Minor Spill (Small amount of solid, contained on a benchtop)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves.[12]

  • Prevent Dust: Do NOT dry sweep. If necessary, gently dampen the solid spill material with an inert solvent like toluene to prevent dust from becoming airborne.[17]

  • Clean Up: Carefully sweep or wipe up the material with absorbent pads or paper towels.[15][18]

  • Dispose: Place all cleanup materials (dampened powder, pads, gloves) into the designated "Halogenated Organic Solid Waste" container.[18]

  • Decontaminate: Wipe the spill area with a solvent-dampened towel, followed by soap and water. The towels used for cleaning must also be disposed of as hazardous waste.[17]

Major Spill (Large quantity, outside of containment, or airborne dust)
  • EVACUATE: Immediately evacuate the area. Activate the fire alarm if necessary to ensure a full evacuation.[5]

  • ALERT: Call your institution's emergency number and notify EHS.[5][18] Provide the location of the spill and the name of the chemical.

  • SECURE: Close the doors to the affected area to contain vapors and dust.

  • DO NOT ATTEMPT TO CLEAN UP. Await the arrival of the trained emergency response team.

Spill Response Logic

spill Spill Occurs assess Assess Spill Size & Risk spill->assess minor Minor Spill (Small, Contained) assess->minor Minor major Major Spill (Large, Airborne) assess->major Major ppe Don Appropriate PPE minor->ppe evacuate EVACUATE Area major->evacuate cleanup Gently Sweep/Wipe Up (Avoid Dust) ppe->cleanup dispose Place Debris in Halogenated Waste Container cleanup->dispose decon Decontaminate Area dispose->decon alert ALERT EHS & Emergency Services evacuate->alert secure Secure the Area (Close Doors) alert->secure

Caption: Logical flow for responding to a chemical spill.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • How To Dispose Of Lab Chemicals. MCF Environmental Services. [Link]

  • N-Boc-2,4-dichloro-D-phenylalanine Safety Data Sheet. AAPPTec. [Link]

  • DL-P-Fluorophenylalanine, 97% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Nα-Fmoc-4-(Boc-amino)-D-phenylalanine Safety Data Sheet. AAPPTec. [Link]

  • 4-Chloro-DL-phenylalanine Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • DL-Phenylalanine Material Safety Data Sheet. West Liberty University. [Link]

  • 2-Chloro-L-phenylalanine. PubChem, National Institutes of Health. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • Halogenated Solvents. Washington State University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-DL-phenylalanine
Reactant of Route 2
2-Chloro-4-fluoro-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.